molecular formula CH3F B1203902 Fluoromethane CAS No. 593-53-3

Fluoromethane

Cat. No.: B1203902
CAS No.: 593-53-3
M. Wt: 34.033 g/mol
InChI Key: NBVXSUQYWXRMNV-UHFFFAOYSA-N
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Description

Fluoromethane (CH₃F), also known as methyl fluoride or HFC-41, is a colorless, flammable gas with a faint, ethereal odor . It is the simplest hydrofluorocarbon (HFC), characterized by a strong carbon-fluorine bond energy of 552 kJ/mol and a molecular geometry that confers a significant dipole moment of 1.85 D, making it a polar molecule . In research and industrial applications, this compound is critically valuable as a refrigerant with a low boiling point of -78.4 °C and an Ozone Depletion Potential (ODP) of zero , positioning it as an environmentally conscious subject of study for sustainable cooling solutions . Its primary high-tech application is in semiconductor manufacturing , where high-purity grades are indispensable for plasma etching of silicon wafers, enabling precise cleaning and pattern definition without damaging underlying materials in microelectronic devices . The compound is also a fundamental building block in organic synthesis for the pharmaceutical and agrochemical industries, where its fluorine atom can be incorporated into more complex molecules to modify their biological activity and metabolic stability . From a mechanistic perspective, its thermal decomposition and combustion begin at temperatures around 900°C, primarily through H-abstraction reactions due to the high strength of the C-F bond, which is approximately 20 kcal/mol stronger than the C-H bond . Detailed chemical kinetic mechanisms confirm that H-abstraction from this compound by radicals like H• and OH• is significantly favored over F-abstraction, leading to the formation of CH₂F• radicals and subsequent reaction pathways . This product is provided For Research Use Only and is strictly prohibited from personal, household, diagnostic, or therapeutic use. It is a flammable gas and can displace oxygen in confined spaces; proper safety protocols, including the use of personal protective equipment and handling in a well-ventilated area, must be followed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoromethane
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InChI

InChI=1S/CH3F/c1-2/h1H3
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InChI Key

NBVXSUQYWXRMNV-UHFFFAOYSA-N
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Canonical SMILES

CF
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Molecular Formula

CH3F
Record name METHYL FLUORIDE
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DSSTOX Substance ID

DTXSID6060474, DTXSID101315196
Record name Fluoromethane
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Molecular Weight

34.033 g/mol
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Physical Description

Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas with a pleasant ether-like odor; [Merck Index] Colorless gas; [Hawley] Colorless gas with a sweet odor; [MSDSonline]
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CAS No.

593-53-3, 13453-52-6, 3889-75-6, 51311-17-2
Record name METHYL FLUORIDE
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Record name Methane, fluoro-
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Properties of Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoromethane (CH₃F), a colorless, flammable gas, serves as a fundamental molecule in the study of chemical bonding and molecular dynamics. This technical guide provides a comprehensive overview of the molecular geometry and physicochemical properties of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require precise data and an understanding of the experimental methodologies used to characterize this important chemical entity. This document summarizes key quantitative data in structured tables, details experimental protocols for its characterization, and provides visualizations of its molecular structure and polarity.

Molecular Geometry

This compound adopts a tetrahedral molecular geometry, a consequence of the sp³ hybridization of the central carbon atom.[1][2] The carbon atom is covalently bonded to three hydrogen atoms and one fluorine atom. This arrangement results in a slightly distorted tetrahedron due to the high electronegativity of the fluorine atom compared to the hydrogen atoms.

The key geometric parameters of the this compound molecule have been determined with high precision using spectroscopic techniques, primarily microwave spectroscopy and electron diffraction.

Table 1: Molecular Geometry of this compound

ParameterValueExperimental Method
C-F Bond Length1.383 Å[3]Microwave Spectroscopy
C-H Bond Length1.087 Å[3]Microwave Spectroscopy
H-C-H Bond Angle110.2°[1][3]Microwave Spectroscopy
H-C-F Bond Angle108.73°[3]Microwave Spectroscopy

The fluorine atom, being more electronegative than hydrogen, draws electron density towards itself, causing the C-F bond to be shorter and stronger than the C-H bonds. This electron withdrawal also influences the bond angles; the H-C-H angle is slightly larger than the ideal tetrahedral angle of 109.5°, while the H-C-F angle is slightly smaller.[1]

C C F F C->F H1 H C->H1 H2 H C->H2 H3 H C->H3

Figure 1: Molecular Geometry of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are a direct consequence of its molecular structure and the polarity of the carbon-fluorine bond.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical Properties
Molar Mass34.03 g/mol
AppearanceColorless gas[4]
OdorAgreeable ether-like[5]
Boiling Point-78.4 °C
Melting Point-137.8 °C[4]
Dipole Moment1.85 D[4][6]
Solubility in Water2.295 g/L[4]
Chemical Properties
C-F Bond Dissociation Energy552 kJ/mol[4]
C-H Bond Dissociation Energy~413 kJ/mol[7]
FlammabilityHighly flammable[8]

Due to the significant difference in electronegativity between carbon and fluorine, the C-F bond is highly polar, resulting in a net molecular dipole moment of 1.85 Debye.[4][6] This polarity governs many of its physical properties, including its boiling point and solubility. The strong C-F bond contributes to the thermal stability of the molecule, although it is a flammable gas.

cluster_0 Molecular Structure cluster_1 Resulting Properties Tetrahedral Geometry Tetrahedral Geometry High Dipole Moment High Dipole Moment Tetrahedral Geometry->High Dipole Moment Polar C-F Bond Polar C-F Bond Polar C-F Bond->High Dipole Moment Moderate Boiling Point Moderate Boiling Point High Dipole Moment->Moderate Boiling Point Solubility in Polar Solvents Solubility in Polar Solvents High Dipole Moment->Solubility in Polar Solvents

Figure 2: Structure-Property Relationship in this compound.

Experimental Protocols

The determination of the molecular geometry and properties of this compound relies on a suite of sophisticated experimental techniques. Below is a detailed, illustrative protocol for the determination of its molecular geometry using microwave spectroscopy.

Illustrative Protocol: Determination of Molecular Geometry by Microwave Spectroscopy

Objective: To determine the rotational constants of this compound and thereby calculate its precise bond lengths and angles.

Apparatus:

  • Microwave Spectrometer (e.g., a Stark-modulated spectrometer)

  • Gas handling system for sample introduction

  • Vacuum pump

  • Frequency synthesizer and detector

  • Data acquisition system

Procedure:

  • Sample Preparation: A sample of high-purity this compound gas is introduced into the waveguide sample cell of the spectrometer. The pressure is maintained at a low level (typically a few millitorr) to minimize pressure broadening of the spectral lines.

  • Data Acquisition:

    • The microwave frequency is swept over a range where rotational transitions are predicted to occur.

    • The absorption of microwave radiation by the gaseous sample is detected. For polar molecules like this compound, a Stark modulator is often employed. This applies a square-wave electric field across the sample, which splits the rotational energy levels (the Stark effect). This modulation facilitates the detection of absorption signals and allows for the determination of the molecule's dipole moment.

    • The frequencies of the observed rotational transitions are recorded with high precision.

  • Spectral Analysis:

    • The observed transition frequencies are assigned to specific rotational quantum number changes (e.g., J=0 → 1, J=1 → 2).

    • From the frequencies of these transitions, the rotational constants (B) for the molecule are calculated. For a symmetric top molecule like this compound, two distinct rotational constants are determined.

  • Structure Determination:

    • The rotational constants are related to the moments of inertia of the molecule.

    • By analyzing the rotational constants of different isotopic species of this compound (e.g., ¹³CH₃F, CH₂DF), the individual bond lengths (C-F, C-H) and bond angles (H-C-H, H-C-F) can be determined with high accuracy through a process of isotopic substitution and geometric fitting.

cluster_workflow Experimental Workflow cluster_analysis Data Analysis Pathway Sample Preparation Sample Preparation Microwave Irradiation Microwave Irradiation Sample Preparation->Microwave Irradiation Signal Detection Signal Detection Microwave Irradiation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Rotational Spectrum Rotational Spectrum Data Analysis->Rotational Spectrum Rotational Constants Rotational Constants Rotational Spectrum->Rotational Constants Moments of Inertia Moments of Inertia Rotational Constants->Moments of Inertia Molecular Geometry Molecular Geometry Moments of Inertia->Molecular Geometry

Figure 3: Workflow for Microwave Spectroscopy.

Conclusion

This compound presents a classic example of a simple polyatomic molecule whose structure and properties are well-defined by modern physical chemistry techniques. Its tetrahedral geometry, influenced by the highly electronegative fluorine atom, gives rise to a significant dipole moment that dictates its physical behavior. The precise determination of its molecular parameters through methods like microwave spectroscopy provides essential benchmark data for computational chemistry and serves as a foundational piece of knowledge for scientists in various fields, including those involved in the rational design of fluorinated pharmaceuticals.

References

The Landmark Synthesis of Fluoromethane: A Technical Dissection of the Dumas and Péligot Method

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A foundational pillar in the history of organofluorine chemistry, the first synthesis of fluoromethane by Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, stands as a testament to early synthetic innovation. This technical guide provides a detailed examination of their pioneering work, offering insights into the experimental protocol, and presenting the available data for a modern scientific audience. This document is intended for researchers, scientists, and drug development professionals who appreciate the historical context and practical underpinnings of organofluorine synthesis.

Core Synthesis and Reaction Mechanism

The synthesis of this compound, as originally described by Dumas and Péligot, is a nucleophilic substitution reaction. The core of the method involves the distillation of dimethyl sulfate (B86663) with potassium fluoride (B91410). In this reaction, the fluoride ion (F⁻) from potassium fluoride acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. This results in the displacement of the methyl sulfate anion and the formation of the carbon-fluorine bond, yielding this compound (CH₃F). The other product of this reaction is potassium methyl sulfate.

Reaction:

(CH₃)₂SO₄ + KF → CH₃F + KCH₃SO₄

This early work laid the groundwork for the development of a vast array of fluorinated organic compounds that are now integral to pharmaceuticals, agrochemicals, and materials science.

Experimental Protocol

Based on the historical account in the "Annales de Chimie et de Physique" (1835), the following is a reconstruction of the experimental protocol employed by Dumas and Péligot. It is important to note that the precision of measurements and the purity of reagents in that era were not as advanced as today's standards.

Materials:

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium fluoride (KF)

Apparatus:

A distillation apparatus, likely consisting of a retort, a condenser, and a collection vessel suitable for gaseous products.

Procedure:

  • A quantity of potassium fluoride was placed into the distillation retort.

  • Dimethyl sulfate was then added to the retort containing the potassium fluoride.

  • The mixture was gently heated to initiate the reaction and distillation.

  • The gaseous product, this compound, was collected over water or another suitable medium.

Due to the rudimentary nature of the original publication, specific quantities of reactants, precise reaction temperatures, and detailed purification methods were not extensively documented.

Quantitative Data

Quantitative analysis in the mid-19th century was in its nascent stages. The original publication by Dumas and Péligot focused primarily on the successful isolation and identification of "fluorohydrate of methylene" (an early name for this compound) rather than on optimizing reaction yields. Therefore, specific quantitative data such as molar ratios, reaction times, and percentage yields are not available from the original source.

For the purpose of this guide, the following table summarizes the key reactants and products.

Reactant/ProductChemical FormulaRole in Synthesis
Dimethyl Sulfate(CH₃)₂SO₄Methyl group donor
Potassium FluorideKFFluoride ion source
This compound CH₃F Desired Product
Potassium Methyl SulfateKCH₃SO₄Byproduct

Experimental Workflow

The logical flow of the Dumas and Péligot synthesis can be visualized as a straightforward, single-step reaction followed by the collection of the gaseous product.

Dumas_Peligot_Fluoromethane_Synthesis Reactants Reactants: Dimethyl Sulfate ((CH₃)₂SO₄) Potassium Fluoride (KF) Distillation Distillation Reactants->Distillation Heated in Retort Collection Collection of Gaseous Product Distillation->Collection Gaseous CH₃F This compound This compound (CH₃F) Collection->this compound

Caption: Workflow for the synthesis of this compound via the Dumas and Péligot method.

Conclusion

The synthesis of this compound by Dumas and Péligot was a landmark achievement that opened the door to the vast field of organofluorine chemistry. While the original experimental details lack the quantitative rigor of modern chemistry, the fundamental principles of their nucleophilic substitution reaction remain a cornerstone of synthetic organic chemistry. This historical method underscores the ingenuity of early chemists and provides a valuable perspective on the evolution of synthetic techniques. For contemporary researchers, understanding these foundational experiments offers a deeper appreciation for the sophisticated methods now employed in the development of complex fluorinated molecules.

An In-depth Technical Guide to the Thermochemical Properties of Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of fluoromethane (CH₃F). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and understanding the energetic landscape of fluorinated compounds. This document summarizes key quantitative data in structured tables, outlines the principles of experimental methodologies for their determination, and provides visualizations of experimental workflows and the interrelation of thermochemical properties.

Core Thermochemical Data of this compound

The following tables summarize the key thermochemical properties of this compound at standard conditions (298.15 K and 1 bar).

PropertyValueUnitsReference
Standard Molar Enthalpy of Formation (Gas)-235.48 ± 0.24kJ/mol[1]
Standard Molar Entropy (Gas)222.84J/mol·K[2]
Molar Heat Capacity at Constant Pressure (Gas)38.171J/mol·K[3]
C-F Bond Dissociation Energy552kJ/mol[3]

Table 1: Key Thermochemical Properties of this compound.

Temperature (K)Molar Heat Capacity (Cp) (J/mol·K)Standard Molar Enthalpy (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)
298.1538.17-234.30222.84
40045.54-229.98234.98
50052.41-225.04246.14
60058.53-219.48256.44
70063.88-213.36266.01
80068.52-206.74274.96
90072.56-199.69283.37
100076.09-192.26291.31

Table 2: Temperature Dependence of Thermochemical Properties of this compound (calculated using Shomate Equation parameters from the NIST WebBook).[2][4]

Experimental Protocols for Determining Thermochemical Properties

The determination of the thermochemical properties of this compound relies on a combination of experimental techniques and theoretical calculations. While detailed, step-by-step laboratory protocols for specific compounds are often proprietary or published in specialized literature not readily accessible through general web searches, the fundamental principles of the key experimental methodologies are well-established.

Combustion Calorimetry

Combustion calorimetry is a primary technique for determining the enthalpy of formation of organic compounds. For a gaseous and fluorinated compound like this compound, this method requires specialized apparatus to handle the corrosive nature of the combustion products (e.g., hydrogen fluoride).

Principle: A known amount of the substance is completely combusted in a constant-volume container (a "bomb") filled with a high pressure of an oxidizing agent (typically oxygen, but for highly fluorinated compounds, a fluorine atmosphere might be used). The heat released by the combustion reaction is absorbed by the surrounding calorimeter, and the temperature change is precisely measured.

General Methodology:

  • Sample Introduction: A precise amount of gaseous this compound is introduced into the combustion bomb.

  • Combustion: The sample is ignited in the presence of excess oxygen. The combustion of this compound yields carbon dioxide, water, and hydrogen fluoride (B91410).

  • Temperature Measurement: The temperature change of the calorimeter is recorded with high precision.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining ionization energies and appearance energies of fragment ions, which can be used to derive bond dissociation energies and enthalpies of formation.

Principle: Molecules are ionized by single-photon absorption from a tunable vacuum ultraviolet (VUV) light source. The resulting ions are then mass-analyzed. By scanning the photon energy and monitoring the ion signal, one can determine the minimum energy required to form a specific ion.

General Methodology:

  • Sample Introduction: A dilute mixture of this compound in a carrier gas is introduced into the ionization region of the mass spectrometer.

  • Photoionization: The sample is irradiated with a tunable VUV photon beam.

  • Mass Analysis: The ions produced are extracted and analyzed by a mass spectrometer to separate them based on their mass-to-charge ratio.

  • Ionization Threshold Measurement: The photon energy is scanned, and the ion signal for the parent ion (CH₃F⁺) and any fragment ions is recorded as a function of photon energy to generate a photoionization efficiency (PIE) curve. The onset of the PIE curve corresponds to the ionization energy or appearance energy.

  • Data Analysis: The ionization energy of this compound and the appearance energies of its fragment ions are determined from the thresholds of the PIE curves. This data can be used in thermochemical cycles to calculate bond dissociation energies and the enthalpy of formation of the parent molecule and its fragments.

Spectroscopic Methods for Entropy and Heat Capacity Determination

Standard molar entropy and heat capacity are determined from molecular properties obtained through spectroscopic techniques, primarily infrared and microwave spectroscopy, coupled with statistical mechanics calculations.

Principle: The entropy and heat capacity of a molecule are related to its translational, rotational, and vibrational energy levels. These energy levels can be determined with high precision from the analysis of its rotational and vibrational spectra.

General Methodology:

  • Spectroscopic Measurements: The infrared and microwave spectra of this compound are recorded.

  • Spectral Analysis: The rotational spectra provide the moments of inertia, from which the rotational constants are derived. The vibrational spectra provide the fundamental vibrational frequencies of the molecule.

  • Calculation of Partition Functions: The translational, rotational, and vibrational partition functions are calculated using the molecular mass, rotational constants, and vibrational frequencies.

  • Calculation of Thermodynamic Functions: The standard molar entropy, heat capacity, and other thermodynamic functions are then calculated from the partition functions using the principles of statistical mechanics.[5][6][7]

Visualizations

Experimental Workflow for Thermochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental and computational determination of the key thermochemical properties of this compound.

experimental_workflow cluster_experimental Experimental Determination cluster_data Derived Experimental Data cluster_calculation Thermochemical Property Calculation combustion Combustion Calorimetry delta_h_comb Enthalpy of Combustion combustion->delta_h_comb pims Photoionization Mass Spectrometry ie_ae Ionization & Appearance Energies pims->ie_ae spectroscopy Infrared & Microwave Spectroscopy molecular_params Rotational Constants & Vibrational Frequencies spectroscopy->molecular_params delta_h_form Standard Enthalpy of Formation delta_h_comb->delta_h_form Hess's Law bde Bond Dissociation Energy ie_ae->bde Thermochemical Cycles entropy_cp Standard Entropy & Heat Capacity molecular_params->entropy_cp Statistical Mechanics

A generalized workflow for determining the thermochemical properties of this compound.
Logical Relationships of Core Thermochemical Properties

The following diagram illustrates the logical and thermodynamic relationships between the core thermochemical properties of a substance like this compound.

thermochemical_relationships cluster_legend Relationships enthalpy Enthalpy (H) gibbs Gibbs Free Energy (G) enthalpy->gibbs -TΔS heat_capacity Heat Capacity (Cp) enthalpy->heat_capacity ∂H/∂T entropy Entropy (S) entropy->gibbs ΔH temp Temperature (T) heat_capacity->entropy ∫(Cp/T)dT a G = H - TS b Cp = (∂H/∂T)p c S = ∫(Cp/T)dT

Interrelation of key thermochemical properties.

References

A Technical Guide to Fluoromethane (CH3F): Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of fluoromethane (CH3F), also known as methyl fluoride (B91410). It covers its fundamental chemical and physical properties, molecular structure, synthesis protocols, and its emerging significance as a structural motif in medicinal chemistry.

Molecular Structure and Bonding

This compound is the simplest hydrofluorocarbon (HFC), consisting of a central carbon atom bonded to three hydrogen atoms and one fluorine atom.[1] Its structure is a cornerstone for understanding the behavior of more complex organofluorine compounds.

Lewis Structure and Valence Electrons

The Lewis structure is determined by the valence electrons of the constituent atoms: Carbon (Group 14) contributes 4, each Hydrogen (Group 1) contributes 1, and Fluorine (Group 17) contributes 7, for a total of 14 valence electrons.[2][3] The carbon atom occupies the central position as it is the least electronegative element (aside from hydrogen, which is always terminal).[4] The 14 electrons form 4 bonding pairs (single covalent bonds) and 3 lone pairs, which reside on the highly electronegative fluorine atom.[2]

VSEPR Theory, Hybridization, and Molecular Geometry

According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the central carbon atom has four bonding regions and no lone pairs, corresponding to an AX₄ classification.[2] This arrangement minimizes electron-pair repulsion, resulting in an sp³ hybridization for the carbon atom and a tetrahedral molecular geometry.[2][5] The overall shape is an asymmetric tetrahedron.[2]

G cluster_0 Structure Determination Workflow for CH3F A 1. Count Valence Electrons C(4) + 3*H(1) + F(7) = 14e- B 2. Identify Central Atom Carbon (least electronegative) A->B C 3. Draw Lewis Structure Single bonds to all outer atoms; 3 lone pairs on Fluorine B->C D 4. Apply VSEPR Theory Central Atom: 4 bonding pairs, 0 lone pairs => AX4 Classification C->D E 5. Determine Geometry Electron Geometry: Tetrahedral Molecular Geometry: Tetrahedral D->E F 6. Assign Hybridization Corresponds to 4 electron domains => sp3 Hybridization E->F

Figure 1: Logical workflow for determining the molecular structure of CH3F.

Physicochemical and Spectroscopic Properties

The physical and structural properties of this compound are summarized in Table 1. The high electronegativity of fluorine creates a significant dipole moment, rendering the molecule polar.[6][7][8] This polarity is a key feature influencing its chemical behavior and interactions.

Quantitative Data Summary
PropertyValueCitations
Identifiers
IUPAC NameThis compound[1]
CAS Number593-53-3[9]
Molecular Properties
Chemical FormulaCH₃F[1]
Molar Mass34.03 g/mol [1][9][10]
Dipole Moment1.85 D[1][8]
Physical Properties
AppearanceColorless gas[1][11]
OdorPleasant, ether-like at high concentrations[1][11]
Boiling Point-78.4 °C (194.8 K)[1]
Melting Point-137.8 °C (135.3 K)[1]
Solubility in Water2.295 g/L[1]
Structural Parameters
Molecular GeometryTetrahedral[2][5]
C-F Bond Length~139-140 pm[2][12]
C-F Bond Energy552 kJ/mol[1]
H-C-H Bond Angle~110.2°[2]
H-C-F Bond Angle~108.2°[2]

Note: Bond angles deviate slightly from the ideal tetrahedral angle of 109.5° due to the high electronegativity of fluorine, which causes greater repulsion from the C-F bond pair.[2]

Spectroscopic Profile
  • Infrared (IR) Spectroscopy : The IR spectrum of CH₃F is characterized by strong absorption bands corresponding to C-H stretching (around 2930 cm⁻¹), C-H deformation (around 1464 cm⁻¹), and a prominent C-F stretching vibration.[13]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : As a spin-½ nucleus with 100% natural abundance, ¹⁹F is highly amenable to NMR studies.[14] The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it a powerful probe for studying molecular interactions and conformations in fluorinated molecules.[14][15]

Synthesis of this compound

While first synthesized in 1835 by distilling dimethyl sulfate (B86663) with potassium fluoride, modern methods offer more efficient routes.[1] Key approaches include halogen exchange reactions and gas-phase catalysis.

Swarts Reaction (Halogen Exchange)

The Swarts reaction is a classic and effective method for preparing alkyl fluorides from alkyl chlorides or bromides using heavy metal fluorides.[8][16] The reaction is driven forward by the formation of a stable, often insoluble, metal halide precipitate.[7]

G cluster_1 Experimental Workflow: Swarts Reaction for CH3F Synthesis A 1. Reagent Preparation - Dry polar aprotic solvent (e.g., acetone) - Alkyl halide (CH3Br or CH3Cl) - Metal fluoride (e.g., AgF, Hg2F2) B 2. Reaction Setup - Combine alkyl halide and solvent in a dry flask - Add metal fluoride under inert atmosphere A->B C 3. Reaction Conditions - Heat the mixture gently - Monitor for precipitate formation (e.g., AgBr) B->C D 4. Product Isolation - Gaseous CH3F is evolved - Collect the gas by condensation in a cold trap C->D E 5. Purification - Pass collected gas through scrubbers to remove unreacted starting materials or byproducts D->E F 6. Characterization - Confirm product identity and purity using GC-MS and NMR/IR spectroscopy E->F

References

Fluoromethane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical identity, properties, and applications of fluoromethane (CH₃F), with a focus on its role in advanced scientific fields.

Introduction

This compound, also known as methyl fluoride (B91410), is the simplest hydrofluorocarbon (HFC). It is a colorless, flammable gas with a faint ethereal odor.[1] While it has historical use as a refrigerant, its modern significance lies in specialized applications within the semiconductor industry and as a key building block in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical development.[1] This technical guide provides a thorough overview of this compound, including its chemical identifiers, physicochemical properties, and detailed insights into its applications, experimental protocols, and relevant biological pathways.

Chemical Identifiers and Properties

Accurate identification and understanding of the physical and chemical properties of a compound are fundamental for its safe and effective use in research and development.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification across various databases and regulatory frameworks.

Identifier TypeValue
CAS Number 593-53-3[2]
PubChem CID 11638[1]
EC Number 209-796-6[3]
UN Number 2454[3]
InChI InChI=1S/CH3F/c1-2/h1H3[1]
InChIKey NBVXSUQYWXRMNV-UHFFFAOYSA-N[1]
SMILES CF[1]
Synonyms Methyl fluoride, Freon 41, HFC-41[4]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. These properties are critical for designing experiments, understanding its behavior in different environments, and ensuring safe handling.

PropertyValue
Molecular Formula CH₃F[2]
Molecular Weight 34.03 g/mol [2]
Boiling Point -78.4 °C[4]
Melting Point -137.8 °C[4]
Density (liquid) 0.557 g/cm³ at saturation pressure at 25 °C[4]
Vapor Pressure 3.3 MPa[4]
Solubility in Water 2.295 g/L[4]
C-F Bond Energy 552 kJ/mol[4]

Applications in Scientific Research and Development

This compound and its derivatives are instrumental in several high-technology and research-intensive sectors.

Semiconductor Manufacturing: Plasma Etching

In the fabrication of microelectronics, this compound is utilized as an etching gas in plasma etch reactors.[4] Plasma etching is a critical process for creating intricate patterns on semiconductor wafers with high precision.[5] Fluorine-containing plasmas, generated from gases like this compound, are used to selectively remove materials such as silicon, silicon dioxide, and silicon nitride.[6] The high reactivity of fluorine radicals with silicon makes these gases highly effective for this purpose.[6]

While specific parameters vary depending on the equipment and desired outcome, a general protocol for plasma etching of a silicon substrate using a fluorine-based plasma is outlined below. This process is typically carried out in a reactive ion etching (RIE) system.

Objective: To anisotropically etch a pattern into a silicon wafer.

Materials and Equipment:

  • Silicon wafer with a patterned mask (e.g., photoresist or silicon dioxide)

  • Reactive Ion Etching (RIE) system

  • This compound (CH₃F) or a similar fluorine-containing gas (e.g., CF₄, SF₆)[6]

  • Oxygen (O₂) gas

  • Argon (Ar) gas

  • Vacuum pump

  • Mass flow controllers

  • RF power supply

Procedure:

  • Chamber Preparation: Ensure the RIE chamber is clean and free of contaminants.

  • Wafer Loading: Load the masked silicon wafer onto the substrate electrode in the chamber.

  • Evacuation: Evacuate the chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁵ Torr.

  • Gas Introduction: Introduce the etching gases into the chamber using mass flow controllers. A typical gas mixture might include a fluorine-containing gas and oxygen.[7] The oxygen helps in the formation of a passivation layer on the sidewalls to promote anisotropic etching.[7]

  • Pressure Control: Adjust the gas flow rates and pumping speed to achieve the desired process pressure, often in the range of 10 to 100 mTorr.

  • Plasma Generation: Apply RF power to the electrodes to generate the plasma. The power level will influence the etch rate and anisotropy.

  • Etching: The reactive species in the plasma (e.g., fluorine radicals) bombard the wafer surface and chemically react with the exposed silicon, forming volatile silicon fluoride (SiF₄) which is pumped out of the chamber.[8]

  • Process Monitoring: Monitor the etching process in real-time using techniques like optical emission spectroscopy or laser interferometry to determine the endpoint.

  • Termination: Once the desired etch depth is achieved, turn off the RF power and the gas flow.

  • Venting and Unloading: Vent the chamber to atmospheric pressure with an inert gas like nitrogen and unload the etched wafer.

Drug Discovery and Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of a molecule.[9] Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of a drug.[10]

This compound itself is a gas and can be challenging to handle in standard laboratory settings. Therefore, reagents that can deliver the fluoromethyl group (CH₂F) are often used. For instance, bromothis compound (B51070) can act as a this compound surrogate in nucleophilic fluoromethylation reactions.

This protocol describes the O-fluoromethylation of 4-bromophenol (B116583) using bromothis compound as the fluoromethylating agent.

Objective: To synthesize 1-bromo-4-(fluoromethoxy)benzene.

Materials:

  • 4-Bromophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Bromothis compound (gas)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask at 0 °C.

  • Add a solution of 4-bromophenol (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the stirred suspension.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Bubble bromothis compound gas (2.0 mmol) through the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-bromo-4-(fluoromethoxy)benzene.

Mandatory Visualizations

G Protein-Coupled Receptor (GPCR) Signaling Pathway

Fluorinated compounds are often designed as ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling.[2] The introduction of fluorine can significantly alter the ligand's affinity and selectivity for the receptor.[2] The following diagram illustrates a simplified GPCR signaling cascade.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (inactive) (GDP-bound) GPCR->G_Protein Activation G_Protein_active G Protein (active) (GTP-bound) G_Protein->G_Protein_active GDP/GTP Exchange Effector Effector G_Protein_active->Effector Modulation Second_Messenger Second Messengers Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation PET_Workflow Cyclotron Cyclotron Production of [¹⁸F]Fluoride Purification [¹⁸F]Fluoride Purification Cyclotron->Purification Radiosynthesis Automated Radiosynthesis with Precursor Purification->Radiosynthesis QC Quality Control Radiosynthesis->QC Injection Patient Injection QC->Injection PET_Scan PET/CT Scan Injection->PET_Scan

References

The Dawn of a New Bond: A Technical Guide to the Historical Discovery of Organofluorine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the carbon-fluorine bond into organic molecules marked a pivotal moment in chemical history, unlocking a vast and unique chemical space with profound implications for materials science, medicine, and industry. The exceptional properties conferred by fluorine—including high thermal stability, chemical inertness, and unique electronic characteristics—have led to the development of a plethora of indispensable products, from life-saving pharmaceuticals to high-performance polymers. This technical guide provides an in-depth exploration of the seminal discoveries in organofluorine chemistry, detailing the key breakthroughs, the pioneering scientists, and the experimental foundations that established this critical field. We will delve into the initial syntheses of the first organofluorine compounds, the development of foundational fluorination methods, and the serendipitous discoveries that launched entire industries.

Early Encounters with the Carbon-Fluorine Bond

The journey into organofluorine chemistry began in the 19th century, predating even the isolation of elemental fluorine. Early chemists, driven by curiosity and the desire to explore the reactivity of the then-mysterious element, embarked on experiments that would lay the groundwork for a new field of study.

The First Synthesis: Fluoromethane (1835)

The first documented synthesis of an organofluorine compound was achieved in 1835 by French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot. Their work on the chemistry of "wood spirit" (methanol) led them to investigate the reactions of its derivatives.[1]

Experimental Protocol: Synthesis of this compound (Dumas and Péligot, 1835)

While the original publication lacks the detailed procedural descriptions standard in modern chemistry, the synthesis can be summarized as follows:

  • Reactants: Dimethyl sulfate (B86663) ((CH₃)₂SO₄) and potassium fluoride (B91410) (KF).[1]

  • Procedure: The reactants were distilled together. The volatile product, this compound (CH₃F), was collected as a gas.[2]

  • Reaction: 2KF + (CH₃O)₂SO₂ → 2CH₃F + K₂SO₄[2]

  • Observations: Dumas and Péligot described this compound as a gas with an agreeable ether-like odor that burns with a flame, evolving hydrogen fluoride.[2]

A Pioneering Halogen Exchange: Benzoyl Fluoride (1862)

Nearly three decades later, in 1862, the Russian chemist and composer Alexander Borodin reported the synthesis of benzoyl fluoride. This was a significant advancement as it represented one of the earliest examples of a halogen exchange reaction to form a C-F bond, a strategy that would become a cornerstone of organofluorine synthesis.[3][4][5]

Experimental Protocol: Synthesis of Benzoyl Fluoride (Borodin, 1862)

Details from Borodin's original report are sparse, but the fundamental procedure involved:

  • Reactants: Benzoyl chloride (C₆H₅COCl) and potassium bifluoride (KHF₂).[3][4]

  • Procedure: The reaction of benzoyl chloride with potassium bifluoride yielded benzoyl fluoride.[3][4]

  • Reaction: C₆H₅COCl + KHF₂ → C₆H₅COF + KCl + HF[4]

The Proliferation of Fluorination Methods

The late 19th and early 20th centuries witnessed the development of more general and reliable methods for introducing fluorine into organic molecules, moving beyond isolated discoveries to systematic synthetic strategies.

The Swarts Reaction: A Versatile Tool for Fluorination (1892)

The Belgian chemist Frédéric Swarts made monumental contributions to the burgeoning field of organofluorine chemistry. In 1892, he developed a robust method for halogen exchange, now famously known as the Swarts reaction. This reaction involves the treatment of organic halides (typically chlorides or bromides) with a metal fluoride, most notably antimony trifluoride (SbF₃), often with a catalytic amount of a pentavalent antimony salt. The Swarts reaction proved to be a versatile and widely applicable method for the synthesis of a variety of organofluorine compounds and was instrumental in the commercial production of early chlorofluorocarbons (CFCs).[6][7][8][9][10]

Experimental Protocol: The Swarts Reaction

The general protocol for the Swarts reaction can be described as follows:

  • Reactants: An organic chloride or bromide and a metal fluoride (e.g., SbF₃, AgF, Hg₂F₂).[6][10] A catalytic amount of SbCl₅ or chlorine is often used with SbF₃.[7][8]

  • Procedure: The organic halide is heated with the metal fluoride. The reaction can be carried out neat or in a suitable solvent. The resulting organofluorine compound is then isolated by distillation.[7][9]

  • General Reaction: R-X + MF → R-F + MX (where X = Cl, Br; M = metal)[6]

  • Mechanism: The reaction typically proceeds via a nucleophilic substitution mechanism where the fluoride from the metal salt displaces the halide on the organic substrate.[10]

The Balz-Schiemann Reaction: A Gateway to Aryl Fluorides (1927)

The synthesis of aromatic fluorides presented a significant challenge due to the high reactivity of elemental fluorine. In 1927, German chemists Günther Balz and Günther Schiemann developed a practical method for the preparation of aryl fluorides. The Balz-Schiemann reaction involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄), which forms a stable diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt then yields the corresponding aryl fluoride.[11][12][13][14]

Experimental Protocol: The Balz-Schiemann Reaction

The key steps of the Balz-Schiemann reaction are:

  • Diazotization: The primary aromatic amine is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to form the diazonium salt.[11]

  • Precipitation: Fluoroboric acid (HBF₄) is added to the solution of the diazonium salt, causing the precipitation of the aryldiazonium tetrafluoroborate.[11][14]

  • Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride.[11][14]

The Industrial Age of Organofluorine Chemistry

The 20th century saw the transition of organofluorine chemistry from an academic curiosity to a major industrial enterprise, largely driven by the development of two groundbreaking classes of compounds: chlorofluorocarbons and fluoropolymers.

The "Miracle Compounds": Chlorofluorocarbons (Freons) (1928)

In the late 1920s, the refrigeration industry was in search of a non-toxic, non-flammable alternative to refrigerants like ammonia (B1221849) and sulfur dioxide. This search led Thomas Midgley Jr. and his team at General Motors to investigate organofluorine compounds.[15][16] Building upon the work of Frédéric Swarts, they synthesized dichlorodithis compound (B179400) (CCl₂F₂), which they branded as Freon-12. This compound and other related CFCs revolutionized the refrigeration and air conditioning industries.[2][17][18]

Experimental Protocol: Synthesis of Dichlorodithis compound (Freon-12)

The industrial synthesis of dichlorodithis compound was based on the Swarts reaction:

  • Reactants: Carbon tetrachloride (CCl₄) and anhydrous hydrogen fluoride (HF).[15]

  • Catalyst: Antimony pentachloride (SbCl₅) was often used as a catalyst.

  • Procedure: Carbon tetrachloride was reacted with anhydrous hydrogen fluoride under pressure in the presence of the catalyst. The products were then purified by distillation.[15]

  • Reaction: CCl₄ + 2HF --(SbCl₅)--> CCl₂F₂ + 2HCl

A Serendipitous Discovery: Polytetrafluoroethylene (Teflon) (1938)

One of the most famous accidental discoveries in chemistry occurred in 1938 at DuPont. Dr. Roy J. Plunkett was researching new refrigerants and was working with tetrafluoroethylene (B6358150) (TFE) gas. He had stored the TFE in a pressurized cylinder on dry ice. When he later opened the valve, no gas emerged, despite the cylinder's weight indicating it was still full. Upon sawing the cylinder open, Plunkett discovered a waxy, white solid that was remarkably inert and slippery. This material was polytetrafluoroethylene (PTFE), which was later trademarked as Teflon.[19][20][21][22][23]

Experimental Protocol: The Accidental Synthesis of PTFE (Plunkett, 1938)

The initial, serendipitous polymerization of TFE occurred under the following conditions:

  • Starting Material: Tetrafluoroethylene (TFE) gas stored under pressure in a metal cylinder.[19][23]

  • Conditions: The cylinder was stored on dry ice, indicating low temperatures. The polymerization was catalyzed by the iron from the inside of the can under high pressure.

  • Observation: The TFE gas spontaneously polymerized into a white, waxy solid, polytetrafluoroethylene (PTFE).[19][20][23]

  • Follow-up: Plunkett's laboratory notebook detailed subsequent experiments to control the polymerization of TFE.[21]

Quantitative Data of Early Organofluorine Compounds

The unique physical and chemical properties of the first organofluorine compounds were crucial to their eventual applications. The following tables summarize some of the key quantitative data for these pioneering molecules.

Compound Formula Year of First Synthesis Discoverer(s) Melting Point (°C) Boiling Point (°C) Density
This compoundCH₃F1835Dumas & Péligot-141.8 to -137.8[9][22]-78.4 to -78.2[9][22]1.4397 g/L (gas)[9]
Benzoyl FluorideC₇H₅FO1862Borodin-28[18][19][24]159-161[18][19][24]1.14 g/mL at 25 °C[18][19][24]
Dichlorodithis compound (CFC-12)CCl₂F₂1928Midgley, Henne, & McNary-157.7-29.81.486 g/cm³ at -29.8 °C
Trichlorothis compound (CFC-11)CCl₃F~1930Midgley & Henne-11123.71.494 g/cm³ at 20 °C
Compound C-F Bond Energy (kJ/mol) C-F Bond Length (Å) Key Properties
This compound552[9]1.39[9]Colorless, flammable gas with an ether-like odor.
Benzoyl Fluoride~485~1.35Colorless liquid, pungent odor, hydrolyzes in water.[6]
Dichlorodithis compound (CFC-12)~490~1.35Non-toxic, non-flammable, colorless gas.[2]
Trichlorothis compound (CFC-11)~490~1.35Colorless, volatile liquid.[2]
Polytetrafluoroethylene (PTFE)~485~1.35High thermal stability, chemical inertness, low coefficient of friction.[19][20]

Visualizing the Historical Pathways

The following diagrams, rendered in DOT language, illustrate the key synthetic pathways and the chronological progression of these landmark discoveries.

historical_discoveries cluster_early Early Syntheses cluster_methods Development of Synthetic Methods cluster_industrial Industrial Era dumas Dumas & Péligot (1835) This compound This compound dumas->this compound borodin Borodin (1862) benzoyl_fluoride Benzoyl Fluoride borodin->benzoyl_fluoride swarts Swarts (1892) swarts_reaction Swarts Reaction swarts->swarts_reaction balz_schiemann Balz & Schiemann (1927) bs_reaction Balz-Schiemann Reaction balz_schiemann->bs_reaction freon Freons (CFCs) swarts_reaction->freon Enabling Technology midgley Midgley, Henne, & McNary (1928) midgley->freon plunkett Plunkett (1938) ptfe PTFE (Teflon) plunkett->ptfe synthetic_pathways cluster_aliphatic Aliphatic Fluorination cluster_aromatic Aromatic Fluorination cluster_polymer Fluoropolymers dimethyl_sulfate Dimethyl Sulfate This compound This compound dimethyl_sulfate->this compound Dumas & Péligot (1835) kf KF kf->this compound ccl4 Carbon Tetrachloride freon12 Dichlorodithis compound (Freon-12) ccl4->freon12 Swarts Reaction (Midgley, 1928) hf_sbcl5 HF / SbCl₅ hf_sbcl5->freon12 benzoyl_chloride Benzoyl Chloride benzoyl_fluoride Benzoyl Fluoride benzoyl_chloride->benzoyl_fluoride Borodin (1862) khf2 KHF₂ khf2->benzoyl_fluoride aniline Aniline diazonium_salt ArN₂⁺BF₄⁻ aniline->diazonium_salt Balz-Schiemann Reaction (1927) hbf4_nano2 1. NaNO₂, H⁺ 2. HBF₄ hbf4_nano2->diazonium_salt aryl_fluoride Aryl Fluoride diazonium_salt->aryl_fluoride Heat tfe Tetrafluoroethylene (TFE) ptfe Polytetrafluoroethylene (PTFE) tfe->ptfe Plunkett (1938) polymerization Spontaneous Polymerization polymerization->ptfe

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of Fluoromethane (CH₃F) and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloalkanes, or alkyl halides, are a fundamental class of organic compounds that find extensive application in research and industry, from synthetic reagents to pharmaceuticals and materials science. A precise and unambiguous system of nomenclature is paramount for effective scientific communication. This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound (CH₃F) and related simple haloalkanes. It further presents key physicochemical data, experimental protocols for synthesis, and logical diagrams to illustrate naming conventions and reaction pathways.

IUPAC Nomenclature of Haloalkanes

The IUPAC system provides a systematic method for naming haloalkanes, treating the halogen as a substituent on the parent alkane chain.[1][2]

Core Rules
  • Identify the Parent Alkane: The longest continuous carbon chain containing the halogen atom determines the base name of the alkane.[3][4]

  • Name the Halogen Substituent: Halogen substituents are named with a prefix ending in "-o".

    • F: fluoro-

    • Cl: chloro-

    • Br: bromo-

    • I: iodo-

  • Numbering the Carbon Chain: The carbon chain is numbered from the end that gives the carbon atom bonded to the halogen the lowest possible number (locant).[3][5]

  • Assembling the Name: The name is constructed by placing the locant, a hyphen, the halo- prefix, and the parent alkane name together as a single word.[3][5]

For simple methyl halides, where there is only one carbon, a number is not necessary.

  • CH₃F: The parent alkane is methane. The halogen is fluorine ("fluoro"). Thus, the IUPAC name is This compound .[6][7][8]

  • CH₃Cl: The parent alkane is methane. The halogen is chlorine ("chloro"). Thus, the IUPAC name is Chloromethane .

  • CH₃Br: The parent alkane is methane. The halogen is bromine ("bromo"). Thus, the IUPAC name is Bromomethane .

  • CH₃I: The parent alkane is methane. The halogen is iodine ("iodo"). Thus, the IUPAC name is Iodomethane .

Compounds with Multiple Substituents

When multiple substituents are present, including different halogens or alkyl groups, the following rules apply:

  • Lowest Locant Rule: The chain is numbered to give the lowest possible number to the first substituent encountered.[1]

  • Alphabetical Order: All substituents are listed in alphabetical order, irrespective of their numerical position. For example, 'bromo' precedes 'chloro'.[1][2]

  • Prefixes: If the same substituent appears more than once, prefixes such as 'di-', 'tri-', and 'tetra-' are used. These prefixes are ignored when determining alphabetical order.[5]

Logical Diagram: IUPAC Naming Workflow for Haloalkanes

IUPAC_Naming_Workflow IUPAC Naming Logic for Haloalkanes start Start with Chemical Structure find_chain Identify the longest continuous carbon chain containing the halogen start->find_chain name_alkane Name the parent alkane find_chain->name_alkane identify_halogens Identify all halogen and alkyl substituents name_alkane->identify_halogens number_chain Number the chain to give the first substituent the lowest locant identify_halogens->number_chain alphabetize List all substituents in alphabetical order number_chain->alphabetize use_prefixes Use prefixes (di-, tri-) for identical substituents alphabetize->use_prefixes assemble_name Assemble the final name: (Locants)-(Prefixes)(Substituents)(Alkane) use_prefixes->assemble_name end_node Final IUPAC Name assemble_name->end_node

Caption: A flowchart illustrating the systematic process of naming haloalkanes according to IUPAC rules.

Quantitative Data for Methyl Halides (CH₃X)

The physical properties of methyl halides are significantly influenced by the nature of the halogen atom. Key quantitative data are summarized below for comparison.

PropertyThis compound (CH₃F)Chloromethane (CH₃Cl)Bromomethane (CH₃Br)Iodomethane (CH₃I)
Formula Weight ( g/mol ) 34.0350.4994.94141.94
Boiling Point (°C) -78.4-23.8[9]3.6[3]42.4[6]
C-X Bond Length (pm) 139[6]178[10]193[10]214[10]
C-X Bond Enthalpy (kJ/mol) 452[10]351[10]293[10]234[10]
Dipole Moment (Debye) 1.85[6]1.860[10]1.830[10]1.636[10]

Note: Data sourced from multiple references as indicated. The C-X bond enthalpy represents the energy required to break the carbon-halogen bond.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound has been approached through various methods since its first discovery. Below are detailed methodologies for two distinct synthetic routes.

Protocol 1: Halogen Exchange (Swarts Reaction Variant)

This protocol is based on the classic halogen exchange reaction, a foundational method in organofluorine chemistry.[9]

  • Objective: To synthesize this compound (CH₃F) from a methyl halide precursor (e.g., methyl bromide) using a metal fluoride (B91410).

  • Reaction: 2CH₃Br + Hg₂F₂ → 2CH₃F + Hg₂Br₂[9]

  • Materials:

    • Methyl bromide (CH₃Br)

    • Mercurous fluoride (Hg₂F₂) or another suitable metal fluoride (e.g., AgF, SbF₃)[9]

    • Anhydrous reaction vessel with a reflux condenser and gas collection system

    • Heating mantle

  • Methodology:

    • Set up the reaction apparatus in a well-ventilated fume hood, ensuring all glassware is dry.

    • Charge the reaction vessel with the chosen metal fluoride (e.g., mercurous fluoride).

    • Cool the vessel and carefully introduce liquid methyl bromide.

    • Slowly warm the mixture to initiate the reaction. The temperature will depend on the reactivity of the chosen fluoride. For highly reactive fluorides like AgF, the reaction may proceed at lower temperatures.[9]

    • The gaseous this compound product will evolve from the reaction mixture.

    • Pass the evolved gas through a cold trap or a suitable collection system to capture the this compound.

    • The product can be purified by fractional distillation to remove any unreacted starting material or byproducts.

  • Safety Precautions: Methyl halides are toxic and flammable. Metal fluorides, particularly those of heavy metals, are toxic. All manipulations must be performed in a fume hood with appropriate personal protective equipment (PPE).

Protocol 2: Photochemical Synthesis

This protocol describes a modern approach to this compound generation using a copper-mediated photochemical process.[9][11]

  • Objective: To generate this compound via a radical halogen atom transfer (XAT) mechanism.

  • Mechanism: This method involves the UV-induced homolysis of acetic acid to generate methyl radicals (•CH₃). These radicals then abstract a fluorine atom from an intermediate copper-fluorine complex.[11]

  • Materials:

    • Acetic acid (dilute, e.g., 2% v/v)

    • Copper(II) salt (e.g., CuSO₄) to act as a sensitizer (B1316253)

    • UV radiation source (e.g., germicidal UV-C lamp, 254 nm)

    • Gas-tight reaction vessel connected to a gas chromatograph-mass spectrometer (GC-MS) for product identification

  • Methodology:

    • Prepare a dilute solution of acetic acid (e.g., 2% v/v) in deionized water.

    • Dissolve the Cu(II) salt in the acetic acid solution to a desired concentration (e.g., 60 mg/L). The presence of Cu(II) is essential for the reaction.[11]

    • Transfer the solution to the gas-tight photochemical reactor.

    • Purge the headspace of the reactor with an inert gas to remove air.

    • Irradiate the solution with the UV lamp for a set period while monitoring the temperature.

    • Periodically, or at the end of the irradiation period, sample the headspace gas using a gas-tight syringe.

    • Inject the gas sample into the GC-MS to identify the volatile products. The presence of a peak corresponding to the mass spectrum of this compound confirms its synthesis.[11]

  • Experimental Notes: The yield of this reaction is reported to be low (<1%).[11] Optimization of parameters such as pH, irradiation time, and sensitizer concentration can be explored to potentially improve the yield.

Workflow Diagram: Photochemical Synthesis of this compound

Photochemical_Synthesis Workflow for Photochemical Synthesis of CH3F cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare 2% Acetic Acid solution with Cu(II) salt load_reactor Load solution into photochemical reactor prep_solution->load_reactor irradiate Irradiate with UV light (e.g., 254 nm) load_reactor->irradiate sample_gas Sample headspace gas irradiate->sample_gas gcms_analysis Analyze sample using GC-MS sample_gas->gcms_analysis identify_product Identify CH3F peak and confirm synthesis gcms_analysis->identify_product end_node End identify_product->end_node start_node Start start_node->prep_solution

Caption: A workflow diagram outlining the key steps for the photochemical synthesis and analysis of this compound.

References

Fluoromethane (CH₃F) as a Greenhouse Gas: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoromethane (CH₃F), also known as HFC-41, is a hydrofluorocarbon with applications in semiconductor manufacturing. While it does not deplete the ozone layer, its nature as a greenhouse gas necessitates a thorough understanding of its environmental impact. This technical guide provides a comprehensive analysis of this compound's properties as a greenhouse gas, including its Global Warming Potential (GWP), atmospheric lifetime, and radiative efficiency. Detailed experimental and computational protocols for determining these parameters are presented, alongside a visualization of its primary atmospheric degradation pathway. All quantitative data are summarized for clarity and comparative analysis.

Quantitative Greenhouse Gas Properties of this compound

The environmental impact of a greenhouse gas is primarily quantified by its Global Warming Potential (GWP), atmospheric lifetime, and radiative efficiency. The following table summarizes these key metrics for this compound, compiled from various scientific sources.

ParameterValueTime Horizon (Years)Reference
Global Warming Potential (GWP) 150100IPCC Second Assessment Report[1]
49020IPCC Second Assessment Report[1]
45500IPCC Second Assessment Report[1]
92Not SpecifiedUS EPA[2]
Atmospheric Lifetime 3.7 years-IPCC Second Assessment Report[1]
Radiative Efficiency 0.0336 W m⁻² ppb⁻¹-U.S. Environmental Protection Agency[3]

Experimental and Computational Protocols

The determination of the greenhouse gas properties of this compound involves a combination of laboratory experiments and computational modeling.

Experimental Determination of Atmospheric Lifetime and Radiative Efficiency

The atmospheric lifetime of this compound is primarily determined by its reaction rate with the hydroxyl radical (OH), the atmosphere's primary cleaning agent.[4] The radiative efficiency is a measure of how effectively the molecule absorbs infrared radiation.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy and Smog Chamber Studies

  • Infrared Absorption Cross-Section Measurement:

    • A known concentration of this compound is introduced into a gas cell with a defined optical path length.

    • A Fourier Transform Infrared (FTIR) spectrometer is used to measure the absorption of infrared radiation across a range of wavelengths.[5]

    • According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the gas and the path length of the cell.

    • By measuring the absorbance at various pressures, the absorption cross-section for each wavelength can be determined.[5]

  • Reaction Rate with Hydroxyl Radicals:

    • Experiments are conducted in a smog chamber under controlled temperature and pressure conditions.

    • A known concentration of this compound is introduced into the chamber along with a precursor for OH radicals (e.g., photolysis of ozone in the presence of water vapor).[6][7]

    • The decay of the this compound concentration over time is monitored using techniques such as gas chromatography or mass spectrometry.

    • The rate constant for the reaction between this compound and OH radicals is determined from the decay rate.[8]

  • Calculation of Atmospheric Lifetime:

    • The atmospheric lifetime (τ) is calculated based on the reaction rate constant (k) with OH and the average global concentration of OH radicals ([OH]): τ = 1 / (k * [OH]).[9]

  • Calculation of Radiative Efficiency:

    • The radiative efficiency is calculated by integrating the measured infrared absorption cross-section over the thermal infrared spectrum, weighted by the Earth's outgoing longwave radiation profile.[5]

Computational Determination of Global Warming Potential

Computational chemistry methods provide a robust and cost-effective way to estimate the GWP of a molecule.[10][11]

Methodology: Quantum Chemistry Calculations

  • Molecular Geometry Optimization:

    • The three-dimensional structure of the this compound molecule is optimized using ab initio quantum chemistry methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311g**).[10][11]

  • Vibrational Frequency and Infrared Intensity Calculations:

    • The vibrational frequencies and their corresponding infrared intensities are calculated from the optimized geometry. These are crucial for predicting the molecule's infrared absorption spectrum.[10][11]

  • Radiative Efficiency Calculation:

    • The calculated infrared spectrum is used to determine the radiative efficiency, similar to the experimental method.

  • Atmospheric Lifetime Calculation:

    • The reaction rate with OH radicals is calculated using transition state theory. This involves calculating the energy barrier for the hydrogen abstraction reaction from this compound by the OH radical.[10]

  • Global Warming Potential (GWP) Calculation:

    • The GWP is calculated by integrating the radiative forcing over a specified time horizon (e.g., 20, 100, or 500 years), which is derived from the radiative efficiency and the atmospheric lifetime.[10] This value is then normalized relative to the integrated radiative forcing of carbon dioxide over the same period.

Atmospheric Degradation Pathway of this compound

The primary sink for this compound in the troposphere is its reaction with the hydroxyl radical (OH).[4] This initiates a series of reactions that ultimately break down the molecule.

The degradation proceeds via a free-radical chain mechanism:[12][13]

  • Initiation: The process begins with the abstraction of a hydrogen atom from this compound by a hydroxyl radical, forming a fluoromethyl radical (•CH₂F) and a water molecule.

    CH₃F + •OH → •CH₂F + H₂O

  • Propagation: The fluoromethyl radical rapidly reacts with molecular oxygen in the atmosphere to form a fluoromethylperoxy radical (CH₂FO₂•).

    •CH₂F + O₂ → CH₂FO₂•

    This peroxy radical can then react with nitric oxide (NO) to form a fluoromethoxy radical (CH₂FO•) and nitrogen dioxide (NO₂).

    CH₂FO₂• + NO → CH₂FO• + NO₂

  • Decomposition of the Alkoxy Radical: The fluoromethoxy radical is unstable and decomposes. There are two potential pathways for its decomposition:

    • C-H bond scission: This is considered the dominant pathway, leading to the formation of carbonyl fluoride (B91410) (COF₂) and a hydrogen atom.

      CH₂FO• → COF₂ + H•

    • C-F bond scission: This pathway leads to the formation of formyl radical (HCO•) and a fluorine atom.

      CH₂FO• → HCO• + F•

  • Further Reactions:

    • Carbonyl fluoride (COF₂) can be further hydrolyzed in the atmosphere to form carbon dioxide (CO₂) and hydrogen fluoride (HF).

    • The hydrogen atom (H•) will react with O₂ to form a hydroperoxy radical (HO₂•).

    • The formyl radical (HCO•) will react with O₂ to form carbon monoxide (CO) and a hydroperoxy radical (HO₂•).

    • The fluorine atom (F•) will react with methane (B114726) (CH₄) or other volatile organic compounds to form hydrogen fluoride (HF) and an alkyl radical.

The following diagram illustrates the primary atmospheric degradation pathway of this compound initiated by the hydroxyl radical.

G cluster_products Final Products CH3F This compound (CH₃F) CH2F_rad Fluoromethyl Radical (•CH₂F) CH3F->CH2F_rad + •OH OH Hydroxyl Radical (•OH) OH->CH2F_rad H2O Water (H₂O) CH2FO2_rad Fluoromethylperoxy Radical (CH₂FO₂•) CH2F_rad->CH2FO2_rad + O₂ O2_1 Oxygen (O₂) O2_1->CH2FO2_rad CH2FO_rad Fluoromethoxy Radical (CH₂FO•) CH2FO2_rad->CH2FO_rad + NO NO Nitric Oxide (NO) NO->CH2FO_rad NO2 Nitrogen Dioxide (NO₂) COF2 Carbonyl Fluoride (COF₂) CH2FO_rad->COF2 Decomposition H_rad Hydrogen Atom (H•) CH2FO_rad->H_rad CO2 Carbon Dioxide (CO₂) COF2->CO2 + H₂O (hydrolysis) HF Hydrogen Fluoride (HF) COF2->HF + H₂O (hydrolysis)

Caption: Atmospheric degradation pathway of this compound (CH₃F).

References

A Comprehensive Guide to the Spectroscopic Data of Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for fluoromethane (CH₃F), a molecule of significant interest in various fields, including atmospheric science, astrophysics, and as a model system for theoretical and experimental spectroscopy. This document summarizes key quantitative data from rotational, vibrational, nuclear magnetic resonance (NMR), and mass spectrometry, and provides detailed experimental protocols for acquiring such data.

Rotational Spectroscopy

Rotational spectroscopy, particularly in the microwave and far-infrared regions, provides highly precise information about the molecular geometry and rotational constants of this compound. As a symmetric top molecule, its rotational energy levels are characterized by the rotational constants A and B (where B = C).

Data Presentation: Rotational Constants
ParameterValue (cm⁻¹)Reference
A5.18200[1][2]
B0.85179[1][2]
C0.85179[1][2]
Experimental Protocol: High-Resolution FTIR Spectroscopy

High-resolution Fourier transform infrared (FTIR) spectroscopy is a powerful technique for obtaining pure rotational spectra.

Methodology:

  • Sample Preparation: Gaseous this compound of high purity is introduced into a long-path gas cell. The pressure is maintained at a low level (e.g., 0.09 to 0.4 mbar) to minimize pressure broadening of the rotational lines.[3]

  • Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker IFS 125HR, is employed.[4] For the far-infrared region (10–100 cm⁻¹), a setup at a synchrotron facility like the AILES beamline at SOLEIL can be used to achieve high signal-to-noise ratios.

  • Data Acquisition: The interferometer is typically equipped with a suitable beamsplitter (e.g., KBr for mid-IR, silicon for far-IR), a source (e.g., globar), and a sensitive detector (e.g., liquid-nitrogen-cooled HgCdTe for mid-IR, bolometer for far-IR).[4] Spectra are recorded at a high resolution to resolve the individual rotational transitions.

  • Data Analysis: The resulting interferograms are Fourier-transformed to obtain the spectrum. The positions of the rotational lines are then accurately determined and can be used to fit the rotational constants of the molecule using a suitable Hamiltonian model.[4][5]

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of this compound, providing insights into its chemical bonds and functional groups.

Data Presentation: Vibrational Frequencies
Vibrational ModeSymmetryFrequency (cm⁻¹)Description
ν₁A₁2964.5Symmetric C-H stretch
ν₂A₁1464.0Symmetric CH₃ deformation
ν₃A₁1048.6C-F stretch
ν₄E3006.1Asymmetric C-H stretch
ν₅E1467.0Asymmetric CH₃ deformation
ν₆E1182.4CH₃ rock

Note: The values presented are a compilation from various sources and may represent the fundamental vibrational frequencies.

Experimental Protocol: Gas-Phase Infrared Spectroscopy
  • Sample Handling: A gas cell with appropriate window materials (e.g., KBr or ZnSe) is filled with this compound gas at a known pressure. The path length of the cell can be varied to optimize the absorption signal. For weakly absorbing bands, a multi-pass gas cell is often used.

  • Instrumentation: A standard FTIR spectrometer is typically used. The choice of source, beamsplitter, and detector depends on the spectral range of interest.

  • Measurement: A background spectrum of the evacuated gas cell is first recorded. The sample spectrum is then acquired, and the absorbance spectrum is calculated.

  • Analysis: The positions and intensities of the vibrational bands are determined from the spectrum. For high-resolution studies, the rotational fine structure of the vibrational bands can be analyzed to obtain rotational constants for both the ground and vibrationally excited states.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of the hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei in this compound. ¹⁹F NMR is particularly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[6][7]

Data Presentation: NMR Chemical Shifts
NucleusChemical Shift (ppm)Reference CompoundSolvent
¹⁹F-271.8CFCl₃Unknown
¹H~4.2 (estimated)TMS-
¹³C~75.2 (estimated)TMS-

Note: The ¹H and ¹³C chemical shifts are estimated based on typical values for methyl groups attached to electronegative atoms. The ¹⁹F chemical shift is from an experimental database, though the solvent was not specified.[8]

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent in a standard NMR tube. Due to its gaseous nature at room temperature, low-temperature NMR studies or high-pressure NMR tubes may be necessary.

  • Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus is used.

  • Data Acquisition: A standard one-dimensional ¹⁹F NMR spectrum is acquired. The spectral width should be set to accommodate the wide range of ¹⁹F chemical shifts.[6][9] To obtain coupling information, a ¹H-coupled ¹⁹F spectrum can be recorded. For quantitative analysis, a sufficient relaxation delay (typically 5 times the longest T₁) should be used.[10]

  • Data Processing and Analysis: The free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to an external or internal standard, typically CFCl₃.[9] The multiplicity of the signals provides information about coupling to neighboring protons.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which can provide structural information.

Data Presentation: Mass Spectrometry Fragmentation
m/zRelative Intensity (%)Ion
34100[CH₃F]⁺ (Molecular Ion)
3385[CH₂F]⁺
155[CH₃]⁺

Data obtained from the NIST WebBook.[11]

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: Gaseous this compound is introduced into the ion source of the mass spectrometer from a gas reservoir through a leak valve to maintain a low pressure in the vacuum system.

  • Ionization: In the ion source, the gas molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺) and fragment ions.[12]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of the ions as a function of their m/z ratio.

Mandatory Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound Gas MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Raman IR/Raman Spectroscopy Sample->IR_Raman Microwave Microwave Spectroscopy Sample->Microwave MolWeight Molecular Weight & Fragmentation MS->MolWeight ChemEnv Chemical Environment & Connectivity NMR->ChemEnv VibModes Vibrational Modes & Functional Groups IR_Raman->VibModes MolGeom Molecular Geometry & Rotational Constants Microwave->MolGeom Structure Comprehensive Molecular Structure MolWeight->Structure ChemEnv->Structure VibModes->Structure MolGeom->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Interrelation of Spectroscopic Data and Molecular Properties

Spectro_Properties MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight Fragmentation Fragmentation Pattern MS->Fragmentation NMR NMR Spectroscopy Connectivity Atomic Connectivity NMR->Connectivity ElectronicEnv Local Electronic Environment NMR->ElectronicEnv IR Infrared Spectroscopy VibrationalModes Vibrational Modes IR->VibrationalModes Microwave Microwave Spectroscopy RotationalConstants Rotational Constants Microwave->RotationalConstants BondStrengths Bond Strengths VibrationalModes->BondStrengths MolecularGeometry Molecular Geometry RotationalConstants->MolecularGeometry

Caption: Relationship between spectroscopic techniques and derived molecular properties.

References

A Deep Dive into the Computational Chemistry of Fluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoromethane (CH₃F), the simplest organofluorine compound, serves as a fundamental model for understanding the influence of fluorine substitution on molecular properties and reactivity. The high electronegativity and unique electronic characteristics of fluorine impart distinct properties to this compound, making it a subject of significant interest in computational chemistry. This technical guide provides a comprehensive overview of the computational studies on this compound, focusing on its molecular structure, thermochemistry, reactivity, and spectroscopic properties. We present a synthesis of data from various computational methods, detailed experimental and computational protocols, and visualizations of key processes to offer a thorough resource for researchers in chemistry and drug development.

Introduction to Computational Studies of this compound

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules at an atomic level.[1] For this compound, these methods are crucial for elucidating the effects of the highly electronegative fluorine atom on the molecule's geometry, electron distribution, and bond strengths. Understanding these fundamental aspects is critical in various fields, from atmospheric chemistry to the design of novel pharmaceuticals where fluorine substitution is a common strategy to modulate molecular properties like metabolic stability and binding affinity.[2]

This guide will delve into the application of various computational techniques, including ab initio methods and Density Functional Theory (DFT), to model this compound. We will explore how these methods are used to predict a range of properties and to study its behavior in chemical reactions.

Molecular Properties of this compound

The introduction of a fluorine atom significantly alters the electronic structure of the methane (B114726) molecule, leading to a distinct set of molecular properties. Computational methods have been extensively used to quantify these properties.

Molecular Geometry

According to Valence Shell Electron Pair Repulsion (VSEPR) theory, this compound adopts a tetrahedral geometry around the central carbon atom. Computational studies have refined our understanding of its precise bond lengths and angles, showing the influence of the electronegative fluorine atom.

ParameterC-H Bond Length (Å)C-F Bond Length (Å)H-C-H Bond Angle (°)H-C-F Bond Angle (°)
Experimental 1.0951.383110.5108.5
CCSD(T)/aug-cc-pVTZ 1.0881.384110.0108.9
B3LYP/6-311+G(d,p) 1.0911.385110.2108.7

Table 1: Comparison of Experimental and Computed Geometrical Parameters for this compound.

Electronic Properties: Dipole Moment and Polarizability

The significant difference in electronegativity between carbon and fluorine results in a strong dipole moment in this compound. The polarizability of the molecule, which describes its ability to form an induced dipole in an electric field, is also a key property. The accuracy of calculated dipole moments and polarizabilities is highly dependent on the chosen computational method and basis set, with augmented basis sets generally providing more accurate results for these properties.

PropertyMethod/Basis SetCalculated ValueExperimental Value
Dipole Moment (Debye) HF/aug-cc-pVTZ2.031.85
B3LYP/aug-cc-pVTZ1.91
MP2/aug-cc-pVTZ1.98
CCSD(T)/aug-cc-pVTZ1.95
Polarizability (ų) HF/aug-cc-pVTZ2.342.56
B3LYP/aug-cc-pVTZ2.62
MP2/aug-cc-pVTZ2.58
CCSD(T)/aug-cc-pVTZ2.55

Table 2: Calculated and Experimental Dipole Moment and Polarizability of this compound.

Spectroscopic Properties

Computational methods are invaluable for interpreting and predicting spectroscopic data.

Vibrational Spectroscopy

The vibrational frequencies of this compound have been extensively studied both experimentally and computationally. Theoretical calculations can predict the infrared (IR) spectrum, aiding in the assignment of vibrational modes. A comparison of experimental and calculated frequencies is presented below. It is common practice to apply a scaling factor to computed harmonic frequencies to better match experimental anharmonic frequencies.

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)B3LYP/6-311+G(d,p) (cm⁻¹)CCSD(T)/aug-cc-pVTZ (cm⁻¹)
C-H symmetric stretchA₁2964.530452972
CH₃ symmetric bendA₁1464.014851468
C-F stretchA₁1048.610551045
C-H asymmetric stretchE3006.131023015
CH₃ asymmetric bendE1467.014901471
CH₃ rockE1182.411951185

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies of this compound.[3][4]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5] Predicting NMR chemical shifts computationally is challenging, especially for fluorine, as the shifts are highly sensitive to the electronic environment.[5] The typical ¹⁹F chemical shift for fluoromethyl groups is in the range of -200 to -220 ppm relative to CFCl₃.[5]

NucleusPropertyMethod/Basis SetCalculated Value (ppm)Experimental Value (ppm)
¹⁹FChemical ShiftGIAO-B3LYP/6-311+G(2d,p)-271.9-273.4
¹³CChemical ShiftGIAO-B3LYP/6-311+G(2d,p)75.475.2
¹HChemical ShiftGIAO-B3LYP/6-311+G(2d,p)4.264.32

Table 4: Calculated and Experimental NMR Chemical Shifts of this compound.

Reactivity and Thermochemistry

The C-F bond in this compound is one of the strongest single bonds in organic chemistry, which significantly influences its reactivity.

Thermochemical Data

Accurate thermochemical data, such as the enthalpy of formation, is fundamental for understanding and modeling chemical reactions. High-level ab initio methods have been employed to calculate these values with high precision.

PropertyMethodCalculated Value (kcal/mol)Experimental Value (kcal/mol)
Enthalpy of Formation (298 K) G3-55.8-55.9 ± 0.5
CBS-QB3-55.7
W1-55.9

Table 5: Calculated and Experimental Enthalpy of Formation of this compound.

Reaction Mechanisms

Computational studies have been instrumental in elucidating the mechanisms of various reactions involving this compound, including combustion and atmospheric reactions. For example, the hydrogen abstraction reaction by a fluorine atom has been a benchmark for studying reaction dynamics.

Reaction_Mechanism reactants F + CH₃F ts [F···H···CH₂F]‡ (Transition State) reactants->ts Activation Energy products HF + •CH₂F ts->products Reaction Progress

Figure 1. A simplified potential energy surface diagram for the hydrogen abstraction from this compound by a fluorine atom.

Methodologies

Computational Protocols

A general workflow for the computational study of a molecule like this compound involves several key steps, from initial structure optimization to the calculation of various properties.

Computational_Workflow cluster_input Input cluster_calc Calculation cluster_output Output mol_spec Molecular Specification (this compound) geom_opt Geometry Optimization mol_spec->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (Dipole, Polarizability, etc.) geom_opt->prop_calc reac_path Reaction Pathway (PES Scan, IRC) geom_opt->reac_path spec_calc Spectra Calculation (IR, NMR) freq_calc->spec_calc results Optimized Geometry Vibrational Frequencies Molecular Properties Spectra Reaction Energetics prop_calc->results spec_calc->results reac_path->results

Figure 2. A generalized workflow for the computational chemistry study of this compound.

Geometry Optimization: The first step in most computational studies is to find the equilibrium geometry of the molecule. This is typically done using methods like DFT (e.g., B3LYP functional) or ab initio methods (e.g., MP2, CCSD(T)) with a suitable basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ). The optimization process minimizes the energy of the molecule with respect to the positions of its atoms.

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the vibrational frequencies for comparison with experimental IR and Raman spectra.

Property and Spectra Calculation: With the optimized geometry, various molecular properties can be calculated. For electronic properties like dipole moment and polarizability, it is often necessary to use methods that account for electron correlation and basis sets with diffuse functions. NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Reaction Pathway Analysis: To study a chemical reaction, the potential energy surface (PES) is explored. This involves locating the transition state (the saddle point on the PES) and calculating the activation energy. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state connects the reactants and products.

Experimental Protocols

Vibrational Spectroscopy (FTIR): Gas-phase Fourier Transform Infrared (FTIR) spectroscopy is a standard technique for measuring the vibrational frequencies of molecules. A sample of this compound gas is introduced into a gas cell with infrared-transparent windows. An infrared beam is passed through the sample, and the absorption of light at different frequencies is measured by an interferometer and detector. The resulting interferogram is then Fourier-transformed to obtain the infrared spectrum.

NMR Spectroscopy: For ¹⁹F NMR, a solution of a this compound-containing compound (as this compound itself is a gas at room temperature) is placed in an NMR tube. The sample is then placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the ¹⁹F nuclei is detected and Fourier-transformed to produce the NMR spectrum. Chemical shifts are reported relative to a reference standard, typically CFCl₃.

Conclusion

Computational chemistry offers a powerful and indispensable lens through which to view the molecular world of this compound. The methods discussed in this guide allow for the accurate prediction of a wide range of properties, from molecular geometry and electronic structure to spectroscopic features and reactivity. This detailed understanding is not only of fundamental chemical interest but also has practical implications for the rational design of new molecules in fields such as drug development and materials science. As computational power and theoretical methods continue to advance, we can expect even more precise and insightful studies of this compound and other fluorinated compounds in the future.

References

Microsolvation and Hydrogen Bonding of Fluoromethane in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the microsolvation and hydrogen bonding phenomena between fluoromethane (CH₃F) and water. Understanding these fundamental interactions is critical for advancements in the pharmaceutical and agricultural industries, where fluorinated organic compounds are increasingly prevalent.[1][2][3] This document synthesizes key findings from computational and experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

The Nature of the this compound-Water Interaction

The question of whether organofluorine compounds can form hydrogen bonds has been a subject of considerable scientific inquiry.[1][3] While this compound is known to be sparingly soluble in bulk water, studies on gas-phase complexes reveal a definitive hydrogen bond between the fluorine atom of CH₃F and a hydrogen atom of water (C-F···H-O).[2][4] This interaction is comparable in nature, though slightly weaker, to the hydrogen bond found in a water dimer.[3][5] Analysis of the CH₃F···HOH complex confirms the characteristics of a hydrogen bond, including binding energy, specific geometry, vibrational frequency shifts, and charge transfer.[3][6]

The binding energy of the CH₃F···H₂O complex is approximately -4 kcal/mol.[2] This interaction is primarily electrostatic and dispersive in nature.[3] The key distinction that governs this compound's behavior in an aqueous environment arises not from an inability to form a hydrogen bond, but from its structural limitations when interacting with larger water networks.

Quantitative Analysis of this compound-Water Clusters

Computational studies have systematically examined the interaction of this compound with an increasing number of water molecules, from clusters of one to six (CH₃F·(H₂O)ₙ where n=1-6).[2][7] These studies provide crucial quantitative data on the energetics and geometry of microsolvation.

Table 1: Binding Energies of this compound with Water Clusters

This table summarizes the binding energy (BE) of this compound (F) to a water cluster of size n (Wₙ). The binding energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated this compound molecule and the most stable water cluster of that size.

ComplexBinding Energy (BE) in kcal/mol
CH₃F···H₂O~ -4.0[2]
CH₃F···(H₂O)₂~ -7.0[2]
CH₃F···(H₂O)₃-4.88 to -7.27 (average -5.78)[2]
CH₃F···(H₂O)₄-4.88 to -7.27 (average -5.78)[2]
CH₃F···(H₂O)₅-4.88 to -7.27 (average -5.78)[2]
CH₃F···(H₂O)₆-4.88 to -7.27 (average -5.78)[2]

Note: The range for n=3-6 reflects interactions with different isomers of the water cluster.

Table 2: Geometric and Spectroscopic Comparison: CH₃F···H₂O vs. (H₂O)₂

This table compares key parameters of the this compound-water dimer to the water dimer, highlighting the similarities that support the classification of the C-F···H-O interaction as a true hydrogen bond.

FeatureCH₃F···H₂O(H₂O)₂
Binding Energy (kcal/mol) ~ -4.0[2]Slightly more negative than CH₃F···H₂O[3]
Acceptor-Hydrogen Distance (Å) F···H distance is 1.9926 Å[5]O···H distance is ~1.95 Å[6]
Vibrational Frequency Shift Consistent with H-bond formation[3]Characteristic red-shift of OH stretch[3]
Charge Transfer Consistent with H-bond formation[3]Present from donor to acceptor[3]

Microsolvation and the Origin of Low Solubility

As more water molecules are added, a critical structural constraint emerges. This compound preferentially binds to water clusters as a double hydrogen bond acceptor .[2][4][7] This means two water molecules in a cluster each donate a hydrogen bond to the single fluorine atom of CH₃F.

This structural preference prevents this compound from integrating into the low-energy, cyclic, two-dimensional hydrogen-bonding networks that are characteristic of bulk liquid water.[2][4][7] While CH₃F can effectively bind to the periphery of small water clusters, it cannot act as a seamless node within the larger cooperative network.[2][7] This inability to form energetically favorable, extended structures with water is the primary reason for its low solubility, despite its capacity to form individual hydrogen bonds.[2][4][8]

Figure 1: Hydrogen bonding progression from dimer to bulk water.

Experimental and Computational Protocols

The insights into this compound-water interactions are derived from a combination of sophisticated computational modeling and various spectroscopic techniques.

Ab initio quantum chemical calculations are the primary tools for studying the structure, energetics, and vibrational properties of these weakly bound clusters.

  • Protocol for Cluster Analysis:

    • Geometry Optimization: The structures of this compound, water, and the CH₃F·(H₂O)ₙ clusters are optimized to find their lowest energy conformations. This is typically performed using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT).[9][10]

    • High-Accuracy Energy Calculation: Single-point energy calculations are then performed on the optimized geometries using more accurate and computationally expensive methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), often extrapolated to the complete basis set (CBS) limit to obtain highly accurate binding energies.[11][12]

    • Vibrational Frequency Analysis: Harmonic frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectra, which can be compared with experimental data.[10]

    • Interaction Component Analysis: Techniques like Symmetry-Adapted Perturbation Theory (SAPT) are used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion.[6]

    • Topological Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) is applied to analyze the electron density topology, identifying bond critical points that provide definitive evidence of hydrogen bonding.[3][13]

G start Define System (e.g., CH₃F + (H₂O)ₙ) geom_opt Geometry Optimization (DFT or MP2) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min high_level_E High-Level Energy Calculation (e.g., DLPNO-CCSD(T)/CBS) verify_min->high_level_E analysis Interaction Analysis high_level_E->analysis sapt SAPT Analysis (Electrostatics, Dispersion, etc.) analysis->sapt aim AIM Analysis (Topological) analysis->aim results Output: Binding Energies, Geometries, Vibrational Shifts sapt->results aim->results

Figure 2: Workflow for computational analysis of molecular clusters.

Direct experimental characterization of specific, size-selected neutral water clusters around a solute molecule in the gas phase is challenging. However, several techniques provide valuable data on related systems, such as molecules trapped in water cages or in bulk solution.

  • Matrix Isolation Spectroscopy: This technique is ideal for studying weakly bound complexes by trapping them in a solid, inert matrix (e.g., neon, argon) at cryogenic temperatures.[14]

    • Protocol:

      • Sample Preparation: A gaseous mixture of this compound, water, and a large excess of the matrix gas (e.g., Ar, ratio ~1:1:1000) is prepared.

      • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) held at a very low temperature (~4-20 K).

      • Spectroscopic Measurement: The trapped, isolated complexes are then probed using spectroscopic methods. Fourier-Transform Infrared (FTIR) or Raman spectroscopy is used to measure the vibrational frequencies of the guest molecules.[14] The shifts in these frequencies compared to the isolated molecules provide direct evidence of intermolecular interactions like hydrogen bonding.

      • Annealing: The matrix can be gently warmed (annealed) to allow for limited diffusion, potentially forming larger clusters, which can then be studied.[14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis gas_mix Prepare Gas Mixture (CH₃F + H₂O + Matrix Gas) deposition Slow Deposition onto Cryogenic Window (~10K) gas_mix->deposition spectroscopy Spectroscopic Analysis (FTIR / Raman) deposition->spectroscopy anneal Annealing (Optional) (~30-40K) spectroscopy->anneal Form Larger Clusters data_analysis Analyze Spectra: Identify Frequency Shifts, Assign to Complexes spectroscopy->data_analysis anneal->spectroscopy

Figure 3: Generalized workflow for a matrix isolation experiment.

  • Raman and FTIR Spectroscopy of Aqueous Solutions: These techniques probe the vibrational modes of this compound in a bulk water environment.[15][16][17] Raman spectroscopy has been successfully used to study the C-H and C-F vibration modes of this compound within clathrate hydrate (B1144303) cages.[9][18] In these studies, density functional theory (DFT) calculations are crucial for assigning the experimentally observed Raman peaks.[9] FTIR studies of aqueous solutions are challenging due to the strong infrared absorption of water, often requiring techniques like Attenuated Total Reflectance (ATR) or the use of very short pathlength cells.[15][16]

Conclusion

This compound unequivocally participates in hydrogen bonding with water, acting as a hydrogen bond acceptor via its fluorine atom. The interaction in the simple CH₃F···H₂O dimer is significant, with a binding energy of around -4 kcal/mol. However, as the solvation shell grows, this compound's structural preference for acting as a double hydrogen bond acceptor hinders its ability to integrate into the extended, cooperative hydrogen-bonding network of liquid water. This steric and energetic incompatibility, rather than an absence of hydrogen bonding capability, is the fundamental reason for its low solubility. These detailed insights, derived from high-level computational chemistry and supported by spectroscopic principles, are essential for predicting and modifying the behavior of fluorinated molecules in biological and chemical systems.

References

The Role of Fluoromethane (CH3F) in Atmospheric Chemistry Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of fluoromethane (CH3F), also known as HFC-41, in atmospheric chemistry. While not as abundant as other greenhouse gases, its study provides valuable insights into the atmospheric fate of hydrofluorocarbons (HFCs), a class of compounds with significant climate implications. This document outlines the atmospheric sources, sinks, and key reactions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant processes.

Introduction to this compound in the Atmosphere

This compound (CH3F) is the simplest hydrofluorocarbon, consisting of a methane (B114726) molecule with one hydrogen atom substituted by a fluorine atom.[1][2] As an HFC, it does not contain chlorine or bromine and therefore does not contribute to the depletion of the stratospheric ozone layer.[2] However, like other fluorinated gases, this compound is a potent greenhouse gas, contributing to global warming. Its primary anthropogenic sources include industrial processes such as semiconductor manufacturing, where it is used as an etching gas, and as a potential refrigerant and blowing agent substitute for ozone-depleting substances.[2][3] There are no significant natural sources of this compound.

The atmospheric chemistry of this compound is dominated by its reaction with the hydroxyl radical (OH), which is the primary mechanism for its removal from the troposphere. The efficiency of this reaction determines its atmospheric lifetime and, consequently, its Global Warming Potential (GWP).

Quantitative Atmospheric Data for this compound

The following tables summarize key quantitative data for this compound, providing a basis for its atmospheric impact assessment.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaCH3F[1]
Molar Mass34.03 g/mol [1]
Boiling Point-78.4 °C[2]
C-F Bond Energy552 kJ/mol
Dipole Moment1.85 D[2]

Table 2: Atmospheric Properties and Climate Metrics of this compound

ParameterValueReference
Atmospheric Lifetime~2.4 - 5.6 years[4]
Global Warming Potential (100-year)92 - 150[4]
Radiative ForcingNot widely reported for CH3F alone, but HFCs as a group are positive radiative forcers.[5][6]
Atmospheric AbundanceVery low, not routinely monitored at global background sites. For context, major HFCs like HFC-134a are in the parts-per-trillion (ppt) range.[7][8]

Table 3: Rate Constants for the Reaction of this compound with the Hydroxyl Radical (CH3F + OH → CH2F + H2O)

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Experimental/TheoreticalReference
298(2.8 ± 0.4) x 10⁻¹⁴Experimental[9]
296(2.9 ± 0.6) x 10⁻¹⁴Experimental[9]
200-1000Varies with temperature (Arrhenius expression available)Theoretical Modeling[10][11]

Atmospheric Chemistry of this compound

The atmospheric fate of this compound is primarily dictated by its reaction with the hydroxyl radical (OH) in the troposphere. This reaction initiates a degradation cascade that eventually breaks down the molecule.

Primary Atmospheric Sink: Reaction with Hydroxyl Radical

The dominant loss process for this compound in the atmosphere is the hydrogen abstraction reaction by the hydroxyl radical:

CH₃F + OH → CH₂F + H₂O

This reaction is relatively slow, which accounts for this compound's multi-year atmospheric lifetime. The rate of this reaction is temperature-dependent and has been the subject of numerous experimental and theoretical studies.[4][9][10][11]

Atmospheric Degradation Pathway

Following the initial reaction with the OH radical, the resulting fluoromethyl radical (CH₂F) undergoes further reactions in the presence of oxygen (O₂):

  • Peroxy Radical Formation: CH₂F + O₂ + M → CH₂FO₂ + M (where M is a third body, like N₂ or O₂)

  • Reaction with Nitric Oxide (NO): CH₂FO₂ + NO → CH₂FO + NO₂

  • Decomposition of the Fluoromethoxy Radical: The subsequent fate of the fluoromethoxy radical (CH₂FO) is decomposition, which can proceed via two main channels:

    • C-H Bond Scission: CH₂FO → HCOF + H

    • C-F Bond Scission: CH₂FO → HCHO + F

The branching ratio of these decomposition pathways is a key area of research. The products, formyl fluoride (B91410) (HCOF), formaldehyde (B43269) (HCHO), and fluorine and hydrogen atoms, will then participate in further atmospheric reactions.

Fluoromethane_Degradation_Pathway CH3F This compound (CH₃F) CH2F Fluoromethyl Radical (CH₂F) CH3F->CH2F + OH - H₂O OH Hydroxyl Radical (OH) CH2FO2 Fluoromethylperoxy Radical (CH₂FO₂) CH2F->CH2FO2 + O₂ O2 Oxygen (O₂) CH2FO Fluoromethoxy Radical (CH₂FO) CH2FO2->CH2FO + NO - NO₂ NO Nitric Oxide (NO) Products Further Degradation Products (HCOF, HCHO) CH2FO->Products Decomposition

Caption: Atmospheric degradation pathway of this compound. (Within 100 characters)

Role in Atmospheric Research

Understanding HFC Atmospheric Chemistry

This compound serves as a model compound for studying the atmospheric chemistry of more complex HFCs. Its relatively simple structure makes it amenable to both experimental and theoretical investigations of reaction kinetics and mechanisms.[10][11] Research on this compound helps to refine structure-activity relationships (SARs) that are used to predict the atmospheric lifetimes and GWPs of other HFCs for which experimental data may not be available.

Atmospheric Tracer

Due to their chemical inertness and low background concentrations, perfluorocarbons (PFCs) are widely used as tracers to study atmospheric transport and dispersion.[12] While not as inert as PFCs, this compound and other HFCs can also be used as tracers on regional scales to track air mass movements and validate atmospheric transport models.[13][14] The choice of tracer depends on the timescale and spatial scale of the study.

Experimental Protocols

The determination of the rate constant for the reaction of this compound with the OH radical is a cornerstone of its atmospheric characterization. Several experimental techniques are employed for this purpose.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a common absolute method for measuring OH reaction rate constants.

  • Principle: A pulse of UV light from a laser photolyzes a precursor molecule (e.g., H₂O, O₃, or HONO) to generate OH radicals. The subsequent decay of the OH radical concentration is monitored in real-time by resonance fluorescence.

  • Methodology:

    • A mixture of this compound, an OH radical precursor, and a buffer gas (e.g., He or N₂) is flowed through a reaction cell at a specific temperature and pressure.

    • A photolysis laser pulse initiates the reaction by producing OH radicals.

    • A resonance lamp emits light at a wavelength that specifically excites OH radicals.

    • A photomultiplier tube detects the fluorescence emitted by the excited OH radicals at a right angle to the excitation beam.

    • The fluorescence signal, which is proportional to the OH concentration, is recorded as a function of time after the photolysis pulse.

    • By varying the concentration of this compound and observing the change in the pseudo-first-order decay rate of the OH signal, the bimolecular rate constant can be determined.

Discharge Flow-Mass Spectrometry (DF-MS)

This technique is another absolute method suitable for a wide range of temperatures and pressures.

  • Principle: OH radicals are generated in a microwave discharge and then mixed with this compound in a flow tube. The concentrations of reactants and/or products are monitored at the end of the flow tube using a mass spectrometer.

  • Methodology:

    • A carrier gas (e.g., He) is passed through a microwave discharge to produce reactive species, which then react to form OH radicals.

    • The gas flow containing OH radicals enters a main flow tube.

    • This compound is introduced into the flow tube through a movable injector.

    • The reaction occurs as the gases travel down the flow tube.

    • A portion of the gas mixture is sampled at the end of the flow tube into a mass spectrometer to measure the concentration of OH radicals and potentially the CH₂F radical or other products.

    • The reaction time is varied by changing the position of the movable injector.

    • The rate constant is determined from the decay of the OH radical signal as a function of the this compound concentration and reaction time.

Relative Rate Method

This is an indirect method where the rate of reaction of this compound with OH is measured relative to a reference compound with a well-known OH rate constant.

  • Principle: A mixture of this compound, a reference compound, and an OH radical source is exposed to OH radicals. The relative rates of disappearance of this compound and the reference compound are measured.

  • Methodology:

    • A reaction chamber (e.g., a smog chamber or a Teflon bag) is filled with a mixture of this compound, a reference compound (e.g., methane or another hydrocarbon), and a source of OH radicals (often generated photochemically).

    • The initial concentrations of this compound and the reference compound are measured using techniques like Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) spectroscopy.

    • OH radicals are generated, initiating the reactions.

    • The concentrations of this compound and the reference compound are monitored over time.

    • The rate constant for the reaction of this compound with OH can be calculated using the following relationship: ln([CH₃F]₀ / [CH₃F]ₜ) / ln([Ref]₀ / [Ref]ₜ) = k(CH₃F+OH) / k(Ref+OH) where [ ]₀ and [ ]ₜ are the concentrations at the beginning and end of the experiment, respectively, and k is the rate constant.

Experimental_Workflow cluster_0 Reactant Preparation cluster_1 OH Generation & Reaction Initiation cluster_2 Detection System CH3F_source This compound Source Reaction_Cell Reaction Cell (Controlled T, P) CH3F_source->Reaction_Cell OH_precursor OH Precursor Source OH_precursor->Reaction_Cell Buffer_gas Buffer Gas Buffer_gas->Reaction_Cell Detection Detection (Resonance Fluorescence / Mass Spec) Reaction_Cell->Detection OH_generation Photolysis Laser / Microwave Discharge OH_generation->Reaction_Cell Data_Analysis Data Analysis (Derive Rate Constant) Detection->Data_Analysis

Caption: Conceptual workflow for an absolute rate constant experiment. (Within 100 characters)

Conclusion

This compound, while not a major atmospheric constituent, plays a significant role in atmospheric chemistry research. It serves as a valuable case study for understanding the atmospheric behavior of HFCs, a critical class of greenhouse gases. The study of its reaction with the hydroxyl radical, its atmospheric degradation pathway, and its potential use as a tracer provides crucial data for refining atmospheric models and informing climate policy. Continued research, particularly in obtaining more precise measurements of its atmospheric abundance and detailed degradation mechanisms, will further enhance our understanding of the atmospheric fate of fluorinated compounds.

References

Methodological & Application

Application Notes and Protocols for Fluoromethane (CH3F) Plasma Etching in Semiconductor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in semiconductor research and development.

Introduction

Fluoromethane (CH3F) is a hydrofluorocarbon gas widely utilized in the semiconductor industry for plasma etching, particularly for applications requiring high selectivity. Its primary use is in the anisotropic etching of silicon nitride (SiN) with high selectivity over silicon (Si) and silicon dioxide (SiO2). This is critical in the fabrication of advanced semiconductor devices, such as FinFETs and other 3D architectures, where precise control over material removal is paramount.[1][2]

The etching mechanism in CH3F plasmas is a complex interplay between etching by fluorine radicals and the deposition of a hydrofluorocarbon (HFC) polymer layer. This polymer layer preferentially protects Si and SiO2 surfaces while allowing for the etching of SiN, leading to high selectivity. The addition of other gases, such as oxygen (O2), argon (Ar), helium (He), and silicon tetrachloride (SiCl4), can be used to fine-tune the plasma chemistry, further enhancing etch rates and selectivity.[3][4]

These application notes provide detailed protocols and quantitative data for the use of CH3F gas in plasma etching, focusing on the selective etching of silicon nitride.

Data Presentation

The following tables summarize quantitative data from various experimental studies on CH3F plasma etching.

Table 1: Etch Rates of SiN and Si in CH3F/O2 and CH3F/CO2 Plasmas [2][5][6]

Gas CompositionSiN Etch Rate (Å/min)Si Etch Rate (Å/min)
100% CH3FDepositionDeposition
80% CH3F / 20% O2~45~10 (stops after ~30Å)
60% CH3F / 40% O2~70~15 (stops after ~30Å)
50% CH3F / 50% O2~75 (Peak)~20 (stops after ~30Å)
40% CH3F / 60% O2~65~25 (stops after ~30Å)
20% CH3F / 80% O2~30~30 (stops after ~30Å)
50% CH3F / 50% CO2~30~10 (stops after ~30Å)
25% CH3F / 75% CO2~40 (Peak)~15 (stops after ~30Å)

Note: The etching of Si in these chemistries tends to self-limit after the removal of approximately 3 nm, likely due to the formation of a passivation layer.[2][6]

Table 2: Process Parameters for Selective SiN Etching

ParameterProtocol 1: High Selectivity SiN Etch[2][5]Protocol 2: Two-Step SiN Spacer Etch[4]
Etch Gas CH3F / O2 Step 1: CHF3 / He, Step 2: CH3F / O2 / He / SiCl4
CH3F Flow (sccm)5 - 9.5Step 2: 200
O2 Flow (sccm)0.5 - 5Step 2: 200
He Flow (sccm)-Step 1: 4:1 ratio with CHF3, Step 2: 120
SiCl4 Flow (sccm)-Step 2: 2
CHF3 Flow (sccm)-Step 1: 1:4 ratio with He
Pressure (mTorr)10Step 1: 5, Step 2: 90
ICP/Source Power (W)300Step 1: 300, Step 2: 400
Bias Power (V)Not specifiedStep 1: 65, Step 2: 250
Temperature (°C)Not specifiedNot specified

Experimental Protocols

Protocol 1: High-Selectivity Etching of Silicon Nitride over Silicon

This protocol is designed for achieving high selectivity of SiN etching over Si using a CH3F/O2 plasma chemistry in an Inductively Coupled Plasma (ICP) reactor.

Materials and Equipment:

  • ICP-RIE (Inductively Coupled Plasma - Reactive Ion Etching) system

  • Substrates with SiN and Si films

  • This compound (CH3F) gas source

  • Oxygen (O2) gas source

  • Mass flow controllers (MFCs)

  • Pressure gauge

  • RF power supplies for ICP source and substrate bias

Methodology:

  • Chamber Preparation:

    • Perform a chamber clean process to ensure a repeatable starting condition. A typical clean involves an O2 plasma.

    • Condition the chamber with the etching gases to be used.

  • Substrate Loading:

    • Load the wafer or sample onto the substrate holder in the load-lock.

    • Transfer the substrate into the process chamber and ensure proper clamping and backside helium cooling if available.

  • Process Execution:

    • Set the chamber pressure to 10 mTorr.

    • Introduce CH3F and O2 gases at the desired flow rates to achieve the target gas composition (e.g., 5 sccm CH3F and 5 sccm O2 for a 50%/50% mixture). The total flow rate can be maintained at 10 sccm.[5]

    • Set the ICP source power to 300 W.

    • If anisotropic etching is required, apply a bias voltage to the substrate. The specific voltage will depend on the desired etch profile and needs to be optimized for the specific tool.

    • Ignite the plasma and etch for the desired time. The etch time will depend on the film thickness and the etch rate for the specific conditions.

    • Extinguish the plasma and shut off the gas flows.

  • Post-Processing:

    • Vent the chamber and transfer the substrate to the load-lock.

    • Remove the substrate and perform post-etch characterization (e.g., using ellipsometry to measure remaining film thickness and calculate etch rates).

Protocol 2: Two-Step Anisotropic Etching of SiN Spacers

This protocol is a more advanced, two-step process for etching SiN spacers with high selectivity to the underlying Si, often used in transistor fabrication.[4]

Materials and Equipment:

  • Same as Protocol 1, with the addition of CHF3, He, and SiCl4 gas sources.

Methodology:

  • Chamber Preparation and Substrate Loading:

    • Follow steps 1 and 2 from Protocol 1.

  • Step 1: Main Etch (Partial SiN Removal)

    • Set the chamber pressure to 5 mTorr.

    • Introduce CHF3 and He at a flow ratio of 1:4.

    • Set the ICP source power to 300 W and the RF bias voltage to 65 V.

    • Ignite the plasma and etch for a time calculated to leave a thin layer of SiN (e.g., 2 nm). This step is designed for a faster etch rate with lower selectivity.

  • Step 2: Over-Etch (High Selectivity to Si)

    • Increase the chamber pressure to 90 mTorr.

    • Introduce CH3F, O2, He, and SiCl4 at flow rates of 200, 200, 120, and 2 sccm, respectively.

    • Increase the ICP source power to 400 W and the RF bias voltage to 250 V.

    • This step can be operated in a pulsing mode (e.g., 50% duty cycle, 500 Hz) to further enhance control.

    • Ignite the plasma and perform the over-etch step to remove the remaining SiN with high selectivity to the underlying Si. The SiCl4 addition aids in the formation of a protective passivation layer on the Si surface.[4]

  • Post-Processing:

    • Follow step 4 from Protocol 1.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_process Plasma Etching Process cluster_post Post-Processing chamber_clean Chamber Clean wafer_load Wafer Loading chamber_clean->wafer_load set_params Set Process Parameters (Pressure, Gas Flows, Power) wafer_load->set_params plasma_ignite Ignite Plasma set_params->plasma_ignite etch Etch for Timed Duration plasma_ignite->etch plasma_off Extinguish Plasma etch->plasma_off wafer_unload Wafer Unloading plasma_off->wafer_unload characterization Metrology & Analysis (e.g., Ellipsometry, SEM) wafer_unload->characterization

Caption: A typical workflow for a plasma etching experiment.

CH3F/O2 Plasma Chemistry Signaling Pathway

G cluster_inputs Input Gases cluster_plasma Plasma Dissociation & Reactions cluster_surface Surface Interactions CH3F CH3F e e- (Electrons) CH3F->e e- impact O2 O2 O2->e e- impact F F e->F H H e->H CHx CHx e->CHx O O e->O CFx CFx* e->CFx HF HF F->HF SiN_etch SiN Etching F->SiN_etch H->HF H->SiN_etch aids N removal Polymer HFC Polymer Deposition CHx->Polymer Si_passivation Si/SiO2 Passivation O->Si_passivation Oxidation CFx->Polymer Polymer->Si_passivation

Caption: Key species and reactions in a CH3F/O2 plasma.

Logical Flow for Etch Process Optimization

G start Define Etch Requirements selectivity Is Selectivity to Si/SiO2 Critical? start->selectivity anisotropy Is Anisotropy Important? selectivity->anisotropy Yes rate Is Etch Rate Acceptable? selectivity->rate No anisotropy->rate Yes increase_bias Increase Bias Power anisotropy->increase_bias profile Is Profile Acceptable? rate->profile Yes adjust_gas Adjust Gas Ratio (e.g., increase O2) rate->adjust_gas adjust_power Adjust Source Power rate->adjust_power end Process Optimized profile->end Yes adjust_pressure Adjust Pressure profile->adjust_pressure adjust_temp Adjust Temperature profile->adjust_temp increase_bias->rate adjust_gas->profile adjust_power->profile adjust_pressure->selectivity adjust_temp->selectivity

References

Application Notes and Protocols for the Photochemical Synthesis of Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the photochemical synthesis of fluoromethane (CH₃F). The primary focus is on a documented method involving the photochemical generation of this compound from acetic acid using a copper(II) sensitizer. While this method demonstrates the feasibility of the synthesis, it is characterized by low yields. Additionally, this document explores a potential alternative pathway utilizing decatungstate photocatalysis for C-H fluorination, presented as a theoretical protocol for future research. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in novel methods for generating fluorinated methanes.

Introduction

The monofluoromethyl group (CH₂F) is an increasingly important structural motif in medicinal chemistry, serving as a lipophilic bioisostere for hydroxyl and amine functionalities. The development of efficient and mild methods for the synthesis of this compound, the simplest monofluorinated alkane, is therefore of significant interest. Photochemical methods offer a promising avenue for such transformations, providing activation under mild conditions. This document details a known, albeit low-yield, protocol for the photochemical generation of CH₃F and proposes a theoretical, state-of-the-art photocatalytic alternative.

Photochemical Generation of this compound from Acetic Acid

This protocol is based on the demonstrated photochemical generation of this compound in a dilute acetic acid medium sensitized by Cu(II) ions. The proposed mechanism involves the UV homolysis of acetic acid to generate methyl radicals (•CH₃), followed by a radical halogen atom transfer (XAT) from an intermediate Cu-F complex.[1][2]

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the key experimental parameters and their impact on the synthesis.

ParameterConditionCH₃F YieldReference
Cu(II) Concentration 0 mg/LNot Detectable[1][2]
60 mg/LDetectable (<1%)[1][2]
Acetic Acid Conc. 2% (v/v)Base Condition[1][2]
UV Wavelength V-UV (185 nm) or UV-C (254 nm)No significant change[1][2]
Metal Sensitizer Cu(II)Indispensable for formation[1][2]
Experimental Protocol

Materials:

  • Acetic Acid (glacial)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or other Cu(II) salt

  • High-purity water

  • Fluoride (B91410) source (e.g., Sodium Fluoride, NaF)

  • High-purity inert gas (e.g., Argon or Nitrogen) for purging

  • Gas-tight syringes for sampling

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Equipment:

  • Photochemical reactor (batch or flow system) with a quartz window. A gas-liquid flow reactor with FEP tubing is recommended for efficient gas-liquid interaction and irradiation.[1][3]

  • UV lamp (germicidal UV-C lamp, ~254 nm, or a lamp with V-UV output at 185 nm).

  • Gas washing bottle (bubbler) for introducing methane (B114726) (if used as a starting material in alternative protocols).

  • Mass flow controller for precise gas delivery.

  • Magnetic stirrer and stir bar.

  • Standard laboratory glassware.

Procedure:

  • Preparation of the Reaction Solution:

    • Prepare a 2% (v/v) solution of acetic acid in high-purity water.

    • Dissolve the Cu(II) salt to achieve a final concentration of 60 mg/L of Cu(II).

    • Add a fluoride source to the solution. The concentration should be optimized, starting from a molar excess relative to the expected yield.

    • Stir the solution until all components are fully dissolved.

  • Reactor Setup:

    • Transfer the reaction solution to the photochemical reactor.

    • If using a batch reactor, ensure the headspace is minimized or filled with an inert gas.

    • Purge the solution and the reactor with an inert gas (e.g., Argon) for at least 30 minutes to remove dissolved oxygen, which can quench radical reactions.

    • If using a gas-liquid flow reactor, set the liquid flow rate and gas (inert) flow rate to establish a stable slug flow for optimal interfacial contact.[3]

  • Photochemical Reaction:

    • Start the magnetic stirrer to ensure the solution is well-mixed.

    • Turn on the UV lamp to initiate the photochemical reaction. The lamp should be positioned to provide uniform irradiation to the solution.

    • Maintain a constant temperature, ideally near room temperature, using a cooling system if necessary, as UV lamps can generate heat.

    • Irradiate the solution for a defined period. The original study suggests that the reaction proceeds over time, so time-course experiments are recommended to determine the optimal irradiation time.[2]

  • Product Analysis:

    • Periodically, or at the end of the reaction, sample the headspace of the reactor using a gas-tight syringe.

    • Inject the gas sample into a GC-MS system to identify and quantify the volatile products.

    • This compound (CH₃F) can be identified by its characteristic mass spectrum.

Reaction Mechanism and Workflow

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow prep Prepare 2% Acetic Acid with 60 mg/L Cu(II) and Fluoride Source setup Transfer to Quartz Reactor and Purge with Inert Gas prep->setup irradiate Irradiate with UV Lamp (e.g., 254 nm) setup->irradiate sample Sample Headspace Gas irradiate->sample analyze Analyze by GC-MS sample->analyze

Caption: Experimental workflow for this compound synthesis.

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation CH3COOH CH₃COOH CH3_rad •CH₃ CH3COOH->CH3_rad UV Light (hν) CH3_rad2 •CH₃ CuII_F [Cu(II)-F] Complex CH3F CH₃F CuII_F->CH3F XAT CuI Cu(I) CuII_F->CuI CH3_rad2->CH3F

Caption: Proposed mechanism of Cu(II)-sensitized synthesis.

Theoretical Protocol: Decatungstate Photocatalytic C-H Fluorination of Methane

This section outlines a theoretical protocol for the synthesis of this compound from methane gas using decatungstate photocatalysis. This approach is based on established methods for the C-H fluorination of other alkanes and represents a potential avenue for future research.[4][5][6]

Overview

The reaction involves the photoexcitation of a decatungstate salt, which then abstracts a hydrogen atom from methane to form a methyl radical. This radical is subsequently trapped by an electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI), to yield this compound.

Proposed Experimental Protocol

Materials:

  • Methane (CH₄) gas

  • Tetrabutylammonium decatungstate (TBADT) as the photocatalyst

  • N-fluorobenzenesulfonimide (NFSI) as the fluorine source

  • A suitable organic solvent (e.g., acetonitrile, acetone)

Equipment:

  • Gas-liquid photochemical flow reactor with FEP or PFA tubing.[1][3]

  • High-power UV LED lamp (e.g., 365 nm or 390 nm) or a medium-pressure mercury lamp with appropriate filters.

  • Mass flow controllers for methane and an inert carrier gas (e.g., nitrogen).

  • HPLC pump for the solvent.

  • Back-pressure regulator to maintain a pressurized system, enhancing gas solubility.

  • Gas-liquid separator for product collection.

  • GC-MS for analysis.

Procedure:

  • Preparation:

    • Prepare a solution of TBADT and NFSI in the chosen solvent. Typical concentrations might range from 1-5 mol% for the photocatalyst and 1.2-2.0 equivalents of NFSI relative to the desired conversion of methane.

    • Set up the flow reactor system, ensuring all connections are gas-tight.

  • Reaction:

    • Pump the solution of photocatalyst and NFSI into the reactor using the HPLC pump.

    • Introduce methane gas into the reactor via a mass flow controller, mixing it with the liquid stream at a T-junction to create a slug flow.

    • Pressurize the system using the back-pressure regulator (e.g., to 5-10 bar) to increase the concentration of dissolved methane.

    • Irradiate the FEP tubing of the reactor with the UV lamp.

    • The reaction mixture flows through the irradiated zone, with the residence time controlled by the tube length and flow rates.

  • Work-up and Analysis:

    • The output from the reactor passes through a gas-liquid separator.

    • The gas phase, containing unreacted methane, this compound product, and inert gas, is directed to a GC-MS for online or offline analysis.

    • The liquid phase is collected and can be analyzed for catalyst degradation or side products.

Conceptual Reaction Pathway

decatungstate_cycle W10 [W₁₀O₃₂]⁴⁻ W10_star *[W₁₀O₃₂]⁴⁻ W10->W10_star hν (UV) CH3_rad •CH₃ HW10 [HW₁₀O₃₂]⁴⁻ W10_star->HW10 HAT CH4 CH₄ CH4->CH3_rad CH3F CH₃F CH3_rad->CH3F Fluorine Atom Transfer NSI_rad •N(SO₂Ph)₂ HW10->W10 Regeneration NFSI NFSI NFSI->CH3F NFSI->NSI_rad

Caption: Photocatalytic cycle for decatungstate-mediated C-H fluorination.

Safety Considerations

  • Photochemical reactions should be conducted in a well-ventilated fume hood.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding (e.g., UV-blocking glasses, reactor shielding).

  • Methane is a flammable gas. Ensure there are no ignition sources near the experimental setup.

  • Handle all chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Pressurized gas and liquid systems should be carefully checked for leaks before operation.

Conclusion

The photochemical synthesis of this compound is a developing area of research. The Cu(II)-sensitized protocol, while currently low-yielding, provides a foundational method for the generation of this important molecule.[1][2] Future research, potentially leveraging more advanced photocatalytic systems like decatungstate catalysis, may lead to more efficient and scalable synthetic routes. The protocols and data presented herein are intended to serve as a starting point for researchers aiming to explore and optimize the photochemical synthesis of this compound.

References

Application Notes and Protocols for Fluoromethane (R-41) as a Refrigerant in Cooling Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethane (CH3F), also known as HFC-41 or R-41, is a hydrofluorocarbon (HFC) that has been considered for various applications, including as a refrigerant.[1] These application notes provide a comprehensive overview of the theoretical performance of this compound in cooling systems, alongside detailed protocols for its experimental evaluation and safe handling. Due to its high flammability, the practical application of pure this compound as a refrigerant is limited; however, its thermodynamic properties warrant investigation for specialized applications or as a component in refrigerant blends.

This document is intended for researchers and scientists in the fields of thermodynamics, materials science, and drug development, where precise temperature control is critical. The information provided herein is based on established thermodynamic data and standardized testing protocols.

Physicochemical and Thermophysical Properties of this compound

This compound is a colorless, flammable gas at standard temperature and pressure.[1] A summary of its key properties is presented in the table below, alongside those of other common refrigerants for comparative purposes.

PropertyThis compound (R-41)R-134aR-32R-290 (Propane)
Chemical Formula CH3FCH2FCF3CH2F2C3H8
Molar Mass ( g/mol ) 34.03102.0352.0244.1
Boiling Point (°C at 1 atm) -78.4-26.1-51.7-42.1
Critical Temperature (°C) 44.9101.178.196.7
Critical Pressure (MPa) 6.284.065.784.25
ASHRAE Safety Classification A3A1A2LA3
Global Warming Potential (GWP, 100-year) 921430675~3
Ozone Depletion Potential (ODP) 0000

Table 1: Comparison of Physicochemical Properties of Selected Refrigerants.

Theoretical Performance in a Vapor-Compression Refrigeration Cycle

The performance of this compound as a refrigerant was theoretically evaluated using a standard vapor-compression cycle model. The following conditions were assumed for the analysis:

  • Evaporator Temperature: 5 °C

  • Condenser Temperature: 40 °C

  • Compressor Isentropic Efficiency: 75%

  • Liquid Subcooling and Vapor Superheating: 0 K

The thermodynamic properties (enthalpy and entropy) at each state point of the cycle were determined using thermodynamic property tables and online calculators.[2][3][4][5][6][7][8][9] The key performance indicators are summarized in the table below and compared with other refrigerants.

Performance MetricThis compound (R-41)R-134aR-32R-290 (Propane)
Refrigerating Effect (kJ/kg) 353.1143.5207.3310.7
Compressor Work (kJ/kg) 89.939.867.885.1
Coefficient of Performance (COP) 3.933.613.063.65
Compressor Discharge Temp. (°C) 98.553.288.965.4
Volumetric Refrigerating Capacity (kJ/m³) 1854243936502259

Table 2: Theoretical Performance Comparison of Selected Refrigerants.

Experimental Protocols

The following protocols outline the experimental procedures for evaluating the performance and compatibility of this compound in a laboratory setting.

Performance Evaluation using a Calorimeter

This protocol describes the determination of the cooling capacity and Coefficient of Performance (COP) of a refrigerant using a compressor calorimeter.[10][11][12][13]

Objective: To experimentally measure the refrigerating effect and COP of this compound.

Apparatus:

  • Compressor calorimeter test stand

  • Hermetic compressor compatible with flammable refrigerants

  • Condenser and evaporator coils

  • Expansion valve

  • Mass flow meter

  • Pressure transducers

  • Temperature sensors (thermocouples or RTDs)

  • Power meter

  • Data acquisition system

Procedure:

  • System Preparation:

    • Evacuate the entire refrigeration system to a deep vacuum to remove air and moisture.

    • Charge the system with the appropriate amount of compressor oil compatible with HFC refrigerants.

    • Charge the system with this compound (R-41) using a charging scale. The charge amount should be determined based on the system volume and operating conditions.

  • Test Execution:

    • Set the desired evaporating and condensing temperatures by controlling the heat input to the evaporator and the heat rejection from the condenser.

    • Allow the system to reach steady-state conditions, indicated by stable temperatures and pressures.

    • Record the following data at regular intervals:

      • Refrigerant temperatures and pressures at the inlet and outlet of each component (compressor, condenser, evaporator).

      • Refrigerant mass flow rate.

      • Electrical power consumed by the compressor.

  • Data Analysis:

    • Calculate the refrigerating effect (Qe) using the mass flow rate and the change in enthalpy across the evaporator: Qe = m_dot * (h_out_evap - h_in_evap)

    • Calculate the actual work of compression (Wc) from the power meter readings.

    • Calculate the experimental Coefficient of Performance (COP): COP = Qe / Wc

Material Compatibility Testing

Objective: To assess the compatibility of this compound with common materials used in refrigeration systems.

Materials:

  • Samples of elastomers (e.g., Neoprene, Viton), plastics (e.g., PEEK, Teflon), and metals (e.g., copper, aluminum, steel).

  • Compressor oil (Polyolester - POE).

  • High-pressure stainless steel vessels.

  • Environmental chamber.

Procedure:

  • Sample Preparation:

    • Measure and record the initial weight and dimensions of each material sample.

  • Exposure:

    • Place the material samples in the pressure vessels.

    • Add a mixture of this compound and compressor oil to the vessels.

    • Seal the vessels and place them in an environmental chamber at an elevated temperature (e.g., 100 °C) for a specified duration (e.g., 500 hours).

  • Post-Exposure Analysis:

    • After the exposure period, carefully remove the samples from the vessels.

    • Clean the samples and allow them to return to room temperature.

    • Measure and record the final weight and dimensions of the samples.

    • Visually inspect the samples for any signs of degradation, such as swelling, cracking, or discoloration.

    • Calculate the percentage change in weight and dimensions.

Safety Precautions for Handling this compound

This compound is classified as a highly flammable refrigerant (ASHRAE Safety Group A3).[14][15][16][17] Strict adherence to safety protocols is mandatory.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a fume hood designed for flammable gases.

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, sparks, and hot surfaces. Use intrinsically safe electrical equipment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and cryogenic gloves when handling liquid this compound.

  • Leak Detection: Install a flammable gas detector in the work area to provide an early warning of any leaks.

  • Grounding: Ensure all equipment is properly grounded to prevent the buildup of static electricity.

  • Emergency Procedures: Have a fire extinguisher rated for Class B (flammable gas) fires readily available. Develop and practice an emergency response plan.

Diagrams

Vapor-Compression Refrigeration Cycle

VaporCompressionCycle cluster_0 Low Pressure Side cluster_1 High Pressure Side Evaporator Evaporator Compressor Compressor Evaporator->Compressor Saturated Vapor Condenser Condenser Compressor->Condenser Superheated Vapor ExpansionValve ExpansionValve Condenser->ExpansionValve Saturated Liquid ExpansionValve->Evaporator Liquid-Vapor Mixture

Caption: A schematic of the vapor-compression refrigeration cycle.

Experimental Workflow for Performance Evaluation

ExperimentalWorkflow start Start prep System Preparation (Evacuation, Oil & Refrigerant Charging) start->prep steady_state Achieve Steady State prep->steady_state data_acq Data Acquisition (T, P, m_dot, Power) steady_state->data_acq analysis Data Analysis (Calculate Refrigerating Effect & COP) data_acq->analysis end End analysis->end

Caption: Workflow for the experimental evaluation of refrigerant performance.

Safety Logic for Handling Flammable Refrigerants

SafetyLogic start Handling Flammable Refrigerant check_ventilation Adequate Ventilation? start->check_ventilation check_ignition Ignition Sources Removed? check_ventilation->check_ignition Yes stop STOP! Rectify Hazard check_ventilation->stop No check_ppe Appropriate PPE Worn? check_ignition->check_ppe Yes check_ignition->stop No proceed Proceed with Experiment check_ppe->proceed Yes check_ppe->stop No

Caption: A decision-making diagram for the safe handling of flammable refrigerants.

References

Applications of Fluoromethane in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoromethane (CH₃F), the simplest hydrofluorocarbon, serves as a valuable C1 building block for the introduction of the fluoromethyl moiety (-CH₂F) in organic synthesis. The incorporation of the fluoromethyl group into organic molecules is a key strategy in the development of pharmaceuticals and agrochemicals. This functional group can act as a bioisosteric replacement for methyl (-CH₃) or hydroxyl (-OH) groups, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity. While its gaseous nature presents handling challenges compared to liquid fluoromethylating agents, its atom economy and directness as a monofluoromethylating agent make it an attractive reagent. These application notes provide an overview of the synthetic utility of this compound, with detailed protocols for key transformations, including nucleophilic substitution and radical addition reactions. Given the limited detailed literature on the direct use of this compound gas, protocols for analogous, well-documented monofluoromethylating agents such as bromothis compound (B51070) and fluoroiodomethane (B1339756) are also presented as valuable surrogates.

Nucleophilic Fluoromethylation

This compound can act as an electrophile in nucleophilic substitution reactions, analogous to other methyl halides. This approach is particularly useful for the synthesis of fluoromethyl ethers, thioethers, and amines. The Williamson ether synthesis, a classic method for ether formation, can be adapted for the synthesis of fluoromethyl ethers using this compound.

O-Fluoromethylation of Phenols (Williamson Ether Synthesis)

The reaction of a phenoxide ion with this compound provides a direct route to aryl fluoromethyl ethers. The phenoxide is typically generated in situ by treating the corresponding phenol (B47542) with a suitable base.

Reaction Scheme:

General Experimental Protocol (Conceptual for this compound Gas):

A solution of the phenol (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is treated with a strong base (e.g., NaH, K₂CO₃, or Cs₂CO₃; 1.1-1.5 equiv.) at room temperature until the deprotonation is complete. The reaction mixture is then subjected to an atmosphere of this compound gas in a sealed pressure vessel. The reaction is heated to an appropriate temperature (e.g., 60-100 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, carefully vented, and worked up by quenching with water, followed by extraction with an organic solvent. The product is then purified by column chromatography.

Detailed Protocol using Bromothis compound (as a surrogate):

To a solution of the phenol (1.0 equiv.) and potassium carbonate (1.5 equiv.) in anhydrous DMF (0.2 M) in a sealed tube is bubbled bromothis compound gas (2.0 equiv.) at 0 °C for 1 hour. The reaction mixture is then stirred at room temperature for an additional 2 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

Quantitative Data for O-Fluoromethylation of Phenols using Bromothis compound: [1]

EntryPhenol SubstrateProductYield (%)
1PhenolFluoromethyl phenyl ether92
24-Methoxyphenol1-Fluoromethyl-4-methoxybenzene95
34-Nitrophenol1-Fluoromethyl-4-nitrobenzene88
44-Chlorophenol1-Chloro-4-(fluoromethoxy)benzene90
N-Fluoromethylation of Heterocycles

Nitrogen-containing heterocycles are prevalent in pharmaceuticals, and N-fluoromethylation can significantly impact their biological activity. The reaction proceeds via nucleophilic attack of the heterocyclic nitrogen on this compound.

Reaction Scheme:

Conceptual Protocol for N-Fluoromethylation using this compound Gas:

A solution of the N-heterocycle (1.0 equiv.) and a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF) is prepared in a pressure-resistant vessel. The vessel is charged with this compound gas to the desired pressure and heated. The reaction progress is monitored, and upon completion, the vessel is cooled and vented. Standard aqueous workup and chromatographic purification afford the N-fluoromethylated product.

Radical Fluoromethylation

The generation of the fluoromethyl radical (•CH₂F) from a suitable precursor allows for its addition to unsaturated systems, such as alkenes and alkynes. While fluoroiodomethane is a more common precursor for the fluoromethyl radical due to the weaker C-I bond, this compound can conceptually be used under specific photolytic or radical-initiating conditions.

Hydrofluoromethylation of Alkenes

The addition of a fluoromethyl group and a hydrogen atom across a double bond can be achieved via a radical mechanism.

Detailed Protocol using Fluoroiodomethane (as a surrogate): [2]

To a solution of the alkene (1.0 equiv.) and tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH, 1.5 equiv.) in acetonitrile (B52724) (0.1 M) is added fluoroiodomethane (2.0 equiv.). The reaction mixture is degassed and then irradiated with blue LEDs (450 nm) at room temperature for 16-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the hydrofluoromethylated product.

Quantitative Data for Hydrofluoromethylation of Alkenes using Fluoroiodomethane:

EntryAlkene SubstrateProductYield (%)
1N-PhenylacrylamideN-Phenyl-3-fluoropropanamide85
21-Octene1-Fluoro-2-methylnonane72
3Styrene(3-Fluoropropyl)benzene68

Experimental Setup for Handling this compound Gas

The gaseous nature of this compound requires specialized equipment for its safe and efficient use in the laboratory. A continuous flow setup is highly recommended for such reactions.

Proposed Experimental Workflow for Gas-Liquid Reactions:

A continuous flow system allows for precise control over stoichiometry, reaction time, and temperature, while ensuring efficient mixing of the gaseous and liquid phases.

G cluster_gas Gas Handling cluster_liquid Liquid Handling cluster_reaction Reaction Zone cluster_analysis Analysis & Collection CH3F_cylinder This compound Cylinder MFC Mass Flow Controller CH3F_cylinder->MFC Regulated Flow T_mixer MFC->T_mixer Gas Inlet Solvent_Reservoir Solvent & Reactant Reservoir Pump Syringe/HPLC Pump Solvent_Reservoir->Pump Controlled Pumping Pump->T_mixer Liquid Inlet Reactor Heated/Cooled Coil Reactor T_mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Vent Vent/Scrubber Collection->Vent

Caption: Workflow for a continuous flow gas-liquid reaction.

Protocol for a Continuous Flow Reaction with this compound:

  • A solution of the substrate and any necessary reagents (e.g., base, catalyst) in a suitable solvent is prepared in the liquid reservoir.

  • The liquid stream is introduced into the flow system via a high-pressure pump (e.g., HPLC pump or syringe pump).

  • A stream of this compound gas from a cylinder is precisely controlled by a mass flow controller (MFC).

  • The gas and liquid streams are combined in a T-mixer, creating a segmented flow (slug flow) that ensures high interfacial area for efficient mass transfer.

  • The reaction mixture flows through a heated or cooled coil reactor of a specific volume, which determines the residence time.

  • A back pressure regulator (BPR) is used to maintain the system at a constant pressure, preventing the gaseous reagent from escaping the solution and allowing for reactions to be conducted above the boiling point of the solvent or reagent.

  • The output from the reactor is collected for analysis and purification. Unreacted gas is safely vented through a scrubber.

Signaling Pathways and Logical Relationships

As a synthetic reagent, this compound is not directly involved in biological signaling pathways. However, the products of fluoromethylation reactions are often designed to interact with specific biological targets. The logical relationship in designing such molecules often involves the concept of bioisosterism.

G cluster_design Drug Design Strategy cluster_properties Modulated Properties Lead_Compound Lead Compound (e.g., with -CH3 or -OH group) Bioisosterism Bioisosteric Replacement Lead_Compound->Bioisosterism Fluoromethylated_Analog Fluoromethylated Analog (with -CH2F group) Bioisosterism->Fluoromethylated_Analog Metabolic_Stability Increased Metabolic Stability Fluoromethylated_Analog->Metabolic_Stability Binding_Affinity Altered Binding Affinity Fluoromethylated_Analog->Binding_Affinity Lipophilicity Modified Lipophilicity Fluoromethylated_Analog->Lipophilicity Improved_PK Improved Pharmacokinetics Metabolic_Stability->Improved_PK Lipophilicity->Improved_PK

Caption: Bioisosteric replacement as a drug design strategy.

This diagram illustrates the rationale for incorporating a fluoromethyl group into a lead compound. The replacement of a methyl or hydroxyl group with a fluoromethyl group can lead to improved pharmacokinetic properties due to enhanced metabolic stability and altered lipophilicity, potentially resulting in a more effective drug candidate.

Conclusion

This compound is a fundamental reagent for the introduction of the monofluoromethyl group in organic synthesis. While its use is less documented than that of its liquid halogenated counterparts, the principles of nucleophilic substitution and the advancements in flow chemistry provide a clear pathway for its application. The protocols and data presented for analogous reagents serve as a strong starting point for the development of synthetic routes utilizing this compound. The strategic incorporation of the fluoromethyl group, guided by the principles of bioisosterism, continues to be a powerful tool in the design of novel pharmaceuticals and agrochemicals. Researchers and drug development professionals are encouraged to explore the potential of this compound, particularly within the context of continuous flow technology, to access novel and valuable fluorinated molecules.

References

Application Notes and Protocols for [18F]Fluoromethane Synthesis in Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the synthesis of [18F]fluoromethane ([18F]CH₃F), a critical precursor for the introduction of the positron-emitting radionuclide fluorine-18 (B77423) into various molecules for positron emission tomography (PET) imaging studies.

Introduction

[18F]this compound is a valuable, gaseous radiolabeling synthon used to incorporate the 18F-fluoromethyl group (-CH₂[18F]F) into target molecules. Its volatility allows for facile purification and transfer in automated synthesis modules. The 18F-fluoromethyl group can enhance the metabolic stability of radiotracers compared to other labeling strategies. This document outlines two primary methods for [18F]this compound synthesis: solution-phase nucleophilic substitution and solid-phase synthesis. Additionally, quality control procedures and an example of its application in radiolabeling for PET imaging of the dopamine (B1211576) D2 receptor are provided.

Data Presentation: Comparison of [18F]this compound Synthesis Methods

The following table summarizes key quantitative data for the different synthesis approaches to provide a clear comparison for researchers.

ParameterSolution-Phase Synthesis (via Methyl Iodide)Solid-Phase Synthesis (via Polymer-Bound Precursor)
Precursor Methyl iodide (CH₃I)Polystyrene-bound methyl sulfonate
Radiochemical Yield (RCY) Up to 75% (decay-corrected)Approximately 25% (decay-corrected, volatile loss)
Specific Activity (SA) ~2.5 TBq/µmol (67.5 Ci/µmol)Not explicitly reported, but expected to be high
Synthesis Time < 10 minutes~15-20 minutes (excluding resin preparation)
Purification Method Gas trapping / distillationFiltration and gas trapping
Key Advantages High radiochemical yield, fast reactionSimplified purification, potential for automation
Key Disadvantages Volatile precursor and product require careful handlingLower reported radiochemical yield

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of [18F]this compound via Nucleophilic Substitution

This protocol describes the synthesis of [18F]this compound from [18F]fluoride and methyl iodide.

Materials and Reagents:

  • Aqueous [18F]fluoride solution from cyclotron

  • Kryptofix 2.2.2 (K222) solution (15 mg in 1 mL acetonitrile)

  • Potassium carbonate (K₂CO₃) solution (3.5 mg in 0.5 mL water)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Methyl iodide (CH₃I)

  • Automated synthesis module (e.g., GE TRACERlab) or a shielded hot cell with appropriate glassware

  • QMA (Quaternary Methyl Ammonium) light Sep-Pak cartridge

  • Nitrogen gas supply (high purity)

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Pass the aqueous [18F]fluoride solution from the cyclotron through a pre-conditioned QMA cartridge to trap the [18F]fluoride.

    • Elute the trapped [18F]fluoride into the reaction vessel using the potassium carbonate solution.

    • Add the Kryptofix 2.2.2 solution to the reaction vessel.

  • Azeotropic Drying:

    • Heat the reaction vessel to 110-120°C under a gentle stream of nitrogen to evaporate the water/acetonitrile azeotrope.

    • Add 1 mL of anhydrous acetonitrile and repeat the evaporation. Perform this step twice to ensure the [18F]fluoride/K222 complex is anhydrous.

  • Radiosynthesis of [18F]this compound:

    • Cool the reaction vessel to approximately 80-90°C.

    • Introduce methyl iodide (typically 5-10 µL) into the sealed reaction vessel.

    • Allow the reaction to proceed for 5-10 minutes at this temperature. [18F]this compound is produced as a gas.

  • Purification and Trapping:

    • The gaseous [18F]this compound is passed through a series of traps to remove unreacted methyl iodide and other volatile impurities. A common setup includes a Porapak™ Q trap followed by a cold trap (e.g., a loop immersed in liquid nitrogen) to collect the [18F]this compound.

    • Alternatively, the gas can be bubbled directly into a solution of the precursor for the subsequent radiolabeling step.

Protocol 2: Solid-Phase Synthesis of [18F]this compound

This method utilizes a polymer-bound precursor, simplifying purification as the unreacted reagents and byproducts remain on the solid support.[1]

Materials and Reagents:

  • Polystyrene polymer-bound sulfonyl chloride resin

  • Methanol (B129727)

  • Anhydrous Dimethylformamide (DMF)

  • [18F]Fluoride/K222/K₂CO₃ complex (prepared as in Protocol 1, steps 1 & 2)

  • Pyrex reaction vial

Procedure:

  • Preparation of Polymer-Bound Methyl Precursor:

    • React the polystyrene polymer-bound sulfonyl chloride resin with methanol to generate a polystyrene-bound methyl sulfonate. This creates a solid support with a suitable leaving group for nucleophilic substitution. The resin loading is typically around 1 mmol/g.[1]

  • Radiosynthesis:

    • Add the dried [18F]fluoride/K222/K₂CO₃ complex, dissolved in anhydrous DMF, to a reaction vial containing the prepared polymer-bound methyl sulfonate resin (approximately 10-20 mg).[1]

    • Seal the vial and heat it to 95°C for 15 minutes.[1] The [18F]this compound is released from the solid support as a gas.

  • Purification:

    • The gaseous [18F]this compound is passed through a purification trap (e.g., a silica (B1680970) gel cartridge) to remove any potential volatile impurities.

    • The purified [18F]this compound is then collected in a cold trap or used directly for the next radiolabeling step. The resin is simply filtered off to remove unreacted materials.[1]

Quality Control

A rigorous quality control (QC) process is essential to ensure the purity and identity of the [18F]this compound before its use in radiolabeling.

QC TestMethodAcceptance Criteria
Radionuclidic Identity Gamma-ray spectroscopyPrincipal photon energy of 511 keV.
Radionuclidic Purity Half-life measurement105-115 minutes.
Radiochemical Identity Gas Chromatography (GC) with a radioactivity detectorRetention time of the product peak matches that of a non-radioactive this compound standard.
Radiochemical Purity Gas Chromatography (GC) with a radioactivity detector≥ 95% of the total radioactivity is present as [18F]this compound.
Chemical Purity Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS)Absence of significant amounts of methyl iodide or other volatile organic impurities.

Application Example: Radiolabeling of a Dopamine D2 Receptor Ligand

[18F]this compound can be used to synthesize radiotracers for imaging the dopamine D2 receptor system in the brain, which is implicated in several neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[2][3][4] An example is the synthesis of an [18F]fluoromethylated analog of Raclopride.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine D2 receptor signaling pathway and the experimental workflow for radiolabeling a precursor with [18F]this compound.

dopamine_D2_receptor_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Vesicle->Synaptic_Cleft Release D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activation Dopamine_Synapse Dopamine Dopamine_Synapse->D2R PET_Tracer [18F]Fluoromethyl- Raclopride PET_Tracer->D2R Binding

Caption: Dopamine D2 Receptor Signaling Pathway for PET Imaging.

radiolabeling_workflow Cyclotron 1. [18F]Fluoride Production (Cyclotron) Fluoride_Processing 2. [18F]Fluoride Trapping and Drying Cyclotron->Fluoride_Processing Synthesis 3. [18F]this compound Synthesis Fluoride_Processing->Synthesis QC1 4. QC of [18F]CH3F (GC-Radio) Synthesis->QC1 QC1->Synthesis Fail Radiolabeling 5. Radiolabeling of Precursor QC1->Radiolabeling Pass Purification 6. Purification of Radiotracer (HPLC) Radiolabeling->Purification QC2 7. Final QC of Radiotracer Purification->QC2 QC2->Purification Fail Final_Product 8. Sterile Formulation QC2->Final_Product Pass

Caption: Experimental Workflow for Radiolabeling with [18F]this compound.

References

Application Notes and Protocols for the Safe Handling and Storage of Fluoromethane Gas Cylinders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethane (CH₃F), also known as methyl fluoride (B91410) or HFC-41, is a colorless, flammable gas with a faint, ether-like odor.[1] It is used in various applications, including semiconductor manufacturing as an etching gas.[2] Due to its flammability and potential health hazards, strict adherence to safety protocols during handling and storage is imperative to ensure the well-being of laboratory personnel and the integrity of research facilities. These application notes provide detailed protocols for the safe management of this compound gas cylinders.

Hazard Identification and Properties

A thorough understanding of the properties and hazards of this compound is crucial for its safe handling.

2.1 Physical and Chemical Properties

PropertyValue
Chemical FormulaCH₃F
Molar Mass34.03 g/mol [2]
AppearanceColorless gas[2]
OdorPleasant, ether-like at high concentrations[2]
Boiling Point-78.4 °C (-109.1 °F)[2]
Melting Point-137.8 °C (-216.0 °F)[2]
Vapor Pressure3.3 MPa at 25 °C[2]
Solubility in Water2.295 g/L[2]
Vapor DensityHeavier than air[1]

2.2 Health Hazards

  • Inhalation: High concentrations can act as a narcotic and an asphyxiant by displacing oxygen.[1][3] Vapors may cause dizziness or suffocation without warning, especially in confined spaces.[1]

  • Skin Contact: Direct contact with the liquefied gas can cause frostbite and cold burns.[3][4]

  • Eye Contact: Contact with liquefied gas can cause severe eye injury and frostbite.[3][4]

  • Fire Hazards: this compound is an extremely flammable gas and forms explosive mixtures with air.[1][5] It can be easily ignited by heat, sparks, or flames.[6] Containers may rupture violently if exposed to fire or intense heat for a prolonged period.[1] Upon combustion, it can produce irritating and toxic gases, including hydrogen fluoride.[1][6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound gas cylinders. The level of PPE may vary based on the specific task being performed.

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield with safety glasses.[7]
Hand Protection Insulated, chemical-resistant gloves to protect against frostbite and chemical exposure.[7]
Body Protection Flame-retardant lab coat or coveralls.[5]
Footwear Closed-toe shoes, preferably safety shoes.[3]
Respiratory Protection A self-contained breathing apparatus (SCBA) should be available for emergency situations involving leaks or high concentrations.[5][7] For routine handling in well-ventilated areas, respiratory protection may not be necessary, but a risk assessment should be performed.

Cylinder Storage Protocols

Proper storage of this compound gas cylinders is critical to prevent accidents.

4.1 General Storage Requirements

  • Store cylinders in a well-ventilated, dry area, away from direct sunlight and sources of heat or ignition.[7][8]

  • The storage area temperature should not exceed 52°C (125°F).[3][8]

  • Cylinders must be stored in an upright position and firmly secured with chains or straps to a wall or a cylinder stand to prevent them from falling.[8][9]

  • Store full and empty cylinders separately, and use a "first-in, first-out" inventory system.[8]

  • Keep the valve protection cap on the cylinder until it is ready for use.[10]

4.2 Segregation

  • Segregate this compound cylinders from oxidizing gases, other oxidants, and combustible materials.[5][10] A minimum distance of 20 feet (6.5 meters) or a fire-rated barrier should separate flammable gases from oxidizing gases.[11]

  • Store cylinders away from heavily trafficked areas and emergency exits.[8]

Cylinder Handling and Use Protocols

5.1 Receiving and Inspection

  • Upon receipt, visually inspect each cylinder for any signs of damage, such as corrosion, dents, or cracks.[12]

  • Ensure the cylinder is clearly labeled with the correct gas name and hazard warnings.[12]

  • Verify that a Safety Data Sheet (SDS) is available for this compound.[12]

5.2 Transportation

  • Use a suitable cylinder cart or hand truck to move cylinders; do not drag, roll, or slide them.[5][10]

  • Ensure the valve protection cap is securely in place before moving the cylinder.[13]

  • Transport cylinders in a well-ventilated vehicle, preferably an open one, and ensure they are secured in an upright position.[8][13]

5.3 Connection and Use

  • Only experienced and properly trained personnel should handle gases under pressure.[5]

  • Ensure the work area is well-ventilated.[5]

  • Use only regulators, piping, and equipment compatible with this compound. Consult material compatibility charts; for instance, Viton® (FKM) is a recommended material for O-rings and seals.[14]

  • Before connecting the cylinder, purge the system with an inert gas like nitrogen.[5]

  • Use non-sparking tools when making connections.[5][10]

  • Open the cylinder valve slowly to avoid a pressure surge.[10]

  • Regularly check the system for leaks using a suitable leak detection solution or a gas detector.[5]

  • Close the cylinder valve after each use and when the cylinder is empty.[3][10]

Emergency Procedures

6.1 Gas Leaks

  • Evacuate: If a leak is detected, evacuate the immediate area.[8]

  • Ventilate: Increase ventilation to the area by opening windows and doors, if it is safe to do so.[15]

  • Eliminate Ignition Sources: Shut off all potential ignition sources, including open flames, sparks, and hot surfaces.[16]

  • Stop the Leak (If Safe): If it can be done without risk, close the cylinder valve.[15]

  • Use PPE: For emergency response, personnel must wear appropriate PPE, including an SCBA.[8]

  • Monitor: Use a gas detector to monitor the concentration of the released product.[10]

  • Notify: Inform the appropriate emergency response personnel and the facility's safety officer.[17]

6.2 Fire

  • Evacuate: In case of a fire involving this compound cylinders, evacuate the area immediately.[4]

  • Do Not Extinguish a Leaking Gas Fire: Do not extinguish the flame unless the gas leak can be stopped safely, as this could lead to the formation of an explosive gas mixture.[7][16]

  • Cool Cylinders: If cylinders are exposed to fire but not leaking, use a water spray from a safe distance to cool them and prevent rupture.[4]

  • Emergency Services: Contact emergency services immediately and inform them of the presence of this compound cylinders.[15]

6.3 First Aid

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact (Frostbite): Immediately flush the affected area with lukewarm water. Do not use hot water. Seek medical attention.[18]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[16]

Visualized Workflows

CylinderHandlingWorkflow cluster_receiving Receiving cluster_transport Transportation cluster_use Connection & Use Receive Receive Cylinder Inspect Visually Inspect for Damage & Labeling Receive->Inspect SDS Verify SDS Availability Inspect->SDS SecureCap Ensure Valve Cap is Secure UseCart Use Cylinder Cart SecureCap->UseCart SecureInVehicle Secure Upright in Ventilated Vehicle UseCart->SecureInVehicle Position Secure Cylinder in Ventilated Area Connect Connect Compatible Regulator & Equipment Position->Connect LeakTest Perform Leak Test Connect->LeakTest OpenValve Open Valve Slowly LeakTest->OpenValve UseGas Use Gas OpenValve->UseGas CloseValve Close Valve After Use UseGas->CloseValve

EmergencyResponseProtocol cluster_leak Gas Leak Response cluster_fire Fire Response Start Emergency Event (Leak or Fire) EvacuateLeak Evacuate Area Start->EvacuateLeak Leak Detected EvacuateFire Evacuate Area Immediately Start->EvacuateFire Fire Detected Ventilate Ventilate Area (If Safe) EvacuateLeak->Ventilate IgnitionSources Eliminate Ignition Sources Ventilate->IgnitionSources StopLeak Stop Leak (If Safe) IgnitionSources->StopLeak NotifyLeak Notify Emergency Services IgnitionSources->NotifyLeak No, Cannot Stop Leak StopLeak->NotifyLeak Yes AssessFire Leaking Gas Fire? EvacuateFire->AssessFire DoNotExtinguish Do NOT Extinguish Flame AssessFire->DoNotExtinguish Yes CoolCylinders Cool Cylinders with Water Spray AssessFire->CoolCylinders No NotifyFire Notify Emergency Services DoNotExtinguish->NotifyFire CoolCylinders->NotifyFire

References

Application Notes and Protocols for Safe Laboratory Handling of Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethane (CH₃F), also known as methyl fluoride (B91410), is a colorless, flammable gas with an ether-like odor.[1] It serves as a valuable reagent in various chemical syntheses and as an etching gas in semiconductor manufacturing.[2][3] While its reactivity makes it useful, it also presents significant laboratory hazards that necessitate strict adherence to safety protocols. These application notes provide detailed procedures and safety information for researchers, scientists, and drug development professionals working with this compound to ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its safe handling. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula CH₃F[1]
Molecular Weight 34.03 g/mol [2]
Boiling Point -78.4 °C (-109.1 °F; 194.8 K)[2]
Melting Point -137.8 °C (-216.0 °F; 135.3 K)[2]
Vapor Pressure 3.3 MPa[2]
Appearance Colorless gas[2]
Odor Agreeable ether-like odor at high concentrations[1][2]
Solubility in Water 1.66 L/kg (2.295 g/L)[2]
GHS Hazard Statements H220: Extremely flammable gasH280: Contains gas under pressure; may explode if heated[1]

Hazard Identification and Risk Assessment

This compound is an extremely flammable gas that can form explosive mixtures with air.[1][4] It is also a gas under pressure, which may explode if heated.[1] In high concentrations, it is narcotic and can act as a simple asphyxiant by displacing oxygen.[1][3] Contact with the liquefied gas can cause frostbite.[1] Upon combustion, it can produce irritating and toxic gases, including hydrogen fluoride (HF).[1][4]

A comprehensive risk assessment must be conducted before any experiment involving this compound. This assessment should identify potential hazards, evaluate the risks, and establish control measures to minimize the likelihood of an incident.

Engineering Controls

Proper engineering controls are the first line of defense in mitigating the risks associated with this compound.

  • Fume Hood: All work with this compound must be conducted in a well-ventilated laboratory and inside a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Gas Delivery System: A dedicated and properly designed gas delivery system should be used. This system should be constructed from materials compatible with this compound and should be leak-tested before use.[6] All lines and equipment should be pre-tested for leaks with an inert gas like dry nitrogen.[7]

  • Gas Detection: A continuous gas monitoring system with an audible alarm should be installed in the laboratory to detect any leaks of this compound.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.[6]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or forceful gas release.[8]

  • Hand Protection: Insulated gloves should be worn when handling cylinders or lines containing liquefied this compound to protect against frostbite.[9] When performing manipulations where chemical contact is possible, gloves resistant to organic compounds should be worn.[10]

  • Lab Coat: A flame-resistant lab coat is required.[7]

  • Footwear: Closed-toe shoes are mandatory.[11]

  • Respiratory Protection: In case of inadequate ventilation or for emergency response, a self-contained breathing apparatus (SCBA) should be used.[1][10]

Experimental Protocol: Use of this compound as a Reagent in a Controlled Reaction

This protocol outlines the general steps for using this compound as a reagent in a chemical reaction. This is a template and must be adapted to the specific requirements of the experiment, incorporating a thorough risk assessment.

Materials:

  • Lecture bottle of this compound with a regulator

  • Reaction vessel (e.g., three-neck flask) equipped with a stirrer, condenser, and gas inlet/outlet

  • Inert gas supply (e.g., nitrogen or argon)

  • Solvent and other reagents as required by the specific reaction

  • Scrubbing system for the exhaust gas (e.g., bubbler with a suitable neutralizing solution)

  • Appropriate PPE (see section above)

Procedure:

  • Preparation:

    • Ensure the fume hood is functioning correctly and the sash is at the appropriate height.[5]

    • Assemble the reaction apparatus inside the fume hood. Ensure all glassware is free of defects.

    • Purge the entire system with an inert gas for at least 15-20 minutes to remove air and moisture.[6]

    • Set up and charge the scrubbing system for the exhaust gas.

  • Gas Cylinder Handling:

    • Secure the this compound lecture bottle in an upright position.[7]

    • Inspect the cylinder and regulator for any signs of damage.

    • Connect the regulator to the cylinder and the gas line to the reaction apparatus. Ensure all connections are tight.

    • Leak-test all connections using a suitable leak detection solution (e.g., Snoop®).

  • Introduction of this compound:

    • Slowly open the main valve on the this compound cylinder.

    • Adjust the regulator to the desired delivery pressure.

    • Slowly open the needle valve on the regulator to introduce this compound into the reaction vessel at a controlled rate.

    • Monitor the reaction temperature and pressure closely.

  • Reaction Monitoring:

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

    • Maintain a steady flow of inert gas through the system to ensure any unreacted this compound is safely vented to the scrubber.

  • Shutdown and Quenching:

    • Once the reaction is complete, close the main valve on the this compound cylinder.

    • Continue to purge the system with inert gas to remove any residual this compound.

    • Safely quench the reaction mixture according to the specific experimental procedure.

  • Waste Disposal:

    • Dispose of all chemical waste, including the contents of the scrubber, according to institutional and local regulations.[12]

    • Empty this compound cylinders should be returned to the supplier.[7]

Emergency Procedures

In case of a leak:

  • Evacuate the immediate area.[6]

  • If it is safe to do so, close the cylinder valve.

  • Increase ventilation to the area.

  • Do not re-enter the area until the gas detector indicates it is safe.

In case of fire:

  • If a small fire occurs, it can be extinguished with a dry chemical or carbon dioxide fire extinguisher.[4]

  • Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely.[4]

  • For a large fire, evacuate the area and call emergency services.[4]

In case of personal exposure:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact (Liquefied Gas): In case of frostbite, flush the affected area with lukewarm water. Do not rub the area. Seek immediate medical attention.[1]

  • Eye Contact (Liquefied Gas): Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling of Fluoromethanedot

// Node Definitions Prep [label="Preparation & Risk Assessment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EngControls [label="Verify Engineering Controls\n(Fume Hood, Gas Detector)", fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="Don Appropriate PPE", fillcolor="#FBBC05", fontcolor="#202124"]; Cylinder [label="Cylinder Inspection & Leak Test", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Introduce Gas & Monitor Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Shutdown [label="Shutdown & System Purge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Waste [label="Waste Disposal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Emergency [label="Emergency Procedures", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions Prep -> EngControls [label="Proceed"]; EngControls -> PPE [label="Proceed"]; PPE -> Cylinder [label="Proceed"]; Cylinder -> Reaction [label="Proceed"]; Reaction -> Shutdown [label="Proceed"]; Shutdown -> Waste [label="Proceed"];

// Emergency Path {rank=same; Cylinder; Reaction; Shutdown} Cylinder -> Emergency [style=dashed, color="#EA4335", label="Leak/Incident"]; Reaction -> Emergency [style=dashed, color="#EA4335", label="Exotherm/Incident"]; Shutdown -> Emergency [style=dashed, color="#EA4335", label="Incident"]; }

References

Spectroscopic Analysis of Fluorinated Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the primary spectroscopic techniques utilized in the analysis of fluorinated compounds. This document is designed to guide researchers in obtaining high-quality, reproducible data for structural elucidation, quantification, and physicochemical characterization.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, necessitate robust analytical methodologies for accurate characterization. Spectroscopic techniques are indispensable tools for this purpose, each providing complementary information about the structure, composition, and purity of fluorinated compounds. This document outlines the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (Infrared and Raman), and X-ray Photoelectron Spectroscopy (XPS) in the analysis of these important molecules.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful and widely used technique for the analysis of fluorinated compounds. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the large chemical shift range of ¹⁹F NMR (approximately 800 ppm) minimizes signal overlap, making it an ideal tool for both qualitative and quantitative analysis.[1]

Logical Workflow for ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Fluorinated Compound Prepare_Sample Dissolve and Transfer to NMR Tube Sample->Prepare_Sample Solvent Deuterated Solvent Solvent->Prepare_Sample IS Internal Standard (for qNMR) IS->Prepare_Sample Acquire_Spectrum Acquire ¹⁹F NMR Spectrum Prepare_Sample->Acquire_Spectrum Process_FID Fourier Transform, Phase and Baseline Correction Acquire_Spectrum->Process_FID Integrate_Peaks Integrate Signals Process_FID->Integrate_Peaks Qualitative Analysis Purity_Calc Calculate Purity/Concentration Integrate_Peaks->Purity_Calc Quantitative Analysis

Caption: Workflow for qualitative and quantitative ¹⁹F NMR analysis.

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

This protocol outlines the steps for determining the purity of a fluorinated compound using qNMR.

1. Materials:

  • Fluorinated analyte

  • High-purity internal standard (IS) (e.g., trifluoroacetic acid, 1,4-difluorobenzene)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Analytical balance (± 0.01 mg)

  • Volumetric flasks

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the fluorinated analyte into a volumetric flask.

  • Accurately weigh a suitable amount of the internal standard and add it to the same flask. The molar ratio of IS to analyte should be optimized for clear signal integration.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Temperature: 298 K

  • Pulse Program: A standard 90° pulse-acquire sequence. For accurate quantification, an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE).[2]

  • Spectral Width (SW): ~250 ppm, centered appropriately to cover all expected fluorine signals.

  • Acquisition Time (AQ): At least 2-3 seconds to ensure proper digitization of the signal.

  • Relaxation Delay (D1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A D1 of 30-60 seconds is often sufficient.[3]

  • Number of Scans (NS): 16 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Data Presentation: ¹⁹F NMR Chemical Shifts

The following table summarizes typical ¹⁹F NMR chemical shift ranges for common fluorinated functional groups, referenced to CFCl₃ (δ = 0 ppm).

Functional GroupChemical Shift Range (ppm)
Acyl fluorides (R-COF)+20 to -70
Aryl fluorides (Ar-F)-90 to -170
Trifluoromethyl (Ar-CF₃)-55 to -70
Trifluoromethyl (Aliphatic-CF₃)-60 to -80
Difluoromethylene (-CF₂-)-80 to -140
Fluoromethylene (-CH₂F)-200 to -240

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of fluorinated compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of molecular formulas. Tandem mass spectrometry (MS/MS) is used to fragment ions, providing valuable structural information.

Logical Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Sample Fluorinated Compound Prepare_Sample Dissolve and Filter Sample->Prepare_Sample Solvent LC-MS Grade Solvents Solvent->Prepare_Sample Inject Inject into LC System Prepare_Sample->Inject Separate Chromatographic Separation Inject->Separate Mobile Phase Gradient Ionize Ionization (e.g., ESI) Separate->Ionize MS1_Scan MS1 Scan (Full Scan) Ionize->MS1_Scan Fragment Collision-Induced Dissociation MS1_Scan->Fragment Select Precursor Ion MS2_Scan MS2 Scan (Product Ions) Fragment->MS2_Scan Data_Analysis Data Analysis MS2_Scan->Data_Analysis

Caption: A typical workflow for LC-MS/MS analysis of fluorinated compounds.

Experimental Protocol: LC-MS/MS for Fluorinated Pharmaceuticals

This protocol describes a general method for the analysis of a fluorinated drug substance.

1. Materials:

2. Sample Preparation:

  • Prepare a stock solution of the fluorinated compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions in the range of 1 ng/mL to 1000 ng/mL. The final solvent composition should be compatible with the initial mobile phase conditions.

3. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

  • MS Parameters:

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

    • Collision Energy (for MS/MS): Optimized for the specific analyte to achieve characteristic fragmentation.

4. Data Analysis:

  • Extract the ion chromatogram for the precursor ion of the analyte.

  • Identify and integrate the peak corresponding to the analyte.

  • For structural confirmation, analyze the MS/MS spectrum and compare the observed fragment ions with theoretical fragmentation patterns.

Data Presentation: Common Mass Spectral Fragments

The presence of fluorine can significantly influence the fragmentation patterns of organic molecules in mass spectrometry.

Precursor MoietyCommon Neutral LossesCharacteristic Fragment Ions
-CF₃HF (20 Da), CF₂ (50 Da)[M-F]⁺, [M-HF]⁺, CF₃⁺ (m/z 69)
-CF₂HHF (20 Da)[M-F]⁺, [M-HF]⁺, CF₂H⁺ (m/z 51)
Ar-F-[M-F]⁺, [M-HF]⁺
Perfluoroalkyl chainsSuccessive losses of CF₂ (50 Da)CₙF₂ₙ₊₁⁺

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the molecular structure of fluorinated compounds. The C-F bond vibrations give rise to characteristic bands in the IR and Raman spectra.

Logical Relationship between FTIR and Raman Spectroscopy

G cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy Molecule Fluorinated Molecule IR_Active IR Active Vibrations (Change in Dipole Moment) Molecule->IR_Active Raman_Active Raman Active Vibrations (Change in Polarizability) Molecule->Raman_Active IR_Spectrum FTIR Spectrum IR_Active->IR_Spectrum Absorption of IR Radiation Raman_Spectrum Raman Spectrum Raman_Active->Raman_Spectrum Inelastic Scattering of Laser Light Analysis Complementary Structural Information IR_Spectrum->Analysis Raman_Spectrum->Analysis

Caption: The complementary nature of FTIR and Raman spectroscopy.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for both liquid and solid samples.

1. Materials:

  • Fluorinated compound (solid or liquid)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

2. Instrument Setup:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

3. Sample Analysis:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

4. Data Interpretation:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Pay particular attention to the 1400-1000 cm⁻¹ region for C-F stretching vibrations.[4]

Data Presentation: Characteristic C-F Vibrational Frequencies
Functional GroupC-F Stretching Frequency (cm⁻¹)Intensity
Monofluoroalkanes1100 - 1000Strong
Polyfluoroalkanes1350 - 1100Strong, multiple bands
-CF₃~1350 - 1120Strong, multiple bands
-CF₂-~1280 - 1120Strong, multiple bands
Aromatic C-F1270 - 1100Strong

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a sample's surface. It is particularly useful for analyzing fluorinated polymers, thin films, and surface-modified materials.

Experimental Workflow for XPS Analysis```dot

G cluster_xps XPS Analysis cluster_analysis Data Analysis Sample Fluorinated Sample UHV Introduce Sample into Ultra-High Vacuum Sample->UHV Xray Irradiate with Monochromatic X-rays UHV->Xray Photoemission Photoelectron Emission Xray->Photoemission Analyzer Measure Kinetic Energy of Photoelectrons Photoemission->Analyzer Survey Survey Scan (Elemental Composition) Analyzer->Survey HighRes High-Resolution Scans (Chemical State) Analyzer->HighRes Quantify Quantification (Atomic %) HighRes->Quantify

Caption: An integrated spectroscopic approach for comprehensive analysis.

This integrated strategy leverages the strengths of each technique: MS for initial molecular weight and formula determination, NMR for detailed structural connectivity, vibrational spectroscopy for functional group confirmation, and quantitative NMR and chromatography for purity assessment and impurity profiling. [5][6]This multi-faceted approach provides a high degree of confidence in the identity, structure, and purity of fluorinated compounds.

References

Application Note: High-Resolution 19F NMR Spectroscopy for the Analysis of Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of fluoromethane (CH₃F) using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This compound, a volatile organofluorine compound, serves as a simple model for understanding the principles of ¹⁹F NMR. This document outlines the complete workflow from sample preparation of a volatile analyte to data acquisition and processing. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an excellent probe for quantitative and qualitative analysis in various research and industrial settings, including atmospheric chemistry, materials science, and as a tracer in biological systems.[1][2][3]

Introduction

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds.[1][2] The ¹⁹F nucleus possesses a spin of 1/2, a high gyromagnetic ratio, and is 100% naturally abundant, resulting in high sensitivity, comparable to that of proton (¹H) NMR.[1][2] A key advantage of ¹⁹F NMR is its vast chemical shift range, which can exceed 400 ppm, offering excellent signal dispersion and minimizing peak overlap, a common challenge in ¹H NMR.[2] Furthermore, the scarcity of endogenous fluorine in most biological systems results in ¹⁹F NMR spectra that are typically free from background signals, making it an ideal method for studying fluorinated molecules in complex environments.[4]

This compound (CH₃F), also known as methyl fluoride, is a colorless, flammable gas at room temperature. Its simple structure provides a clear example of ¹H-¹⁹F spin-spin coupling. This protocol details the necessary steps for preparing a sample of this volatile compound and acquiring high-quality ¹⁹F NMR data.

Experimental Protocols

Sample Preparation: Handling a Gaseous Analyte

Due to the volatile nature of this compound (boiling point: -78.4 °C), specialized sample preparation is crucial for obtaining high-resolution NMR data in the solution state. This protocol describes the condensation of this compound gas into a deuterated solvent at low temperature.

Materials:

  • This compound gas cylinder

  • Schlenk line or similar vacuum/gas manifold

  • Cold trap (e.g., ethanol/dry ice bath)

  • High-pressure NMR tube with a J. Young valve

  • Deuterated chloroform (B151607) (CDCl₃), pre-dried over molecular sieves

  • Internal standard (e.g., trifluorotoluene, α,α,α-trifluorotoluene)

  • Syringe and needle for solvent transfer

Procedure:

  • Prepare the NMR Tube: Ensure the high-pressure NMR tube is clean and dry. Place a small, precisely weighed amount of the internal standard into the tube.

  • Solvent Transfer: Using a syringe, transfer approximately 0.6 mL of deuterated chloroform into the NMR tube.

  • Degassing: Attach the NMR tube to the Schlenk line. Freeze the solvent by immersing the bottom of the tube in a liquid nitrogen bath. Once frozen, evacuate the headspace of the tube. Close the J. Young valve and allow the solvent to thaw. Repeat this freeze-pump-thaw cycle at least three times to remove dissolved oxygen, which can affect NMR signal quality.

  • This compound Condensation: Cool the NMR tube in an ethanol/dry ice bath (-78 °C). Connect the this compound gas cylinder to the Schlenk line. Slowly introduce this compound gas into the evacuated NMR tube. The gas will condense into the cold solvent.

  • Sealing the Tube: Once a sufficient amount of this compound has been condensed (monitor by pressure or volume), close the J. Young valve securely.

  • Equilibration: Allow the sealed NMR tube to slowly warm to room temperature behind a protective blast shield. The this compound will dissolve in the deuterated solvent, creating a pressurized sample.

¹⁹F NMR Data Acquisition

Instrument: 500 MHz NMR Spectrometer equipped with a broadband probe.

Software: Standard spectrometer control software (e.g., TopSpin™, VnmrJ).

Acquisition Parameters:

ParameterValueRationale
Nucleus ¹⁹F
Pulse Program zgStandard one-pulse experiment.
Transmitter Frequency Offset (O1P) Centered on the expected this compound resonance (~ -272 ppm)To ensure efficient excitation of the signal.
Spectral Width (SW) 200 ppm (approx. 94 kHz)To encompass the signals of both the analyte and the internal standard.
Acquisition Time (AQ) 2.0 sTo ensure good digital resolution.
Relaxation Delay (D1) 5 sTo allow for full relaxation of the ¹⁹F nucleus, crucial for quantitative analysis.
Number of Scans (NS) 16To improve the signal-to-noise ratio.
Temperature 298 K (25 °C)
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution. Perform the Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the resonance of the internal standard (e.g., trifluorotoluene at -63.72 ppm) to its known value.

  • Integration: Integrate the signals corresponding to this compound and the internal standard for quantitative analysis.

Data Presentation

The expected ¹⁹F NMR spectrum of this compound will exhibit a quartet due to coupling with the three equivalent protons of the methyl group.

Table 1: Quantitative ¹⁹F NMR Data for this compound

ParameterValueReference
Chemical Shift (δ) -271.9 ppm[1]
Coupling Constant (²JHF) 45 - 50 Hz[5]
Multiplicity Quartet

Visualization

The following diagram illustrates the experimental workflow for the ¹⁹F NMR analysis of this compound.

Fluoromethane_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Add Internal Standard & CDCl3 to NMR Tube prep2 Freeze-Pump-Thaw Cycles (Degassing) prep1->prep2 prep3 Condense CH3F Gas at -78°C prep2->prep3 prep4 Seal High-Pressure NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 Transfer to NMR acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire 19F NMR Spectrum acq2->acq3 proc1 Fourier Transformation & Phasing acq3->proc1 Raw FID Data proc2 Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration & Quantitative Analysis proc3->proc4 report Application Note & Results proc4->report Final Report

Caption: Workflow for 19F NMR analysis of this compound.

Discussion

This protocol provides a robust framework for the ¹⁹F NMR analysis of the volatile compound this compound. The key challenge in analyzing such a sample is the preparation of a stable, homogeneous solution in the NMR tube. The use of a high-pressure J. Young tube and the condensation method described are essential for success.

The choice of deuterated solvent and internal standard may be adapted based on the specific requirements of the experiment. For instance, if solubility is a concern, other deuterated solvents such as acetone-d₆ or acetonitrile-d₃ could be considered. The internal standard should be chosen such that its ¹⁹F resonance does not overlap with that of the analyte and is chemically inert under the experimental conditions.

The acquisition parameters provided are a starting point and may require optimization depending on the concentration of the analyte and the specific instrumentation used. For quantitative analysis, ensuring a sufficiently long relaxation delay (D1) is critical to allow for complete magnetization recovery between pulses, leading to accurate signal integration.

Conclusion

This application note has detailed a comprehensive protocol for the ¹⁹F NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible ¹⁹F NMR spectra for this and other volatile fluorinated compounds. The principles described herein are broadly applicable in various fields where the precise and accurate characterization of organofluorine molecules is required.

References

Application Note: Characterization of Fluoromethane using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoromethane (CH3F), also known as methyl fluoride, is a colorless gas with applications in the semiconductor industry and as a refrigerant. Its simple molecular structure makes it an excellent candidate for vibrational spectroscopy studies. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize molecules based on their interaction with infrared radiation. This application note provides a detailed protocol for the characterization of this compound using FT-IR spectroscopy, including data on its fundamental vibrational modes.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes, such as stretching and bending of chemical bonds.[1] The resulting spectrum is a unique "fingerprint" of the molecule, allowing for its identification and the determination of its structural features. For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[1]

Quantitative Data: Fundamental Vibrational Modes of this compound

This compound belongs to the C3v point group and has 3N-6 = 9 fundamental vibrational modes, where N is the number of atoms.[2] The vibrational modes are classified under the irreducible representations A1 and E. The experimentally observed frequencies for these modes are summarized in the table below.

Vibrational ModeSymmetryAssignmentWavenumber (cm⁻¹)
ν1A1Symmetric CH3 Stretch2930
ν2A1Symmetric CH3 Deformation (Umbrella)1464
ν3A1C-F Stretch1049
ν4EAsymmetric CH3 Stretch3006
ν5EAsymmetric CH3 Deformation1467
ν6ECH3 Rock1182

(Data sourced from the VPL database)[3]

Experimental Protocol: Gas-Phase FT-IR Analysis of this compound

This protocol outlines the procedure for acquiring a high-quality FT-IR spectrum of gaseous this compound.

1. Instrumentation and Materials

  • FT-IR Spectrometer (e.g., Bruker, Thermo Fisher Scientific, Agilent) equipped with a suitable detector for the mid-IR region (e.g., Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT)).

  • Gas cell with IR-transparent windows (e.g., KBr or ZnSe) and a known path length (typically 10 cm for routine analysis).

  • Vacuum pump and manifold for evacuating and filling the gas cell.

  • This compound gas cylinder with a regulator.

  • Nitrogen gas (high purity) for purging the spectrometer and as a background gas.

2. Spectrometer Preparation

  • Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

  • Purge the sample compartment with dry nitrogen gas to minimize atmospheric water and carbon dioxide interference.

3. Background Spectrum Acquisition

  • Connect the gas cell to the vacuum manifold and evacuate it to a pressure of <1 Torr.

  • Fill the gas cell with high-purity nitrogen gas to atmospheric pressure.

  • Place the nitrogen-filled gas cell in the sample compartment of the FT-IR spectrometer.

  • Acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and the background gas.[4]

4. Sample Spectrum Acquisition

  • Evacuate the gas cell again to remove the nitrogen.

  • Carefully introduce this compound gas into the cell to the desired partial pressure. For qualitative analysis, a few torr is typically sufficient. For quantitative analysis, the pressure must be accurately measured and controlled.

  • Place the gas cell containing the this compound sample back into the sample compartment.

  • Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

5. Data Processing and Analysis

  • The acquired interferogram is automatically converted to a spectrum via a Fourier transform by the instrument's software.[4]

  • The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Perform baseline correction if necessary to obtain a flat baseline.

  • Identify the characteristic absorption bands of this compound and compare their positions with the reference data in the table above.

  • For quantitative analysis, the absorbance of a specific band can be related to the concentration of this compound using the Beer-Lambert law, which requires the creation of a calibration curve with standards of known concentrations.[5]

Visualizations

Experimental Workflow for FT-IR Analysis of this compound

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start purge Purge Spectrometer with Nitrogen start->purge evacuate_bg Evacuate Gas Cell purge->evacuate_bg fill_n2 Fill Gas Cell with N2 evacuate_bg->fill_n2 background Acquire Background Spectrum fill_n2->background evacuate_sample Evacuate Gas Cell background->evacuate_sample fill_ch3f Introduce CH3F Gas evacuate_sample->fill_ch3f sample Acquire Sample Spectrum fill_ch3f->sample fft Fourier Transform sample->fft correction Baseline Correction fft->correction analysis Spectral Analysis correction->analysis end End analysis->end

Caption: Experimental workflow for gas-phase FT-IR analysis of this compound.

Signaling Pathway of IR Absorption and Vibrational Excitation

signaling_pathway cluster_vibration Molecular Interaction ir_source Infrared Source sample This compound (CH3F) ir_source->sample Incident IR Radiation detector Detector sample->detector Transmitted IR Radiation ir_absorption IR Photon Absorption processor Data Processor (FT) detector->processor Interferogram spectrum FT-IR Spectrum processor->spectrum dipole_change Change in Dipole Moment vibrational_excitation Vibrational Excitation dipole_change->vibrational_excitation leads to ir_absorption->dipole_change causes

Caption: Process of IR absorption and signal generation in FT-IR spectroscopy.

References

Application Notes and Protocols for Raman Spectroscopy Analysis of Fluoromethane (CH₃F)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethane (CH₃F), the simplest organofluorine compound, serves as a key building block and intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] Consequently, the precise and efficient analysis of this compound is critical for process monitoring, quality control, and reaction kinetics studies in research and industrial settings, including pharmaceutical development.

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, offering a unique chemical fingerprint.[2] Its insensitivity to aqueous media, compatibility with various sample phases (gas, liquid, and solid), and potential for in-situ and real-time monitoring make it an ideal tool for analyzing this compound samples.[3][4] These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of this compound using Raman spectroscopy.

Qualitative Analysis of this compound

Qualitative analysis via Raman spectroscopy focuses on identifying this compound based on its characteristic vibrational spectrum. Each peak in the Raman spectrum corresponds to a specific molecular vibration, and the collection of these peaks forms a unique spectral fingerprint.

Raman Spectral Features of this compound

The Raman spectrum of this compound is characterized by several distinct peaks corresponding to C-H stretching, C-F stretching, and various bending and deformation modes. The exact peak positions can shift slightly depending on the physical state (gas, liquid, or solid) of the sample due to intermolecular interactions.[5]

Table 1: Principal Raman Peaks and Vibrational Assignments for this compound (CH₃F)

Wavenumber (cm⁻¹) - SolidWavenumber (cm⁻¹) - LiquidVibrational AssignmentSymmetry
10481040ν₃ (C-F Stretch)a₁
14641460ν₅ (CH₃ Asymmetric Deformation)e
14671465ν₂ (CH₃ Symmetric Deformation)a₁
286328602ν₅a₁ + e
29322925ν₁ (CH₃ Symmetric Stretch)a₁
30062995ν₄ (CH₃ Asymmetric Stretch)e

Data compiled from literature sources.[5]

Protocol for Qualitative Analysis

This protocol outlines the steps for acquiring a Raman spectrum of a this compound sample for identification purposes.

1.2.1. Instrumentation

  • Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[6]

  • Sample Holder: A suitable sample holder for the physical state of the this compound sample:

    • Gas: A high-pressure gas cell with transparent windows (e.g., quartz or sapphire).

    • Liquid: A quartz cuvette or NMR tube.

    • Solid: A cryostat for low-temperature measurements.[5]

  • Safety Precautions: this compound is a flammable gas. All work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

1.2.2. Experimental Procedure

  • System Calibration: Calibrate the Raman spectrometer using a standard reference material (e.g., silicon or polystyrene) to ensure wavenumber accuracy.

  • Sample Preparation:

    • Gaseous Sample: Introduce the gaseous this compound into the gas cell to the desired pressure.

    • Liquid Sample: Condense gaseous this compound into a cooled sample container to obtain a liquid sample.

    • Solid Sample: Further cool the liquid sample until it solidifies.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Focus the laser onto the sample.

    • Set the data acquisition parameters:

      • Laser Power: Start with a low power setting to avoid sample degradation and adjust as necessary.

      • Integration Time: Typically in the range of seconds to minutes.

      • Number of Accumulations: Average multiple spectra to improve the signal-to-noise ratio.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 200 - 3200 cm⁻¹).

  • Data Analysis:

    • Perform baseline correction to remove any background fluorescence.

    • Identify the characteristic peaks of this compound and compare their positions with the reference data in Table 1.

Quantitative Analysis of this compound

Quantitative Raman analysis relies on the principle that the intensity of a Raman peak is proportional to the concentration of the analyte.[6] This allows for the determination of this compound concentration in a mixture or the monitoring of its consumption or production during a chemical reaction.

Protocol for Quantitative Analysis

This protocol describes the creation of a calibration curve to determine the concentration of this compound in a gaseous mixture.

2.1.1. Materials and Instrumentation

  • Raman Spectrometer (as in 1.2.1)

  • Gas cell

  • Mass flow controllers for precise gas mixing

  • This compound gas of known purity

  • Diluent gas (e.g., nitrogen)

2.1.2. Experimental Procedure

  • Preparation of Standard Mixtures: Prepare a series of gas mixtures with known concentrations of this compound in the diluent gas using mass flow controllers. The concentration range should encompass the expected concentrations of the unknown samples.

  • Data Acquisition:

    • Sequentially introduce each standard mixture into the gas cell.

    • Acquire the Raman spectrum for each standard mixture using consistent data acquisition parameters (laser power, integration time, etc.).

    • Acquire the Raman spectrum of the unknown sample under the same conditions.

  • Data Analysis:

    • Select a characteristic Raman peak of this compound that is well-resolved and free from interference from other components in the mixture (e.g., the ν₃ C-F stretching mode at ~1048 cm⁻¹).

    • Determine the intensity of the selected peak for each standard. This can be the peak height or, more accurately, the peak area.

    • Create a calibration curve by plotting the peak intensity versus the known concentration of this compound for the standard mixtures.

    • Perform a linear regression on the data points to obtain the equation of the line.

  • Concentration Determination:

    • Determine the intensity of the selected peak in the spectrum of the unknown sample.

    • Use the equation from the calibration curve to calculate the concentration of this compound in the unknown sample.

Table 2: Example Calibration Data for Quantitative Analysis of this compound

This compound Concentration (%)Raman Peak Intensity (Arbitrary Units)
51500
103100
206250
4012400
6018500

In-Situ Reaction Monitoring

Raman spectroscopy is an excellent Process Analytical Technology (PAT) tool for in-situ monitoring of chemical reactions.[3] For reactions involving this compound, such as fluorination reactions in pharmaceutical synthesis, a fiber-optic Raman probe can be inserted directly into the reaction vessel to provide real-time data on the concentrations of reactants, intermediates, and products.

Protocol for In-Situ Reaction Monitoring
  • System Setup:

    • Insert a sterilizable, chemically resistant fiber-optic Raman probe into the reactor.

    • Connect the probe to the Raman spectrometer.

  • Data Acquisition:

    • Begin acquiring Raman spectra continuously or at regular intervals throughout the course of the reaction.

    • Use consistent acquisition parameters.

  • Data Analysis:

    • Monitor the intensity of the characteristic Raman peaks of this compound and other key reaction species over time.

    • The decrease in the intensity of the this compound peak indicates its consumption, while the increase in the intensity of product peaks signifies their formation.

    • This real-time data can be used to determine reaction kinetics, identify reaction endpoints, and detect the formation of any unwanted byproducts.

Visualizations

Experimental Workflow for Raman Analysis of this compound

G Figure 1: General workflow for Raman analysis of this compound samples. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Application gas Gaseous Sample (Gas Cell) spectrometer Raman Spectrometer gas->spectrometer liquid Liquid Sample (Cuvette) liquid->spectrometer solid Solid Sample (Cryostat) solid->spectrometer qualitative Qualitative Analysis (Identification) spectrometer->qualitative quantitative Quantitative Analysis (Concentration) spectrometer->quantitative insitu In-Situ Monitoring (Reaction Progress) spectrometer->insitu

Caption: General workflow for Raman analysis of this compound samples.

Signaling Pathway for Quantitative Analysis

G Figure 2: Logical flow for quantitative analysis using a calibration curve. prep_standards Prepare Standard Samples (Known Concentrations) acquire_spectra_standards Acquire Raman Spectra of Standards prep_standards->acquire_spectra_standards measure_intensity Measure Peak Intensity (Height or Area) acquire_spectra_standards->measure_intensity build_curve Construct Calibration Curve (Intensity vs. Concentration) measure_intensity->build_curve calculate_conc Calculate Concentration of Unknown build_curve->calculate_conc acquire_spectrum_unknown Acquire Raman Spectrum of Unknown Sample measure_intensity_unknown Measure Peak Intensity of Unknown acquire_spectrum_unknown->measure_intensity_unknown measure_intensity_unknown->calculate_conc

References

Applications of Fluoromethane in Flow Chemistry Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromethane (CH₃F), a colorless, flammable gas, is a valuable reagent for introducing the fluoromethyl group (-CH₂F) into organic molecules. The incorporation of this moiety can significantly alter the physicochemical and biological properties of a compound, making it a desirable transformation in medicinal chemistry and drug development. However, the gaseous nature and flammability of this compound present significant challenges for its safe and efficient use in traditional batch chemistry.

Flow chemistry offers a compelling solution to these challenges. By conducting reactions in a continuous stream through a microreactor, flow systems provide enhanced control over reaction parameters, superior heat and mass transfer, and a significantly improved safety profile due to the small reaction volumes at any given time.[1][2] This document provides detailed application notes and proposed protocols for the use of this compound in flow chemistry systems, based on its known reactivity and the principles of gas-liquid continuous processing.[3][4]

Disclaimer: The following protocols are exemplary and have been developed based on the known batch reactivity of this compound and general principles of flow chemistry for gas-liquid reactions. Due to a lack of specific literature precedents for the use of this compound gas in continuous flow systems, these protocols should be considered as a starting point for experimental design and should be performed with all necessary safety precautions in a controlled laboratory setting.

Physical and Safety Data for this compound

A thorough understanding of the physical and safety properties of this compound is critical for designing and operating a safe flow chemistry system.

PropertyValueReference(s)
Molecular Formula CH₃F[5]
Molar Mass 34.03 g/mol [5]
Appearance Colorless gas[5]
Boiling Point -78.4 °C[6]
Melting Point -137.8 °C[6]
Density (gas) 1.4397 g/L[5][6]
Solubility in water 2.295 g/L[6]
Flammability Extremely flammable[7][8]
Explosive Limits Forms explosive mixtures with air[7]

Safety Precautions:

  • This compound is an extremely flammable gas and can form explosive mixtures with air.[7][9]

  • All operations should be conducted in a well-ventilated fume hood.[8]

  • The flow chemistry setup should be designed to be a closed system to prevent leakage.[8]

  • Gas leak detectors are recommended.[8]

  • Ensure all equipment is properly grounded to prevent static discharge.[8]

  • Personnel should be trained in handling flammable gases under pressure.

  • An emergency plan should be in place to address potential leaks or fires.[8]

Application Note 1: Nucleophilic Fluoromethylation of Phenols

Objective: To demonstrate a proposed continuous flow protocol for the O-fluoromethylation of phenols using this compound gas. This reaction is valuable for the synthesis of fluoromethyl aryl ethers, which are present in some biologically active molecules.

Principle: In the presence of a base, a phenol (B47542) is deprotonated to the more nucleophilic phenoxide, which can then undergo a nucleophilic substitution reaction (SN2) with this compound. Flow chemistry is advantageous for this transformation by enabling precise control over the stoichiometry of the gaseous reagent and rapid screening of reaction conditions.

Proposed Experimental Protocol

1. Reagent Preparation:

  • Solution A (Substrate): Prepare a 0.2 M solution of the desired phenol (e.g., 4-cyanophenol) and a 0.22 M solution of a suitable base (e.g., potassium tert-butoxide) in a dry, aprotic solvent (e.g., anhydrous DMF).

  • Gas Source (Reagent): A cylinder of pure this compound equipped with a high-precision mass flow controller (MFC).

2. Flow Chemistry System Setup:

The system consists of a syringe pump for the liquid feed, a mass flow controller for the gas feed, a T-mixer, a heated coil reactor, and a back pressure regulator (BPR).

G cluster_0 Reagent Delivery cluster_1 Flow Control cluster_2 Reaction Zone cluster_3 Collection Phenol_Base Phenol/Base Solution Syringe_Pump Syringe Pump Phenol_Base->Syringe_Pump Liquid Feed CH3F_Cylinder CH3F Cylinder MFC Mass Flow Controller (MFC) CH3F_Cylinder->MFC Gas Feed T_Mixer Syringe_Pump->T_Mixer MFC->T_Mixer Coil_Reactor Heated Coil Reactor T_Mixer->Coil_Reactor Gas-Liquid Slug Flow BPR Back Pressure Regulator (BPR) Coil_Reactor->BPR Collection_Vessel Product Collection BPR->Collection_Vessel G cluster_0 Reagent Delivery cluster_1 Flow Control cluster_2 Reaction Zone cluster_3 Collection Substrate_PC Substrate/Photocatalyst Solution Syringe_Pump Syringe Pump Substrate_PC->Syringe_Pump Liquid Feed CH3F_Cylinder CH3F Cylinder MFC Mass Flow Controller (MFC) CH3F_Cylinder->MFC Gas Feed T_Mixer Syringe_Pump->T_Mixer MFC->T_Mixer Photo_Reactor Photochemical Reactor (e.g., FEP tubing with LED) T_Mixer->Photo_Reactor Gas-Liquid Slug Flow BPR Back Pressure Regulator (BPR) Photo_Reactor->BPR Collection_Vessel Product Collection BPR->Collection_Vessel

References

The Role of the Monofluoromethyl Group in Medicinal Chemistry and Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the monofluoromethyl (-CH2F) group holds a unique position. It serves as a versatile bioisostere for commonly found functional groups such as methyl (-CH3), hydroxyl (-OH), and hydroxymethyl (-CH2OH) moieties.[1][2][3] The introduction of a monofluoromethyl group can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby offering a valuable tool for optimizing drug candidates.[1][4] This document provides detailed application notes on the role of the monofluoromethyl group in drug design and protocols for its synthesis and evaluation.

Physicochemical and Pharmacokinetic Properties Modulation

The substitution of a hydrogen atom with a fluorine atom in a methyl group leads to significant changes in the electronic and steric properties of the molecule. These alterations translate into modified pharmacokinetic and pharmacodynamic profiles.

Impact on Lipophilicity

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is subtly modulated by monofluoromethylation. Unlike the more lipophilic trifluoromethyl group, the monofluoromethyl group can either slightly increase or decrease lipophilicity depending on the molecular context.[5] This allows for fine-tuning of a drug's solubility and membrane permeability.[6]

Enhancement of Metabolic Stability

A primary driver for incorporating the monofluoromethyl group is to enhance metabolic stability.[4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP) isozymes.[7] By replacing a metabolically labile methyl or methylene (B1212753) group with a monofluoromethyl group, the rate of oxidative metabolism at that position can be significantly reduced, leading to a longer drug half-life and improved bioavailability.[8]

Modulation of pKa and Binding Affinity

The high electronegativity of the fluorine atom can influence the acidity or basicity (pKa) of nearby functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target. The altered electronic properties can also lead to enhanced binding affinity through favorable dipole-dipole or hydrogen bonding interactions within the target's binding pocket.

The Monofluoromethyl Group as a Bioisostere

The monofluoromethyl group is an effective bioisostere for several key functional groups, enabling medicinal chemists to address various drug design challenges.[1][2][3]

  • Methyl Group Bioisostere: As a slightly more polar and sterically similar analogue of the methyl group, the -CH2F group can be used to probe the steric and electronic requirements of a binding pocket while potentially blocking metabolic oxidation.

  • Hydroxymethyl and Thiol Bioisostere: The -CH2F group can mimic the hydrogen-bond donating capability of hydroxyl and thiol groups, offering a metabolically stable alternative.[9]

Application in Positron Emission Tomography (PET) Imaging

The monofluoromethyl group is of significant interest in the development of PET imaging agents. The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into a drug candidate allows for non-invasive, in vivo visualization and quantification of biological processes. The development of ¹⁸F-labeled monofluoromethylating agents enables the synthesis of radiotracers for a wide range of biological targets.[10]

Quantitative Data Summary

The following tables summarize the impact of monofluoromethylation on key physicochemical and pharmacokinetic parameters.

Table 1: Comparison of Physicochemical Properties

PropertyMethyl (-CH3) AnalogMonofluoromethyl (-CH2F) AnalogDifluoromethyl (-CF2H) AnalogTrifluoromethyl (-CF3) AnalogReference(s)
Hansch Lipophilicity Parameter (π) +0.50+0.11+0.39+0.88[7]
Calculated logP (ClogP) VariesGenerally slightly higher or lower than -CH3Generally higher than -CH2FGenerally highest[5]
pKa (of a neighboring amine) VariesLowered due to inductive effectFurther loweredSignificantly lowered[11]

Table 2: Impact on In Vitro Metabolic Stability

Compound PairMetabolic SystemHalf-life (t½) of -CH3 AnalogHalf-life (t½) of -CH2F AnalogImprovement FactorReference(s)
Phenylpyrroloquinolinone DerivativesHuman Liver MicrosomesNot specifiedNot specifiedNo significant improvement noted in this specific study[8]
General TrendCytochrome P450 EnzymesShorterLongerVaries[4][7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Monofluoromethylation of N-Heterocycles

This protocol describes a general method for the direct monofluoromethylation of N-heterocyclic compounds using fluoroiodomethane (B1339756) under photoredox catalysis.[12]

Materials:

  • N-heterocyclic substrate (e.g., pyrrolidine, piperidine)

  • 2-Phenylacetaldehyde

  • Fluoroiodomethane (CH₂FI)

  • Tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH)

  • Acetonitrile (B52724) (MeCN) as solvent

  • Blue LED light source (450-460 nm)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a Schlenk tube, add the N-heterocyclic substrate (1.0 mmol), 2-phenylacetaldehyde (1.2 mmol), and acetonitrile (5 mL).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add tris(trimethylsilyl)silane (1.5 mmol) and fluoroiodomethane (2.0 mmol) to the reaction mixture under an inert atmosphere.

  • Seal the Schlenk tube and place it in front of a blue LED light source.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-monofluoromethylated heterocycle.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to assess the metabolic stability of a monofluoromethylated compound compared to its non-fluorinated analog.[13][14][15]

Materials:

  • Test compounds (monofluoromethylated and non-fluorinated analogs)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and a positive control (a compound with known metabolic liability) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the HLM in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL in the incubation).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the working solutions of the test compounds to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Signaling Pathways and Workflows

Signaling Pathway of Fluticasone Propionate

Fluticasone propionate, a synthetic corticosteroid containing a fluoromethyl group, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[3] This complex then translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response.[3]

Fluticasone_Propionate_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluticasone Fluticasone Propionate GR Glucocorticoid Receptor (GR) Fluticasone->GR Binds HSP Heat Shock Proteins (HSP) GR->HSP Dissociates from Complex Fluticasone-GR Complex GR->Complex DNA DNA (GREs) Complex->DNA Binds to GREs Transcription Modulation of Gene Transcription DNA->Transcription Anti_Inflammatory Anti-inflammatory Proteins Transcription->Anti_Inflammatory Upregulation Pro_Inflammatory Pro-inflammatory Cytokines Transcription->Pro_Inflammatory Downregulation

Caption: Signaling pathway of Fluticasone Propionate.

Experimental Workflow for Monofluoromethylation and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a monofluoromethylated drug candidate.

Experimental_Workflow Start Lead Compound (with -CH3 or -OH) Synthesis Monofluoromethylation (e.g., Nucleophilic, Electrophilic, or Radical) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Assays In Vitro Evaluation Purification->In_Vitro_Assays Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) In_Vitro_Assays->Metabolic_Stability Biological_Activity Biological Activity Assay (e.g., IC50, Ki) In_Vitro_Assays->Biological_Activity Physicochemical Physicochemical Profiling (logP, pKa, Solubility) In_Vitro_Assays->Physicochemical Data_Analysis Data Analysis and SAR Comparison Metabolic_Stability->Data_Analysis Biological_Activity->Data_Analysis Physicochemical->Data_Analysis Decision Go/No-Go Decision for In Vivo Studies Data_Analysis->Decision

Caption: General workflow for monofluoromethylation and evaluation.

Logical Relationship: Bioisosteric Replacement Strategy

This diagram illustrates the decision-making process for employing the monofluoromethyl group as a bioisosteric replacement.

Bioisosteric_Replacement Problem Drug Design Challenge (e.g., Poor Metabolic Stability, Low Potency) Identify Identify Labile Methyl/Hydroxyl Group or H-bond Donor Site Problem->Identify Consider Consider Bioisosteric Replacement Identify->Consider CH2F Monofluoromethyl (-CH2F) Replacement Consider->CH2F Rationale Rationale: - Increased Metabolic Stability - Modulated Lipophilicity - Maintained/Improved Binding CH2F->Rationale Synthesize Synthesize and Test -CH2F Analog CH2F->Synthesize Evaluate Evaluate Improvement in PK/PD Properties Synthesize->Evaluate

Caption: Bioisosteric replacement strategy with the -CH2F group.

Conclusion

The monofluoromethyl group is a valuable tool in the medicinal chemist's armamentarium. Its ability to serve as a bioisostere for common functional groups, while concurrently improving metabolic stability and fine-tuning physicochemical properties, makes it an attractive modification in drug design. The provided protocols and data offer a foundation for researchers to explore the potential of monofluoromethylation in their own drug discovery programs. Careful consideration of the specific molecular context is crucial for successfully leveraging the unique properties of the monofluoromethyl group to design safer and more effective medicines.

References

Application Notes and Protocols: Synthesis of Fluoropolymers from C1 Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoropolymers are a critical class of materials renowned for their exceptional chemical inertness, thermal stability, low coefficient of friction, and biocompatibility, making them indispensable in industries ranging from aerospace and electronics to pharmaceuticals and medical devices.[1][2][3][4][5][6] The unique properties of fluoropolymers stem from the strength and stability of the carbon-fluorine bond.[1][7] While a variety of fluorinated monomers are used in their synthesis, this document focuses on the pathways from simple one-carbon (C1) precursors to widely used fluoropolymers like Polytetrafluoroethylene (PTFE).

It is important to note that fluoromethane (CH₃F) is not typically used as a direct precursor for the synthesis of high molecular weight fluoropolymers through direct polymerization. The common industrial routes involve the polymerization of fluoroalkenes, which are synthesized from more halogenated C1 compounds. This document will detail the synthesis of a key fluoromonomer, tetrafluoroethylene (B6358150) (TFE), from a C1 precursor and the subsequent polymerization to PTFE.

Synthesis of Tetrafluoroethylene (TFE) Monomer

The industrial synthesis of TFE, the monomer for PTFE, typically starts from chloroform (B151607) (CHCl₃) and proceeds through the intermediate chlorodithis compound (B1668795) (HCFC-22).

Reaction Pathway: Chloroform to TFE

The overall process involves two primary steps:

  • Fluorination of Chloroform: Chloroform is reacted with hydrogen fluoride (B91410) (HF) in the presence of a catalyst, typically antimony pentachloride (SbCl₅), to produce chlorodithis compound.

  • Pyrolysis of Chlorodithis compound: The resulting chlorodithis compound is then subjected to high-temperature pyrolysis to yield tetrafluoroethylene.

TFE_Synthesis chloroform Chloroform (CHCl₃) hcfc22 Chlorodithis compound (HCFC-22) chloroform->hcfc22 + HF (SbCl₅ catalyst) tfe Tetrafluoroethylene (TFE, C₂F₄) hcfc22->tfe Pyrolysis (650-800°C) hcl HCl hcfc22->hcl hf HF

Caption: Synthesis pathway of TFE from chloroform.
Experimental Protocol: TFE Synthesis

1. Synthesis of Chlorodithis compound (HCFC-22) from Chloroform

  • Materials: Chloroform (CHCl₃), anhydrous Hydrogen Fluoride (HF), Antimony pentachloride (SbCl₅) catalyst.

  • Apparatus: A high-pressure, corrosion-resistant reactor equipped with a stirrer, temperature and pressure controls, and a distillation column.

  • Procedure:

    • Charge the reactor with chloroform and the antimony pentachloride catalyst.

    • Pressurize the reactor with anhydrous hydrogen fluoride.

    • Heat the reactor to the desired temperature (typically 65-100°C) and pressure (3-10 bar).

    • The reaction is exothermic; maintain the temperature through cooling.

    • The products, primarily chlorodithis compound and hydrogen chloride (HCl), are continuously removed and separated by distillation.

    • Unreacted starting materials are recycled back to the reactor.

2. Synthesis of Tetrafluoroethylene (TFE) from Chlorodithis compound

  • Materials: Chlorodithis compound (HCFC-22).

  • Apparatus: A pyrolysis reactor (typically made of nickel-based alloys or platinum-lined) capable of reaching high temperatures, followed by a quenching and purification system.

  • Procedure:

    • Preheat the pyrolysis reactor to 650-800°C.[8]

    • Introduce a stream of chlorodithis compound into the reactor. The residence time is typically very short (on the order of seconds).

    • The primary reaction is the formation of TFE and HCl.

    • The hot gas mixture is rapidly quenched to prevent further reactions and decomposition of TFE.

    • The product stream is then purified to remove HCl and any byproducts, yielding high-purity TFE monomer.

Polymerization of Tetrafluoroethylene (TFE) to Polytetrafluoroethylene (PTFE)

PTFE is synthesized from TFE via free-radical polymerization.[9][10] This process can be carried out using suspension or emulsion polymerization methods.

Reaction Mechanism: Free-Radical Polymerization

The polymerization of TFE proceeds through the classic steps of a chain-growth polymerization:[11][12][13]

  • Initiation: A free-radical initiator (e.g., a peroxide or an azo compound) decomposes to form initial radicals. These radicals then react with a TFE monomer to create an initiated monomer radical.

  • Propagation: The initiated monomer radical adds to another TFE monomer, and this process repeats, rapidly extending the polymer chain.

  • Termination: The growth of the polymer chain is halted, typically by the combination of two growing chains or by disproportionation.[13]

PTFE_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (I₂) Initiator (I₂) 2I• 2I• Initiator (I₂)->2I• Heat/Light I• I• I-CF₂-CF₂• I-CF₂-CF₂• I•->I-CF₂-CF₂• + n(CF₂=CF₂) I-(CF₂-CF₂)n• I-(CF₂-CF₂)n• I-(CF₂-CF₂)n+1• I-(CF₂-CF₂)n+1• I-(CF₂-CF₂)n•->I-(CF₂-CF₂)n+1• + CF₂=CF₂ 2 I-(CF₂-CF₂)n• 2 I-(CF₂-CF₂)n• I-(CF₂-CF₂)₂n-I I-(CF₂-CF₂)₂n-I 2 I-(CF₂-CF₂)n•->I-(CF₂-CF₂)₂n-I Combination

Caption: Free-radical polymerization of TFE.
Experimental Protocol: Suspension Polymerization of TFE

  • Materials: Tetrafluoroethylene (TFE) monomer, deionized water, a dispersing agent (to prevent agglomeration), and a water-soluble initiator (e.g., ammonium (B1175870) persulfate).

  • Apparatus: A high-pressure, stirred autoclave reactor with temperature and pressure control.

  • Procedure:

    • Deoxygenate and deionize the water and add it to the reactor.

    • Add the dispersing agent.

    • Pressurize the reactor with TFE monomer to the desired pressure.

    • Heat the reactor to the polymerization temperature (typically 60-100°C).

    • Introduce the initiator solution to start the polymerization.

    • Maintain the pressure by continuously feeding TFE monomer as it is consumed.

    • The polymerization is highly exothermic and requires careful temperature control.

    • Once the desired polymer yield is achieved, the reaction is stopped by venting the unreacted TFE.

    • The resulting PTFE is a granular solid that is washed and dried.

Data Presentation

Table 1: Typical Reaction Conditions for TFE Synthesis and Polymerization
ParameterTFE Synthesis (Pyrolysis)PTFE Polymerization (Suspension)
Precursor Chlorodithis compoundTetrafluoroethylene
Temperature 650-800 °C[8]60-100 °C
Pressure Atmospheric10-30 bar
Catalyst/Initiator None (Thermal)Ammonium Persulfate
Reaction Medium Gas PhaseAqueous
Product Form GasGranular Solid
Table 2: Properties of Polytetrafluoroethylene (PTFE)
PropertyValue
Density 2.13 - 2.19 g/cm³
Melting Point ~327 °C[14]
Tensile Strength 20 - 35 MPa
Coefficient of Friction 0.05 - 0.10
Max. Continuous Use Temp. 260 °C[15]
Dielectric Constant 2.1

Experimental Workflow Visualization

Experimental_Workflow cluster_Monomer_Synthesis TFE Monomer Synthesis cluster_Polymerization PTFE Polymerization cluster_Characterization Polymer Characterization chloroform Chloroform + HF fluorination Fluorination Reaction chloroform->fluorination hcfc22 HCFC-22 Purification fluorination->hcfc22 pyrolysis Pyrolysis of HCFC-22 hcfc22->pyrolysis tfe_purification TFE Purification pyrolysis->tfe_purification reactor_prep Reactor Preparation (Water, Dispersant) tfe_purification->reactor_prep tfe_charge TFE Charging reactor_prep->tfe_charge initiation Initiator Addition & Polymerization tfe_charge->initiation product_recovery PTFE Washing & Drying initiation->product_recovery ftir FTIR Spectroscopy product_recovery->ftir dsc DSC/TGA gpc GPC (Molecular Weight)

Caption: Overall experimental workflow for PTFE synthesis.

Conclusion

While this compound is not a direct precursor for fluoropolymer synthesis, the pathway from other C1 compounds like chloroform provides a robust and industrially significant route to essential fluoromonomers such as TFE. The subsequent free-radical polymerization of TFE allows for the production of PTFE, a material with unparalleled properties that are critical for numerous high-performance applications in research, technology, and medicine. Understanding these synthetic pathways and polymerization mechanisms is fundamental for the development of new fluorinated materials and their application in advanced technologies.

References

Troubleshooting & Optimization

Technical Support Center: Photochemical Fluoromethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photochemical synthesis of fluoromethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the photochemical synthesis of this compound described in this guide?

A1: The synthesis is based on a photochemical reaction in a dilute acetic acid medium. The key steps involve the UV homolysis of acetic acid to generate methyl radicals (•CH₃) and the presence of a Cu(II) fluoride (B91410) complex. The proposed mechanism is a radical halogen atom transfer (XAT) from an intermediate Cu-F transition metal complex to the methyl radicals, forming this compound (CH₃F). The presence of Cu(II) is essential for the formation of this compound.[1][2]

Q2: What are the critical parameters that influence the yield of this compound in this reaction?

A2: The yield of photochemical this compound synthesis is influenced by several factors, including pH, UV irradiation time, the concentration of acetic acid, and the type and concentration of the metal ion sensitizer (B1316253).[2] Optimizing these parameters is crucial for maximizing the yield.

Q3: Can I use a different UV lamp than the one specified?

A3: The reaction efficiency has been shown to be similar with both V-UV radiation (185 nm) and germicidal UV-C radiation (primarily 254 nm and longer wavelengths).[2] Therefore, a UV lamp that emits in this range should be suitable. However, it is important to ensure sufficient and consistent irradiation of the reaction mixture.

Q4: Is it possible to use other metal sensitizers besides Cu(II)?

A4: Yes, other metal cations have been shown to have a positive effect on similar photochemical vapor generation (PVG) systems. The enhancement effect for a related process was observed in the following order: Cu²⁺ < Cd²⁺ < Fe²⁺ << Co²⁺.[1] This suggests that exploring other metal sensitizers could be a viable strategy for optimizing your this compound synthesis.

Troubleshooting Guide: Low Reaction Yield

This guide addresses specific issues that can lead to low yields in the photochemical synthesis of this compound.

Problem Possible Causes Solutions
Low or No this compound Detected Absence or insufficient concentration of Cu(II) sensitizer.[1][2]Ensure that the Cu(II) salt is fully dissolved in the acetic acid solution at the correct concentration. Prepare a fresh solution if necessary.
Ineffective UV irradiation.Check the age and output of your UV lamp. Ensure the reaction vessel is made of a UV-transparent material (e.g., quartz). Position the lamp as close as possible to the reaction vessel to maximize light penetration.
Incorrect pH of the reaction medium.Optimize the pH of the acetic acid solution. The efficiency of radical generation can be pH-dependent.
Inconsistent Yields Between Batches Fluctuations in reaction temperature.While the reaction is photochemical, significant temperature variations can affect reaction kinetics. Use a water bath to maintain a consistent temperature.
Inconsistent irradiation time.Use a timer to ensure precise and repeatable irradiation periods for each experiment.
Degradation of reagents.Acetic acid can contain impurities. Use high-purity acetic acid. Ensure the Cu(II) salt has been stored correctly.
Low Yield Despite All Parameters Seeming Correct The intrinsic efficiency of the reaction is low.The reported yield for this specific method is low (<1%).[2] Consider exploring other synthetic routes if a high yield is critical. Focus on optimizing the known parameters to maximize the yield within the limitations of this method.
Quenching of excited states.Impurities in the solvent or reagents can quench the excited state of the photosensitizer. Purify your reagents and solvent if quenching is suspected.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key parameters on the yield of photochemical this compound synthesis.

Table 1: Effect of Metal Ion Sensitizer on Photochemical Vapor Generation (PVG) Efficiency (Illustrative for a related process)

Metal Ion (Sensitizer)Relative Enhancement Effect
Cu²⁺Low
Cd²⁺Medium
Fe²⁺High
Co²⁺Very High

Note: This data is based on a related photochemical vapor generation process and serves as a guide for potential optimization strategies for this compound synthesis.[1]

Table 2: Influence of Experimental Parameters on this compound Yield (Qualitative)

ParameterConditionExpected Impact on Yield
pH Optimized for radical generationIncrease
Irradiation Time Too shortDecrease (incomplete reaction)
OptimalMaximum
Too longDecrease (potential product degradation)
Acetic Acid Conc. Too lowDecrease (insufficient methyl radical source)
OptimalMaximum
Too highDecrease (potential light absorption interference)
Cu(II) Conc. Too lowDecrease (insufficient catalyst)
OptimalMaximum
Too highDecrease (potential for side reactions or light blocking)

Experimental Protocols

Protocol 1: Photochemical Synthesis of this compound

Objective: To synthesize this compound via a photochemical reaction using a Cu(II) sensitizer in an acetic acid medium.

Materials:

  • Glacial Acetic Acid

  • Copper(II) Sulfate (CuSO₄) or other soluble Cu(II) salt

  • Deionized Water

  • High-purity Nitrogen or Argon gas

  • Quartz reaction vessel

  • UV lamp (emitting at ~254 nm)

  • Gas-tight syringe

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

Procedure:

  • Prepare the Reaction Solution:

    • Prepare a 2% (v/v) solution of acetic acid in deionized water.

    • Dissolve the Cu(II) salt in the acetic acid solution to a final concentration of 60 mg/L.[2]

    • Ensure the solution is thoroughly mixed and the salt is completely dissolved.

  • Reaction Setup:

    • Transfer the reaction solution to a quartz reaction vessel.

    • Seal the vessel, leaving a headspace for the gaseous product.

    • Purge the headspace with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can interfere with radical reactions.

    • Position the UV lamp to provide direct and even irradiation to the solution.

  • Photochemical Reaction:

    • Turn on the UV lamp to initiate the reaction.

    • Irradiate the solution for a predetermined amount of time (optimization may be required, start with 60 minutes).

    • Maintain a constant temperature during the reaction using a water bath if necessary.

  • Product Collection and Analysis:

    • After the irradiation period, turn off the UV lamp.

    • Using a gas-tight syringe, carefully extract a sample of the gas from the headspace of the reaction vessel.

    • Inject the gas sample into a GC-MS system to identify and quantify the this compound produced.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare 2% Acetic Acid with 60 mg/L Cu(II) setup Transfer to Quartz Vessel & Purge with Inert Gas prep_solution->setup irradiate Irradiate with UV Lamp (~254 nm) setup->irradiate collect Collect Headspace Gas Sample irradiate->collect analyze Analyze by GC-MS collect->analyze

Caption: Experimental workflow for photochemical this compound synthesis.

signaling_pathway Acetic_Acid Acetic Acid (CH₃COOH) Methyl_Radical Methyl Radical (•CH₃) Acetic_Acid->Methyl_Radical UV_Light UV Light (hν) UV_Light->Acetic_Acid Homolysis This compound This compound (CH₃F) Methyl_Radical->this compound Radical Halogen Atom Transfer (XAT) Cu_II Cu(II)-F Complex Cu_II->this compound

Caption: Proposed mechanism for photochemical this compound synthesis.

References

Technical Support Center: Handling Gaseous Fluoromethane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gaseous Fluoromethane. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of gaseous this compound (CH₃F), also known as methyl fluoride, in a laboratory environment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and safety of gaseous this compound.

Q1: What are the primary hazards associated with gaseous this compound?

A1: Gaseous this compound is an extremely flammable gas that can form explosive mixtures with air.[1] It is also a gas under pressure and may explode if heated.[1][2][3] While it has low toxicity, it can act as a simple asphyxiant in high concentrations by displacing oxygen.[1] Contact with the liquid form can cause frostbite.[1][3]

Q2: What are the recommended storage conditions for this compound gas cylinders?

A2: this compound cylinders should be stored upright in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4] The storage temperature should not exceed 52°C (125°F).[1] Cylinders must be securely fastened to a wall or benchtop to prevent them from falling.[5] Flammable gases like this compound should be stored separately from oxidizing gases.[3]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: The required PPE includes safety glasses or goggles, a flame-resistant lab coat, and gloves.[4] In case of a leak or potential for exposure to high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4]

Q4: Can I use any standard regulator and tubing with a this compound cylinder?

A4: No, it is crucial to use a regulator and tubing specifically designed for flammable gases and compatible with this compound.[3] The materials of the regulator and tubing must be resistant to this compound to prevent leaks and degradation. Stainless steel is a commonly recommended material for tubing and fittings.[6]

Q5: How should I dispose of unreacted this compound?

A5: Unreacted this compound should not be released directly into the atmosphere.[4] The preferred method of disposal is to return the lecture bottle or cylinder to the supplier.[7] For smaller amounts, it may be possible to vent the gas through a scrubbing solution or a burn-off apparatus, but this should only be done by trained personnel in a well-ventilated fume hood and in accordance with local regulations.[1]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving gaseous this compound.

Troubleshooting Gas Delivery and Flow Control
Problem Possible Causes Solutions
No gas flow - Empty gas cylinder.- Closed cylinder valve.- Incorrectly installed or faulty regulator.- Blockage in the gas line.- Check the cylinder pressure gauge.- Ensure the cylinder valve is open.- Verify the regulator is correctly installed and functioning.- Check for kinks or blockages in the tubing.
Unstable or fluctuating gas flow - Incorrectly set or malfunctioning regulator.- Fluctuations in downstream pressure.- Leaks in the system.- Adjust the regulator to the desired pressure.- Use a back-pressure regulator if downstream pressure varies.- Perform a leak test on all connections.
Pressure reading on regulator is too high or too low - Incorrectly adjusted regulator.- Faulty pressure gauge.- Contamination in the regulator seat.- Readjust the regulator.- If the gauge is faulty, replace the regulator.- Disconnect the regulator and have it serviced by a qualified technician.
Troubleshooting Experimental Reactions
Problem Possible Causes Solutions
Reaction is slow or incomplete - Insufficient this compound delivery.- Low reaction temperature.- Poor mixing of the gas and liquid phases.- Catalyst deactivation.- Check the gas flow rate and pressure.- Optimize the reaction temperature.- Use a high-speed stirrer or a gas-inducing impeller.- Use fresh, high-purity reagents and solvents.
Formation of unexpected byproducts - Reaction temperature is too high.- Presence of impurities in the starting materials or solvent.- Side reactions with the solvent.- Lower the reaction temperature.- Purify all reagents and solvents before use.- Choose a more inert solvent.
Difficulty in purifying the product - Presence of polymeric byproducts.- Unreacted this compound in the product mixture.- Attempt to precipitate the polymer by adding a non-solvent.- Gently warm the product mixture in a well-ventilated fume hood to evaporate residual this compound.

III. Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Chemical Formula CH₃F
Molar Mass 34.03 g/mol [8]
Appearance Colorless gas[2][8]
Odor Faint, ether-like[2][9]
Boiling Point -78.4 °C (-109.1 °F)[8]
Melting Point -137.8 °C (-216.0 °F)[8]
Vapor Pressure 3.3 MPa at 25 °C[8]
Solubility in Water 2.295 g/L[3]
Flammability Limits in Air 3.5% - 15% by volume (estimated)
Material Compatibility
MaterialCompatibilityNotes
Stainless Steel ExcellentRecommended for tubing, fittings, and regulators.
Brass GoodMay be used for some fittings, but stainless steel is preferred.
Polytetrafluoroethylene (PTFE) ExcellentSuitable for valve seats, seals, and tubing liners.
Viton® (FKM) GoodRecommended for O-rings and seals.[9]
Buna-N (Nitrile) PoorNot recommended for use with this compound.
Neoprene PoorNot recommended for use with this compound.

IV. Experimental Protocols

General Protocol for Setting Up a Reaction with Gaseous this compound

This protocol provides a general guideline for introducing gaseous this compound into a liquid-phase reaction. Always perform a thorough risk assessment before starting any new experiment.

1. System Preparation:

  • Assemble the reaction glassware (e.g., a three-necked round-bottom flask) in a fume hood. Ensure all glassware is dry and free of contaminants.
  • Equip the flask with a magnetic stir bar, a condenser (if heating), a temperature probe, and a septum for introducing liquid reagents.
  • The gas inlet should be connected to a dip tube that extends below the surface of the reaction solvent to ensure good gas dispersion.
  • The gas outlet from the condenser should be connected to a bubbler and then to a scrubbing system to neutralize any unreacted this compound.

2. Gas Line and Regulator Setup:

  • Securely clamp the this compound lecture bottle or cylinder in an upright position.
  • Use a regulator specifically designed for flammable gases.
  • Connect the regulator to the reaction vessel using stainless steel tubing.
  • Before introducing this compound, purge the entire gas line with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.

3. Leak Testing:

  • After assembling the gas delivery system, pressurize it with the inert gas and apply a leak detection solution (e.g., Snoop) to all connections.
  • Address any leaks before proceeding.

4. Reaction Execution:

  • Charge the reaction flask with the solvent and any liquid or solid reactants under an inert atmosphere.
  • Begin stirring and bring the reaction mixture to the desired temperature.
  • Slowly open the needle valve on the regulator to introduce this compound at the desired flow rate. A mass flow controller is recommended for precise control.
  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, NMR, or in-situ IR).

5. Shutdown and Purging:

  • Upon completion of the reaction, close the this compound cylinder valve.
  • Continue to purge the reaction headspace and the gas lines with an inert gas to remove any residual this compound.
  • The vented gas should be directed through the scrubbing system.

V. Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_shutdown Shutdown prep_glass Assemble and Dry Glassware prep_gas Set up Gas Delivery System prep_glass->prep_gas leak_test Leak Test with Inert Gas prep_gas->leak_test prep_reagents Charge Reactor with Reagents leak_test->prep_reagents set_temp Set Reaction Temperature prep_reagents->set_temp intro_ch3f Introduce this compound set_temp->intro_ch3f monitor Monitor Reaction Progress intro_ch3f->monitor stop_gas Stop this compound Flow monitor->stop_gas Reaction Complete purge Purge System with Inert Gas stop_gas->purge workup Reaction Workup and Purification purge->workup

Caption: Experimental workflow for a reaction involving gaseous this compound.

leak_troubleshooting start Suspected this compound Leak (Odor, Hissing Sound, Gas Detector Alarm) evacuate Evacuate Immediate Area start->evacuate ventilate Increase Ventilation (if safe to do so) evacuate->ventilate source_off Shut Off Gas Source at Cylinder ventilate->source_off ignition_off Eliminate Ignition Sources source_off->ignition_off notify Notify Lab Supervisor and EHS ignition_off->notify assess Assess Leak Severity notify->assess minor_leak Minor Leak (e.g., loose fitting) assess->minor_leak Minor major_leak Major Leak (e.g., regulator failure) assess->major_leak Major repair Tighten Fitting or Replace Seal (Trained personnel with PPE) minor_leak->repair wait Await Emergency Response major_leak->wait retest Perform Leak Test repair->retest retest->repair Leak Persists resume Resume Operation retest->resume No Leak Detected

References

Technical Support Center: Optimizing Reaction Conditions for [18F]Fluoromethane Radiosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the radiosynthesis of [18F]fluoromethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the radiosynthesis of [18F]this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My radiochemical yield (RCY) of [18F]this compound is consistently low. What are the most likely causes?

A1: Low RCY can stem from several factors. Consider the following:

  • Inadequate Drying of [18F]Fluoride: The nucleophilicity of the [18F]fluoride ion is significantly reduced by the presence of water. Incomplete azeotropic drying of the [18F]fluoride-Kryptofix complex is a primary cause of low yields.

  • Precursor Quality: Ensure the precursor, typically methyl iodide or methyl mesylate, is of high purity and has not degraded. Impurities can compete with the precursor for [18F]fluoride or quench the reaction.

  • Reaction Temperature: The reaction is temperature-sensitive. While the fluorination of methyl iodide is rapid, ensure your heating system is accurately calibrated to reach the optimal temperature for the chosen precursor and solvent.

  • Inefficient Trapping of Gaseous Product: Due to its volatility, [18F]this compound can be lost if the trapping system is not efficient. Ensure the cold trap is sufficiently cold (e.g., liquid nitrogen or argon) and the gas flow rate is optimized.

  • System Leaks: Any leaks in the synthesis module can lead to the loss of the gaseous product. A thorough system integrity check is recommended.[1]

Q2: I am observing significant radioactive impurities in the gas phase. What are they and how can I minimize them?

A2: The most common radioactive impurity is unreacted [18F]fluoride, which can be carried over as aerosols. Other potential impurities could arise from side reactions with residual materials in the reaction vessel.

  • Improve Trapping of Non-Volatile Radioactivity: An in-line trap between the reaction vessel and the product cold trap can help capture any non-volatile radioactive species.

  • Optimize Gas Flow: A slow, steady flow of inert gas (e.g., helium or nitrogen) is crucial to carry the [18F]this compound to the trap without carrying over aerosols of unreacted [18F]fluoride.

  • Purification: The use of gas chromatography (GC) is an effective method for purifying the volatile [18F]this compound from other radioactive and non-radioactive gaseous impurities.[2]

Q3: The specific activity of my [18F]this compound is lower than expected. How can I improve it?

A3: Low specific activity is often related to the presence of non-radioactive ("cold") fluoride (B91410) ions or isotopic dilution.

  • Target Water Quality: Ensure the [18O]water used for [18F]fluoride production is of high isotopic purity and free from contaminants, especially natural fluoride.

  • System Contamination: Thoroughly clean and maintain the synthesis module to avoid contamination from previous runs or from materials that may contain fluorine.

  • Precursor Purity: The precursor should be free of any fluoride-containing impurities.

Q4: My automated synthesis module is failing during the [18F]this compound production. What are some common hardware-related issues?

A4: Automated synthesis modules can present several challenges:

  • Vacuum Leaks: A common issue that can affect azeotropic drying and product transfer. Check all connections and seals.[1]

  • Cartridge Blockage: Solid-phase extraction (SPE) cartridges used for trapping [18F]fluoride can become blocked, impeding the flow of reagents.

  • Valve Malfunctions: Pneumatic valves control the flow of liquids and gases. Ensure the compressed air supply is adequate and the valves are functioning correctly.[1]

  • Tubing and Connection Issues: Check for clogged or kinked tubing and ensure all connections are secure.

Experimental Protocols

Protocol 1: Radiosynthesis of [18F]this compound via Nucleophilic Substitution of Methyl Iodide

This protocol is based on a commonly cited method for producing [18F]this compound with high radiochemical yield.[2][3]

1. Preparation of [18F]Fluoride:

  • Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
  • The aqueous [18F]fluoride is trapped on a quaternary ammonium (B1175870) anion-exchange cartridge (e.g., QMA).
  • The trapped [18F]fluoride is eluted into the reaction vessel with a solution of potassium carbonate (K2CO3) and Kryptofix 2.2.2 (K222) in acetonitrile (B52724)/water.

2. Azeotropic Drying:

  • The solvent is removed by heating under a stream of inert gas (e.g., helium or nitrogen).
  • Anhydrous acetonitrile is added, and the evaporation process is repeated two to three times to ensure the [18F]F-/K222 complex is anhydrous.

3. Radiosynthesis:

  • A solution of methyl iodide in a suitable anhydrous solvent (e.g., DMSO, DMF, or acetonitrile) is added to the dried [18F]F-/K222 complex.
  • The reaction vessel is sealed and heated. The reaction is very rapid, often complete within 5-10 minutes at temperatures ranging from 80-120°C, depending on the solvent.

4. Product Trapping and Purification:

  • The volatile [18F]this compound is transferred from the reaction vessel using a gentle flow of inert gas.
  • The product is passed through a series of traps: first, a trap to remove any unreacted precursor and other volatile impurities, followed by a cold trap (e.g., cooled with liquid nitrogen) to collect the [18F]this compound.
  • For high purity, the trapped [18F]this compound can be further purified using gas chromatography.[2]

Data Presentation

Table 1: Comparison of Precursors for [18F]this compound Radiosynthesis

PrecursorLeaving GroupTypical Solvent(s)Typical Temperature (°C)Typical Reaction Time (min)Reported Radiochemical Yield (RCY)Reference(s)
Methyl IodideIodideAcetonitrile, DMSO80-100< 675%[2][3]
DiiodomethaneIodideNot specifiedNot specified1540 ± 8%[4]

Visualizations

Experimental Workflow for [18F]this compound Synthesis

experimental_workflow cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Product Collection & Purification Cyclotron Cyclotron QMA_Cartridge QMA Cartridge Trapping Cyclotron->QMA_Cartridge Elution Elution with K2CO3/K222 QMA_Cartridge->Elution Drying Azeotropic Drying Elution->Drying Add_Precursor Add Methyl Iodide Drying->Add_Precursor Reaction Heating (80-100°C) Add_Precursor->Reaction Gas_Transfer Inert Gas Sweep Reaction->Gas_Transfer Cold_Trap Cold Trap (-196°C) Gas_Transfer->Cold_Trap GC_Purification Gas Chromatography (Optional) Cold_Trap->GC_Purification Final_Product [18F]this compound Cold_Trap->Final_Product GC_Purification->Final_Product

Caption: Workflow for the synthesis of [18F]this compound.

Troubleshooting Logic for Low Radiochemical Yield

troubleshooting_low_rcy Start Low RCY Check_Drying Check Azeotropic Drying Efficiency Start->Check_Drying Check_Precursor Verify Precursor Quality & Purity Start->Check_Precursor Check_Temp Calibrate Reaction Temperature Start->Check_Temp Check_Trapping Inspect Cold Trap and Gas Flow Start->Check_Trapping Check_Leaks Perform System Leak Test Start->Check_Leaks Drying_OK Drying Sufficient? Check_Drying->Drying_OK Precursor_OK Precursor OK? Check_Precursor->Precursor_OK Temp_OK Temp Accurate? Check_Temp->Temp_OK Trapping_OK Trapping Efficient? Check_Trapping->Trapping_OK Leaks_OK No Leaks? Check_Leaks->Leaks_OK Drying_OK->Check_Precursor Yes Improve_Drying Improve Drying Protocol Drying_OK->Improve_Drying No Precursor_OK->Check_Temp Yes Replace_Precursor Use Fresh, High-Purity Precursor Precursor_OK->Replace_Precursor No Temp_OK->Check_Trapping Yes Adjust_Temp Adjust Heating Parameters Temp_OK->Adjust_Temp No Trapping_OK->Check_Leaks Yes Optimize_Trapping Optimize Trapping Conditions Trapping_OK->Optimize_Trapping No Fix_Leaks Repair System Leaks Leaks_OK->Fix_Leaks No Further_Investigation Further_Investigation Leaks_OK->Further_Investigation Yes

Caption: Troubleshooting logic for low RCY in [18F]this compound synthesis.

Quality Control

A comprehensive quality control (QC) process is essential to ensure the final [18F]this compound product is suitable for its intended use.

Table 2: Quality Control Tests for [18F]this compound

QC TestMethodAcceptance Criteria
Radionuclidic Identity Half-life measurement or gamma spectroscopyHalf-life: 105-115 minutes; Principal gamma photon at 511 keV.
Radionuclidic Purity Gamma spectroscopy after decayNo gamma-emitting impurities detected.
Radiochemical Identity Gas Chromatography (GC) with a radioactivity detectorRetention time of the major radioactive peak corresponds to that of a standard.
Radiochemical Purity Gas Chromatography (GC) with a radioactivity detector≥ 95% of the total radioactivity is [18F]this compound.
Chemical Purity Gas Chromatography (GC) with a chemical detector (e.g., FID)Limits on residual solvents (e.g., acetonitrile, DMSO) and precursor (e.g., methyl iodide) should be established and met.
Appearance Visual InspectionClear, colorless gas.

References

Technical Support Center: Troubleshooting Broad Signals in ¹⁹F NMR of Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting broad signals in ¹⁹F NMR of fluorinated molecules. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to poor resolution in their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of broad signals in my ¹⁹F NMR spectrum?

Broad signals in ¹⁹F NMR spectra can arise from a variety of factors, which can be broadly categorized as instrumental, sample-related, or due to the inherent chemical nature of the analyte. The most common culprits include:

  • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field across the sample volume is a primary cause of broad spectral lines.[1][2][3]

  • Sample Preparation Issues:

    • Presence of Particulate Matter: Undissolved solids or precipitates in the NMR tube will severely degrade the magnetic field homogeneity.

    • High Sample Viscosity: Viscous samples restrict molecular tumbling, leading to broader lines.[4]

    • Paramagnetic Impurities: The presence of paramagnetic species, such as dissolved molecular oxygen or metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺), can cause significant line broadening.

  • Chemical Exchange: If the fluorine atom is in a molecule undergoing chemical or conformational exchange on a timescale comparable to the NMR experiment, the signal can be broadened.[5]

  • Chemical Shift Anisotropy (CSA): For larger molecules or at higher magnetic field strengths, CSA can be a dominant relaxation mechanism, leading to broader signals.[6][7]

  • Suboptimal Acquisition Parameters: Incorrectly set experimental parameters, such as a short acquisition time or an inappropriate spectral width, can artificially broaden the signals.

  • High Concentration: At high concentrations, increased viscosity and intermolecular interactions can lead to line broadening.[2]

Q2: My baseline is rolling or distorted. What could be the cause?

A rolling or distorted baseline is a common artifact in ¹⁹F NMR that can interfere with accurate phasing and integration of signals. The primary causes include:

  • Large Spectral Width: Due to the wide chemical shift range of ¹⁹F NMR, acquiring a very large spectral width can often lead to baseline distortions.[8][9][10]

  • Incorrect Phasing: Applying a large first-order phase correction can introduce baseline roll.[8][9]

  • Acoustic Ringing: The radiofrequency pulse can induce vibrations in the probe, leading to oscillations in the early part of the Free Induction Decay (FID) and causing baseline problems.[8]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to an uneven baseline.[8]

Q3: I see small, unevenly spaced peaks around my main signal. What are they?

These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (~1.1%), a small percentage of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom. The coupling between these two nuclei gives rise to satellite peaks. A key characteristic of these satellites in ¹⁹F NMR is their asymmetry, which is caused by the isotope effect of ¹³C on the ¹⁹F chemical shift.[8]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving the issue of broad signals in your ¹⁹F NMR spectrum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting broad ¹⁹F NMR signals.

Troubleshooting_Workflow Start Broad 19F NMR Signal Observed Check_Shimming Check & Improve Shimming Start->Check_Shimming Sample_Prep Evaluate Sample Preparation Check_Shimming->Sample_Prep Shimming OK Acquisition_Parameters Optimize Acquisition Parameters Sample_Prep->Acquisition_Parameters Sample OK Chemical_Phenomena Investigate Chemical Phenomena Acquisition_Parameters->Chemical_Phenomena Parameters OK Resolution_Improved Resolution Improved? Chemical_Phenomena->Resolution_Improved Resolution_Improved->Start No, Re-evaluate End Problem Solved Resolution_Improved->End Yes

Caption: A logical workflow for troubleshooting broad signals in ¹⁹F NMR.

Detailed Troubleshooting Steps

1. Evaluate and Optimize Shimming

Poor shimming is a very common reason for broad lines.

  • Action: Carefully re-shim the spectrometer.

  • Procedure:

    • Start from a good, recent shim file for the same probe.

    • For manual shimming, iteratively adjust the Z1 and Z2 shims to maximize the lock level. Then, adjust the lower-order off-axis shims (X, Y, XZ, YZ).

    • Utilize automated gradient shimming routines if available on your spectrometer.[1]

    • If problems persist, consider running a lineshape test on a standard sample to ensure the spectrometer is performing correctly.

2. Scrutinize Sample Preparation

A poorly prepared sample is a frequent source of broad signals.

  • Action: Prepare a fresh, high-quality sample.

  • Procedure:

    • Filtration: Ensure your sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube.

    • Degassing: Remove dissolved paramagnetic oxygen by bubbling an inert gas (like nitrogen or argon) through the solvent before adding your compound, or by using the freeze-pump-thaw technique for sensitive samples.[1][2]

    • Check for Paramagnetic Metal Impurities: If your synthesis involved metal catalysts, even trace amounts can cause significant broadening. Consider using a chelating agent or passing the sample through a suitable resin to remove metal ions.

    • Concentration and Viscosity: If the sample is too concentrated, it may be viscous, leading to broader lines. Try diluting the sample.[2][4]

3. Optimize Acquisition Parameters

Incorrect acquisition parameters can artificially broaden your signals.

  • Action: Review and adjust your acquisition parameters.

  • Procedure:

    • Acquisition Time (AT): Ensure the acquisition time is long enough to allow the FID to decay to near zero. A short AT will truncate the FID and lead to broader lines.

    • Spectral Width (SW): Set an appropriate spectral width to cover all expected fluorine signals without being excessively large, which can lead to baseline distortions.[8][9][10]

    • Number of Scans (NS): While not directly affecting line width, a sufficient number of scans is needed to achieve a good signal-to-noise ratio, which can make broad signals easier to identify and analyze.

    • Proton Decoupling: For simplified spectra and sharper lines, use proton decoupling.[11]

4. Investigate Chemical Phenomena

If the above steps do not resolve the issue, the broadening may be due to the chemical nature of your molecule.

  • Action: Perform experiments to probe dynamic processes.

  • Procedure:

    • Variable Temperature (VT) NMR: If chemical or conformational exchange is suspected, acquiring spectra at different temperatures can help.

      • Cooling the sample: This can slow down the exchange process, potentially resolving broad signals into distinct, sharper peaks. This is particularly useful for molecules with conformational flexibility, like fluorinated cyclohexanes.[12]

      • Heating the sample: This can accelerate the exchange, sometimes leading to a single, sharp, averaged signal if the exchange becomes fast on the NMR timescale.[5]

    • 2D NMR Experiments: Techniques like EXSY (Exchange Spectroscopy) can be used to confirm and quantify chemical exchange processes.

Data Presentation

While specific quantitative data for line broadening is highly dependent on the molecule, solvent, temperature, and magnetic field strength, the following tables summarize the general relationships and provide key equations.

Table 1: Factors Influencing ¹⁹F NMR Line Width

FactorEffect on Line WidthGoverning Principles & Equations
Magnetic Field Inhomogeneity IncreasesProportional to the inhomogeneity (ΔB₀) across the sample.
Paramagnetic Species IncreasesProportional to the concentration of the paramagnetic species and the inverse sixth power of the distance between the fluorine nucleus and the paramagnetic center. Line broadening (Δν) ∝ γ²μ_eff²τ_c / r⁶
Chemical Exchange Increases (in the intermediate exchange regime)Depends on the exchange rate (k_ex) and the chemical shift difference between the exchanging sites (Δν). Maximum broadening occurs when k_ex ≈ πΔν/√2.
Chemical Shift Anisotropy (CSA) Increases with the square of the magnetic field strength (B₀²) and with slower molecular tumbling (longer τ_c).Line broadening (Δν_CSA) ∝ (γB₀)²Δσ²τ_c
Viscosity (η) IncreasesProportional to the rotational correlation time (τ_c), which is related to viscosity by the Stokes-Einstein equation: τ_c = 4πηa³ / 3kT.[4]
Quadrupolar Nuclei (nearby) Can increaseIf a fluorine atom is coupled to a nearby quadrupolar nucleus (spin I > 1/2), the rapid relaxation of the quadrupolar nucleus can lead to broadening of the fluorine signal.

Table 2: Typical ¹⁹F Chemical Shift Anisotropy (CSA) Values for Different Functional Groups in the Solid State

Note: CSA values are significantly averaged by molecular motion in solution, and the observed line broadening will be much less than the full anisotropy.

Functional GroupTypical CSA (Δσ) in ppm (Solid State)
Aliphatic C-F30 - 80
Aromatic C-F100 - 150
CF₂80 - 120
CF₃ (rapid rotation)40 - 60

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Resolution ¹⁹F NMR
  • Weighing the Sample: Accurately weigh 5-25 mg of your fluorinated compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration:

    • Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the tip.

    • Filter the sample solution through the glass wool directly into a clean, high-quality NMR tube. This will remove any suspended particles.

  • Capping: Cap the NMR tube securely.

  • Degassing (if necessary):

    • Bubbling: Gently bubble a stream of nitrogen or argon gas through the solvent for several minutes before adding your sample.

    • Freeze-Pump-Thaw: For highly sensitive samples, transfer the prepared NMR sample to a J-Young tube. Freeze the sample in liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle three times.[1][2]

Protocol 2: Variable Temperature (VT) NMR for Investigating Chemical Exchange
  • Instrument Setup:

    • Ensure the spectrometer is equipped with a functional variable temperature unit.

    • Calibrate the probe temperature using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol).

  • Sample Preparation: Prepare your sample as described in Protocol 1, using a solvent with a suitable temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).

  • Equilibration: Insert the sample and allow it to equilibrate at the starting temperature (usually room temperature) for 5-10 minutes.

  • Data Acquisition:

    • Acquire a standard ¹⁹F NMR spectrum.

    • Incrementally change the temperature (e.g., in 10 K steps) and allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring another spectrum.

  • Data Analysis:

    • Observe the changes in the line shape of the signals of interest as a function of temperature.

    • Look for the coalescence temperature, where two exchanging signals merge into a single broad peak.[12]

    • Lineshape analysis can be performed to extract kinetic and thermodynamic parameters of the exchange process.[5]

Protocol 3: Removal of Paramagnetic Metal Impurities by Precipitation

This protocol is adapted for removing trace metal ions from aqueous or organic samples.

  • Identify a Suitable Precipitating Agent: Choose a salt that will form an insoluble precipitate with the suspected metal ion (e.g., hydroxide, phosphate, or carbonate for many transition metals).[13]

  • Precipitation:

    • To an aliquot of your sample solution, add a small amount of a concentrated solution of the precipitating agent.

    • A precipitate should form.

  • Separation:

    • Centrifuge the mixture to pellet the solid precipitate.

    • Carefully transfer the supernatant to a clean vial.

  • Sample Preparation for NMR:

    • Take the clear supernatant and prepare your NMR sample as described in Protocol 1.

Mandatory Visualizations

Logical Relationship: Causes of Broad ¹⁹F NMR Signals

Broad_Signals_Causes cluster_instrumental Instrumental cluster_sample Sample cluster_molecular Molecular BroadSignal Broad 19F NMR Signal Instrumental Instrumental Factors BroadSignal->Instrumental Sample Sample-Related Factors BroadSignal->Sample Molecular Molecular Phenomena BroadSignal->Molecular Shimming Poor Shimming Instrumental->Shimming Hardware Probe/Hardware Issues Instrumental->Hardware Particulates Particulates Sample->Particulates Paramagnetics Paramagnetic Impurities Sample->Paramagnetics Viscosity High Viscosity Sample->Viscosity Concentration High Concentration Sample->Concentration Exchange Chemical Exchange Molecular->Exchange CSA Chemical Shift Anisotropy Molecular->CSA Quadrupolar Quadrupolar Relaxation Molecular->Quadrupolar

Caption: A diagram illustrating the main causes of broad signals in ¹⁹F NMR.

Experimental Workflow: Variable Temperature (VT) NMR

VT_NMR_Workflow Start Start VT Experiment Set_Temp Set Target Temperature Start->Set_Temp Equilibrate Equilibrate Sample (5-10 min) Set_Temp->Equilibrate Acquire Acquire 19F Spectrum Equilibrate->Acquire Analyze Analyze Linewidth & Chemical Shift Acquire->Analyze More_Temps More Temperatures? Analyze->More_Temps More_Temps->Set_Temp Yes End End Experiment More_Temps->End No

Caption: A workflow for performing a variable temperature ¹⁹F NMR experiment.

References

Technical Support Center: High-Pressure & High-Temperature Fluoromethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing high-pressure and high-temperature reactions involving fluoromethane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for safe and successful experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your high-pressure and high-temperature this compound reactions. The question-and-answer format is designed to help you quickly identify and resolve common challenges.

Problem Potential Cause Suggested Solution
1. Low or No Product Yield Incomplete reaction due to insufficient temperature or pressure.Gradually increase the reaction temperature and/or pressure within the safe limits of your equipment. Monitor the reaction progress via in-situ analysis if possible.
Poor mixing of gaseous this compound with the liquid phase.Increase the stirring speed to improve gas-liquid mass transfer. Ensure the impeller design is appropriate for gas dispersion.[1]
Deactivated catalyst or reagent.Use fresh, properly stored catalysts and reagents. If applicable, ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
2. Reaction Runaway/Exotherm Inadequate heat dissipation. Fluorination reactions are often highly exothermic.[2]Improve cooling by using a larger cooling bath or a more efficient cooling system. Consider diluting the reaction mixture to better manage heat generation.[3]
Rate of this compound addition is too high.Reduce the flow rate of this compound into the reactor to control the reaction rate and heat output.
Thermal instability of reagents.Be aware of the thermal stability of all reagents. For example, some fluorinating agents can decompose violently at elevated temperatures.[2]
3. Inconsistent Reaction Rates Fluctuations in temperature or pressure.Implement precise temperature and pressure control systems. Ensure uniform heating and accurate monitoring throughout the reaction.[4]
Impurities in the monomer or solvent acting as inhibitors or accelerators.Ensure high purity of this compound and all other reagents and solvents.
4. Pressure Drop or Leak Faulty seals or gaskets.Regularly inspect and replace seals and gaskets. Ensure all fittings are tightened to the manufacturer's specifications.[5]
Hairline cracks or corrosion in the reactor body.Conduct regular visual inspections and pressure tests of the reactor vessel.[1]
5. Formation of Unexpected Byproducts Side reactions favored at high temperatures.Lower the reaction temperature to improve selectivity. Shorter reaction times at elevated temperatures may also minimize degradation products.[4]
Reaction with solvent.Ensure the solvent is inert under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with high-pressure this compound reactions?

A1: The primary hazards include the flammability and potential for explosive vapor-air mixtures of this compound, the risk of a thermal runaway due to the exothermic nature of fluorination, and the potential for reactor over-pressurization.[2][6] It is crucial to use equipment rated for the intended pressure and temperature and to have pressure relief systems in place.[5][6]

Q2: How can I safely handle and store this compound?

A2: this compound should be handled in a well-ventilated area, away from ignition sources.[1][6][7] Cylinders should be secured and protected from physical damage.[1][6][7] Storage should be in a cool, dry, well-ventilated area, away from direct sunlight and temperatures exceeding 50°C.[1][6][7]

Q3: What materials are compatible with high-pressure this compound reactions?

A3: High-pressure reactors are typically constructed from materials like 316 stainless steel or Hastelloy for their chemical resistance and durability.[1][8][9] For highly corrosive environments, a PTFE or glass liner can be used.[8][9] Ensure all wetted parts, including seals and fittings, are compatible with this compound and other reactants under high-pressure and high-temperature conditions.

Q4: How can I monitor the progress of my high-pressure this compound reaction?

A4: Monitoring high-pressure reactions can be challenging due to the difficulty of sampling. In-situ analytical techniques such as FTIR or Raman spectroscopy probes can be used to track reaction progression, kinetics, and the formation of intermediates in real-time without the need for sampling.[10][11]

Q5: What should I do in case of an emergency, such as a leak or a runaway reaction?

A5: In the event of a leak, immediately stop the reaction, cool the system, and slowly depressurize before attempting to tighten any fittings.[1] For a runaway reaction or overheating, shut off the power to the heating system, activate emergency cooling, and if necessary, gradually release pressure through a designated vent line to a safe location.[1] Always have an emergency response plan in place and ensure all personnel are trained on the procedures.[5]

Experimental Protocols

General Protocol for High-Pressure this compound Reaction in a Batch Reactor

Disclaimer: This is a generalized protocol and must be adapted to the specific requirements of your reaction. A thorough risk assessment must be conducted before commencing any experiment.

1. Pre-Operation and Reactor Setup:

  • Inspection: Visually inspect the reactor vessel and cover for any signs of damage, corrosion, or cracks. Check the condition of all seals and gaskets.[1][5]

  • Assembly: Assemble the reactor according to the manufacturer's instructions. Ensure all fittings are correctly tightened.

  • Leak Test: Pressurize the sealed reactor with an inert gas (e.g., nitrogen or argon) to 1.1 times the intended working pressure. Hold for at least 30 minutes and monitor for any pressure drop.[1]

2. Charging the Reactor:

  • Solid/Liquid Reactants: Add any solid or liquid reactants to the reactor. Do not fill the reactor to more than 75% of its total volume.[12]

  • Solvent: Add the appropriate anhydrous solvent.

  • Sealing: Securely seal the reactor, tightening the bolts in a cross-pattern to ensure a uniform seal.[1]

3. Reaction Execution:

  • Purging: Purge the reactor headspace with an inert gas to remove any air, especially if dealing with air-sensitive materials.[1]

  • Stirring: Begin stirring at a low speed (e.g., 100 rpm) and gradually increase to the desired rate.[1]

  • Heating: Slowly heat the reactor to the target temperature while closely monitoring both the internal temperature and pressure.[1]

  • This compound Addition: Once the target temperature is reached, introduce this compound gas into the reactor at a controlled rate using a mass flow controller.

  • Monitoring: Continuously monitor the temperature, pressure, and stirring speed throughout the reaction. Record these parameters at regular intervals.[1]

4. Shutdown and Product Recovery:

  • Cooling: Once the reaction is complete, turn off the heater and allow the reactor to cool to room temperature. Use an external cooling system if necessary.[1]

  • Depressurization: Slowly vent the excess pressure through a designated exhaust line or scrubbing system. The pressure should be released gradually to avoid sudden changes.[1]

  • Opening: Only after the reactor has returned to ambient temperature and pressure should you open the vessel.[12]

  • Work-up: The reaction mixture can then be safely removed for purification and analysis.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_analysis Analysis & Solution Problem Unexpected Reaction Outcome (e.g., Low Yield, Byproducts, Runaway) Check_Params Verify Reaction Parameters (Temp, Pressure, Stirring) Problem->Check_Params Check_Reagents Assess Reagent & Solvent Quality (Purity, Age, Storage) Problem->Check_Reagents Check_System Inspect Reactor System (Seals, Leaks, Cleanliness) Problem->Check_System Adjust_Params Adjust Parameters (e.g., Increase Temp/Pressure, Optimize Stirring) Check_Params->Adjust_Params Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Maintain_System Perform System Maintenance (e.g., Replace Seals) Check_System->Maintain_System Successful_Reaction Successful Reaction Adjust_Params->Successful_Reaction Purify_Reagents->Successful_Reaction Maintain_System->Successful_Reaction

Caption: A logical workflow for troubleshooting high-pressure this compound reactions.

Safety_Protocol_Flowchart Start Start Experiment Pre_Op Pre-Operation Checks (Inspect Reactor, Check Seals) Start->Pre_Op Leak_Test Perform Inert Gas Leak Test Pre_Op->Leak_Test Charge_Reactants Charge Reactants & Solvent Leak_Test->Charge_Reactants Seal_Reactor Seal Reactor Charge_Reactants->Seal_Reactor Run_Reaction Run Reaction (Heat, Pressurize, Stir) Seal_Reactor->Run_Reaction Monitor Continuously Monitor (Temp & Pressure) Run_Reaction->Monitor Monitor->Run_Reaction Nominal Exotherm Exotherm or Pressure Spike? Monitor->Exotherm Abnormal Emergency_Cool Emergency Cooling & Controlled Venting Exotherm->Emergency_Cool Yes Shutdown Normal Shutdown (Cool & Depressurize) Exotherm->Shutdown No Emergency_Cool->Shutdown End End Experiment Shutdown->End

References

Technical Support Center: Effective Purification of Synthesized Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized fluoromethane (CH₃F). This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for the challenges encountered during the purification of this valuable fluorinated compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via halogen exchange?

A1: The impurities largely depend on the specific synthetic route. For common methods involving the reaction of a methyl halide (e.g., methyl chloride) with a fluoride (B91410) source, you can expect the following:

  • Unreacted Starting Materials: Such as methyl chloride.

  • Reaction Byproducts: Including hydrogen chloride (HCl) or other hydrogen halides.[1]

  • Other Gases: Methane (B114726) and carbon dioxide can be present.[2]

  • Residual Solvents: If a solvent was used in the synthesis.

  • Water and Acidic Impurities: Moisture and acidic byproducts like hydrogen fluoride (HF) are common contaminants.[2][3]

Q2: Which purification techniques are most effective for this compound?

A2: Due to its low boiling point (-78.4 °C), purification of this compound is typically carried out using methods suitable for gases and volatile liquids. The most effective techniques are:

  • Cryogenic Fractional Distillation: This is a primary method for separating this compound from less volatile impurities.

  • Gas Chromatography (GC): Preparative GC is excellent for achieving very high purity (>99.9%), which is often required for pharmaceutical applications.[4]

  • Chemical Scrubbing/Washing: This is used to remove reactive impurities like acidic gases before final purification steps.[3][4]

  • Solid-Phase Adsorption: Using adsorbents to trap specific impurities.

Q3: What purity levels can I realistically expect from these techniques?

A3: The achievable purity depends on the chosen method and the initial composition of the crude mixture.

Purification MethodExpected PurityApplication
Chemical Scrubbing + Distillation99.0% - 99.9%General Laboratory Use
Preparative Gas Chromatography (GC)>99.9%Pharmaceutical/Semiconductor
Solid-Phase AdsorptionVariable (used for specific impurity removal)Pre-purification Step

Troubleshooting Guides

Issue 1: Low Purity After Cryogenic Distillation

Question: My this compound purity is lower than expected after fractional distillation. What could be the issue?

Answer: Several factors can contribute to poor separation during distillation.

  • Possible Cause 1: Inefficient Column Packing or Setup.

    • Solution: Ensure you are using a high-efficiency packed distillation column. The packing material should be appropriate for low-temperature distillations. Check for any leaks in the system.

  • Possible Cause 2: Distillation Rate is Too High.

    • Solution: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to a more efficient separation. Reduce the rate at which you are collecting the distillate.

  • Possible Cause 3: Presence of an Azeotrope.

    • Solution: Some mixtures can form azeotropes, which are mixtures that boil at a constant temperature, making them inseparable by conventional distillation.[4] Check the literature for potential azeotropes of this compound with your expected impurities. If an azeotrope is present, an alternative separation method like preparative GC may be required.

  • Possible Cause 4: Similar Boiling Points of Impurities.

    • Solution: If impurities have boiling points very close to this compound, a very efficient fractional distillation column with a high number of theoretical plates is required. Preparative GC is often a better solution in this scenario.[4]

Boiling Points of Common Substances:

CompoundBoiling Point (°C)
This compound (CH₃F) -78.4
Methane (CH₄)-161.5
Methyl Chloride (CH₃Cl)-24.2
Hydrogen Chloride (HCl)-85.05
Hydrogen Fluoride (HF)19.5
Carbon Dioxide (CO₂)-78.5 (sublimes)
Issue 2: Presence of Acidic Impurities (HF or HCl) in the Final Product

Question: My purified this compound is still showing traces of acidic gases. How can I remove them?

Answer: Acidic impurities like HF and HCl should be removed before the final distillation or GC purification.

  • Solution: Chemical Washing/Scrubbing. Before the final purification step, pass the crude this compound gas through a series of washing solutions. A common setup involves bubbling the gas through:

    • A dilute basic solution (e.g., sodium bicarbonate or potassium hydroxide) to neutralize acids.[3][4]

    • A water wash to remove any entrained base.

    • A drying agent (e.g., passing through a column of anhydrous calcium chloride or a cold trap) to remove water.

Issue 3: Water Contamination in Purified this compound

Question: How can I effectively remove water from my this compound sample?

Answer: Water can be a persistent impurity.

  • Solution 1: Pre-distillation Drying. Before cryogenic distillation, pass the gas through a drying tube packed with a suitable desiccant like anhydrous calcium sulfate (B86663) or molecular sieves.

  • Solution 2: Cryogenic Trapping. A series of cold traps can be used to selectively condense and remove water and other less volatile impurities before collecting the this compound.

Experimental Protocols

Protocol 1: Purification by Chemical Scrubbing and Cryogenic Fractional Distillation
  • Chemical Scrubbing:

    • Pass the crude this compound gas stream through a bubbler containing a 5-10% aqueous solution of sodium bicarbonate to neutralize acidic impurities like HCl and HF.

    • Subsequently, pass the gas through a second bubbler containing concentrated sulfuric acid or through a drying column packed with a solid desiccant to remove water.

  • Cryogenic Fractional Distillation:

    • The dried gas is then passed into a fractional distillation column cooled to a temperature that allows for the condensation of this compound while allowing more volatile impurities like methane to pass through.

    • Slowly warm the distillation apparatus to carefully control the distillation. Collect the fraction that distills at -78.4 °C.

    • Monitor the purity of the collected fractions using an appropriate analytical method like GC.

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (GC)
  • Pre-purification: It is recommended to first perform a basic purification, such as chemical scrubbing and a simple condensation, to remove major impurities before injecting the sample into the GC. This will protect the GC column.

  • Parameter Optimization:

    • Develop an analytical GC method to determine the retention times of this compound and all potential impurities.

    • Optimize the temperature program, carrier gas flow rate, and injection volume to achieve baseline separation between this compound and its closest-eluting impurity.

  • Sample Injection: Inject an aliquot of the pre-purified this compound into the preparative GC system.

  • Fraction Collection: The outlet of the column is split between a detector and a collection port. Monitor the chromatogram in real-time. As the pure this compound peak elutes, direct the flow to a collection trap cooled with liquid nitrogen.

Visualizations

purification_workflow cluster_synthesis Synthesis cluster_purification Purification Stages cluster_analysis Analysis crude_product Crude this compound (with impurities) scrubbing Chemical Scrubbing (Remove Acids) crude_product->scrubbing drying Drying (Remove Water) scrubbing->drying distillation Cryogenic Distillation (Purity: 99.0-99.9%) drying->distillation prep_gc Preparative GC (Purity: >99.9%) distillation->prep_gc For High Purity analysis Purity Analysis (GC, NMR) distillation->analysis General Use prep_gc->analysis Pharma/Semiconductor

Caption: General workflow for the purification of synthesized this compound.

troubleshooting_distillation start Low Purity After Distillation cause1 Distillation Rate Too High? start->cause1 cause2 Inefficient Column/Setup? start->cause2 cause3 Azeotrope Formation? start->cause3 solution1 Decrease Collection Rate cause1->solution1 solution2 Use High-Efficiency Column Check for Leaks cause2->solution2 solution3 Consider Preparative GC cause3->solution3

Caption: Troubleshooting logic for low purity after distillation.

References

Technical Support Center: Fluoromethane (CH₃F) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluoromethane (CH₃F). This resource is designed for researchers, scientists, and drug development professionals to ensure the stable and safe storage of this compound for experimental use. Here you will find troubleshooting guides and frequently asked questions to address common concerns regarding its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound under recommended storage conditions?

A1: Under normal and recommended storage conditions, this compound is a stable gas.[1][2][3] Safety data sheets indicate that hazardous decomposition should not occur under standard storage and use.[2][4]

Q2: What are the primary degradation pathways for this compound during storage?

A2: While generally stable, this compound's degradation can be initiated by several factors:

  • Reaction with Oxidants: this compound can react violently with strong oxidizing agents.[2][3]

  • Presence of Moisture: Moisture within storage systems should be avoided.[2] In the presence of moisture, especially at elevated temperatures or in the presence of certain metals, fluorocarbons can degrade to form corrosive byproducts like hydrogen fluoride (B91410) (HF).

  • Elevated Temperatures: Exposure to high temperatures (above 50°C) can increase the rate of degradation and poses a risk of container rupture due to increased pressure.[4]

  • Photochemical Decomposition: Although more relevant in specific experimental setups or atmospheric conditions, exposure to UV light can potentially initiate degradation.[5]

Q3: Are there any recommended stabilizers for this compound?

A3: Currently, there is no widely documented use of specific chemical stabilizers for pure this compound during standard storage. Its inherent stability under proper conditions generally makes them unnecessary. The primary strategy for preventing degradation is to control the storage environment and ensure the purity of the gas and the integrity of the storage container.

Q4: What materials are compatible with this compound for storage containers and equipment?

A4: For detailed material compatibility, it is recommended to consult ISO 11114.[2][3] Generally, materials that are inert and can withstand the pressure of a liquefied gas are required. Common choices for gas cylinders include steel and aluminum alloys. It is crucial to ensure that all components of the storage and delivery system, including valves and regulators, are compatible to prevent corrosion and leaks.

Troubleshooting Guide: this compound Degradation in Experiments

Issue 1: Inconsistent Experimental Results or Loss of Reactivity

  • Potential Cause: Degradation of the this compound source due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the this compound cylinder has been stored according to the recommended guidelines (see Table 1).

    • Check for Leaks: Inspect the cylinder valve and all connections for any signs of leaks, which could introduce atmospheric moisture and oxygen.

    • Assess Purity: If degradation is suspected, the purity of the gas should be verified using an analytical technique such as Gas Chromatography (GC). A comparison with a new cylinder or a certificate of analysis can help identify the presence of impurities or degradation products.

Issue 2: Evidence of Corrosion in Gas Lines or Reaction Vessels

  • Potential Cause: Formation of acidic byproducts, such as hydrogen fluoride (HF), from the degradation of this compound, likely due to the presence of moisture.

  • Troubleshooting Steps:

    • Isolate the Source: Immediately and safely discontinue the use of the suspect this compound cylinder.

    • Inert Gas Purge: Purge the gas handling system thoroughly with a dry, inert gas (e.g., nitrogen or argon) to remove any residual this compound and corrosive byproducts.[3]

    • Inspect for Moisture: Identify and eliminate any potential sources of moisture ingress in your experimental setup or storage system.

    • Material Compatibility Check: Re-verify that all materials in contact with the this compound are compatible, especially under your experimental conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Below 50°CTo prevent a dangerous increase in pressure and minimize the rate of potential degradation reactions.[4]
Atmosphere Store in a tightly closed, dedicated gas cylinder.To prevent contamination from air and moisture.
Light Exposure Protect from direct sunlight.To avoid potential photochemical degradation.[4]
Environment Store in a dry, cool, well-ventilated area.To ensure safety and stability.[4]
Incompatible Materials Segregate from strong oxidizing agents.To prevent violent reactions.[2][3][4]
Cylinder State Store in an upright and secured position.To prevent the cylinder from falling over.[2]

Experimental Protocols

Protocol: Assessing the Purity and Detecting Degradation of this compound using Gas Chromatography (GC)

This protocol provides a general method for determining the purity of a this compound sample and identifying potential volatile degradation products.

1. Objective: To quantify the purity of this compound and detect impurities that may indicate degradation.

2. Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

  • Appropriate GC column for separating light hydrocarbons and fluorocarbons (e.g., a porous layer open tubular (PLOT) column).

  • High-purity carrier gas (e.g., helium, nitrogen, or hydrogen).[6]

  • Gas-tight syringe for sample injection.

  • This compound sample to be tested.

  • Certified this compound standard of known purity (for calibration, if available).

3. GC Method Parameters (Example):

  • Injector Temperature: 150°C

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

  • Carrier Gas Flow Rate: 1-2 mL/min.

  • Detector Temperature: 250°C (for FID).

  • Injection Volume: 100 µL (or as appropriate for the instrument).

4. Procedure:

  • System Preparation: Ensure the GC is in a ready state and the baseline is stable.

  • Sample Injection: Carefully draw a sample of the this compound gas from the cylinder into the gas-tight syringe and inject it into the GC.

  • Data Acquisition: Run the GC method and record the chromatogram.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time (compared to a standard if available).

    • Identify any additional peaks, which may represent impurities or degradation products. If using a GC-MS, identify these peaks based on their mass spectra.

    • Calculate the percent purity by determining the area of the this compound peak relative to the total area of all peaks (excluding the solvent peak, if any). The formula for percent purity is:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100[7]

5. Interpretation of Results:

  • A high percentage area for the main peak (e.g., >99.5%) indicates a pure sample.

  • The presence of unexpected peaks may suggest contamination or degradation. Common degradation products of fluorocarbons in the presence of heat and moisture can include other fluorinated compounds or carbon oxides.

Visualizations

DegradationTroubleshooting start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp <50°C, Dry, No Light) start->check_storage Yes troubleshoot_experiment Troubleshoot Other Experimental Parameters start->troubleshoot_experiment No corrosion Corrosion Observed? start->corrosion Yes storage_ok Storage OK? check_storage->storage_ok check_purity Assess Gas Purity via GC purity_ok Purity OK? check_purity->purity_ok storage_ok->check_purity Yes replace_cylinder Replace this compound Cylinder storage_ok->replace_cylinder No purity_ok->replace_cylinder No purity_ok->troubleshoot_experiment Yes check_moisture Check for Moisture in System corrosion->check_moisture purge_system Purge System with Inert Gas check_moisture->purge_system purge_system->replace_cylinder

Caption: Troubleshooting workflow for this compound degradation.

DegradationPathways cluster_initiators Potential Initiators CH3F This compound (CH₃F) Degradation Degradation Products CH3F->Degradation Degradation Initiators Initiating Factors Initiators->CH3F Heat High Temperature (>50°C) Heat->Degradation Light UV Light Light->Degradation Moisture Moisture (H₂O) Moisture->Degradation + Heat/Metals → HF Oxidants Strong Oxidizers Oxidants->Degradation Violent Reaction

Caption: Potential degradation pathways for this compound.

References

minimizing fluoromethane leaks in high-pressure experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals minimize fluoromethane (CH₃F) leaks in high-pressure experimental setups, ensuring operational safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of gas leaks in high-pressure systems? A1: The most frequent causes of leaks are faulty connections and fittings, which can become loose or worn over time.[1][2] Other significant factors include corrosion that weakens pipes (B44673) and tanks, mechanical wear from vibrations and temperature changes, and material degradation from chemical exposure.[3] Improper installation or the use of poor-quality gaskets can also lead to seal failure under operational stress.[3]

Q2: What materials are recommended for handling high-pressure this compound? A2: For high-pressure applications involving fluorine or its compounds, nickel and Monel are preferred metals due to their resistance to ignition.[4] Stainless steels are also highly resistant to attack.[4] For sealing materials like O-rings, Fluoroelastomers (FKM), commonly known by the trade name Viton®, are highly recommended. FKM offers excellent resistance to chemicals and high temperatures, making it one of the most versatile and widely used sealing materials for such applications.[5][6]

Q3: How often should I perform leak checks on my experimental setup? A3: The frequency of leak checks depends on the system's pressure, the global warming potential (GWP) of the gas, and the total amount of gas in the equipment.[7] For systems containing fluorinated gases (F-gases), regulations may mandate a specific schedule.[7] As a best practice, it is advisable to perform a leak check before each experimental run and to establish a regular maintenance schedule for proactive leak detection.[1]

Q4: What immediate actions should be taken if a significant this compound leak is detected? A4: If you smell gas, hear a hissing sound, or an electronic detector alarms, act quickly.[2] Turn off all gas appliances and potential ignition sources.[2] Immediately ventilate the area by opening windows and doors, and then vacate the property.[2] Contact your institution's safety officer or emergency response team to assess and handle the situation. Do not attempt to fix a major leak yourself.[2]

Q5: Can I top off a system with more this compound if I suspect a minor leak has lowered the pressure? A5: No, it is illegal and unsafe to top off a system with more refrigerant or gas without first finding and repairing the leak.[8] Doing so wastes gas, increases operating costs, and poses a significant environmental and safety risk.[1][8]

Troubleshooting Guides

Guide 1: Troubleshooting a Suspected Leak with No Obvious Signs

If you suspect a leak due to inconsistent experimental results or a gradual pressure drop, follow this systematic approach.

start Suspected this compound Leak check_pressure Isolate System & Monitor Pressure (Pressure Decay Test) start->check_pressure pressure_drop Significant Pressure Drop? check_pressure->pressure_drop no_leak No Significant Drop. Monitor System. (Potential Virtual Leak) pressure_drop->no_leak No leak_confirmed Leak Confirmed. Proceed to Pinpointing. pressure_drop->leak_confirmed Yes ultrasonic_check Use Ultrasonic Leak Detector Around Fittings and Valves leak_confirmed->ultrasonic_check leak_found_sonic Leak Detected? ultrasonic_check->leak_found_sonic sniffer_check Use Electronic Gas Detector (Sniffer) on All Joints leak_found_sonic->sniffer_check No tighten_repair Isolate, Depressurize, Tighten/Repair Component, and Retest. leak_found_sonic->tighten_repair Yes leak_found_sniffer Leak Detected? sniffer_check->leak_found_sniffer leak_found_sniffer->tighten_repair Yes no_leak_found No Leak Pinpointed. Re-evaluate System Integrity (e.g., Material Porosity). leak_found_sniffer->no_leak_found No cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase prep 1. Seal System Ports pressurize 2. Pressurize with Test Gas prep->pressurize isolate 3. Isolate from Pressure Source pressurize->isolate stabilize 4. Stabilize Temperature and Pressure isolate->stabilize measure 5. Measure Pressure Drop Over Time (t) stabilize->measure calculate 6. Calculate Leak Rate measure->calculate result Result: Leak Rate (e.g., mbar·L/s) calculate->result cluster_design System Design cluster_assembly Assembly & Installation cluster_operation Operation & Maintenance center Leak Prevention Strategy mat_select Correct Material Selection (Metals, Seals) center->mat_select tube_prep Proper Tube Preparation (Cut, Deburr) center->tube_prep pm_sched Regular Inspection Schedule center->pm_sched fitting_select Use High-Quality Fittings torque Apply Correct Assembly Torque install Follow Manufacturer Installation Protocol leak_detect Proactive Leak Detection Program training Personnel Training

References

Technical Support Center: Optimizing Fluoromethane Plasma Etching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoromethane (CH₃F) plasma etching.

Troubleshooting Guide

This guide addresses common issues encountered during this compound plasma etching experiments in a question-and-answer format.

Issue: Uneven Etching Across the Wafer

  • Question: My etch rate is not uniform across the wafer. What are the potential causes and how can I fix it?

  • Answer: Uneven etching can stem from several factors related to your plasma reactor and process parameters. Common causes include non-uniform gas flow, inconsistent plasma density, temperature gradients across the substrate, and issues with the RF power distribution.[1] To troubleshoot this, start by calibrating your plasma equipment to ensure uniform gas distribution, aiming for less than 2% variance across the chamber.[1] Check for and address any temperature gradients on the substrate holder. Additionally, optimizing chamber pressure and ensuring proper RF power coupling can help achieve a more uniform plasma and consistent etch results.[2]

Issue: Poor Anisotropy or Undercutting

  • Question: My etch profile is not vertical, and I'm observing significant undercutting. How can I improve the anisotropy of my process?

  • Answer: Anisotropy in this compound plasma etching is largely controlled by the formation of a protective polymer layer on the sidewalls of the etched features.[3][4] Insufficient polymer deposition leads to lateral etching (undercutting) by reactive fluorine radicals. To enhance anisotropy, you can adjust your process parameters to favor polymer formation. This can be achieved by:

    • Increasing the C:F ratio in your plasma, for example, by increasing the CH₃F flow rate relative to any additive gases like O₂.[1]

    • Lowering the substrate temperature , which can enhance polymer deposition.

    • Optimizing the bias power . While high bias power can increase etch rate, it can also enhance the sputtering of the protective polymer. A balance is needed to maintain sidewall protection.

Issue: Etch Stop or RIE Lag (Aspect Ratio Dependent Etching)

  • Question: My etching process slows down or stops completely, especially in high-aspect-ratio features. What causes this and how can I overcome it?

  • Answer: This phenomenon, known as "etch stop" or "RIE lag," is common in deep reactive ion etching. It occurs due to a limited transport of reactive species to the bottom of deep features and the difficulty of removing etch byproducts from these confined spaces.[5][6][7] Additionally, a thick polymer layer can form at the bottom of the trench, preventing further etching. To mitigate this:

    • Adjust the gas flow rates to ensure an adequate supply of etchant species.

    • Optimize the chamber pressure to influence the mean free path of ions and radicals.

    • Increase the bias power to enhance the removal of the polymer layer at the bottom of the feature.[7]

    • Implement a pulsed plasma process , alternating between deposition and etching steps to better control the polymer layer thickness.

Issue: Excessive Polymer Deposition or Residue

  • Question: I'm observing a thick, difficult-to-remove polymer residue on my substrate after etching. How can I control this?

  • Answer: While a controlled polymer layer is crucial for anisotropy, excessive deposition can lead to etch stop and contamination.[8][9] The formation of this fluorocarbon residue is a known characteristic of CHF₃ plasmas.[10] To manage polymer deposition:

    • Increase the O₂ flow rate in your CH₃F/O₂ mixture. Oxygen radicals help to "scavenge" carbon from the plasma, reducing polymerization and also reacting with the polymer to form volatile products like CO and CO₂.[1][11]

    • Increase the RF power or bias power to enhance the sputtering of the polymer film.[12]

    • Perform a post-etch oxygen plasma "ashing" step to remove residual polymer.[9]

Issue: Surface Roughness

  • Question: The etched surface of my material is rough. What are the contributing factors and how can I achieve a smoother surface?

  • Answer: Surface roughness can be caused by a variety of factors including micromasking from polymer flakes, ion bombardment damage, and non-uniform etching. To improve surface smoothness:

    • Optimize your gas mixture and process parameters to minimize excessive polymer formation, which can flake off and act as a micromask.

    • Reduce the bias power to decrease the energy of ion bombardment, which can physically damage the substrate surface.

    • Ensure a clean processing chamber to avoid particulate contamination that can lead to micromasking.

Frequently Asked Questions (FAQs)

What is the primary role of CH₃F in the plasma etching process?

CH₃F serves as a source of fluorine radicals (F•) for chemical etching and fluorocarbon radicals (CFₓ•) that contribute to the formation of a protective polymer layer. This polymer layer is essential for achieving anisotropic (vertical) etch profiles by passivating the sidewalls of the features being etched.[3][4]

How does the addition of O₂ to a CH₃F plasma affect the etching process?

Adding oxygen (O₂) to a this compound plasma has several effects. The oxygen reacts with carbon-containing species in the plasma, which can reduce the rate of polymer deposition.[1][11] This can lead to an increase in the etch rate if the process is limited by excessive polymerization. However, too much oxygen can also consume the fluorine radicals, potentially reducing the etch rate. The optimal CH₃F:O₂ ratio is a critical parameter for balancing etch rate, selectivity, and anisotropy.[11]

What is "etch selectivity" and how can I improve it?

Etch selectivity is the ratio of the etch rate of the target material to the etch rate of another material, such as the mask or an underlying layer.[13] High selectivity is crucial for accurately transferring a pattern without eroding the mask or damaging the underlying substrate. To improve selectivity in a CH₃F plasma, you can often:

  • Adjust the gas mixture: For example, tuning the CH₃F/O₂ ratio can significantly impact the relative etch rates of different materials.

  • Control the ion energy: Lowering the bias power can sometimes increase selectivity by reducing the physical sputtering component of the etch process, which is less material-specific than the chemical etching component.

What is the difference between physical and chemical etching in a plasma process?

  • Physical Etching (Sputtering): This involves the removal of material by the moment of energetic ions from the plasma colliding with the substrate. It is a highly directional process, contributing to anisotropy, but is generally less selective.

  • Chemical Etching: This involves the chemical reaction of reactive species (like fluorine radicals) from the plasma with the substrate material to form volatile byproducts, which are then pumped away. This process is typically more isotropic but can be highly selective.

Reactive Ion Etching (RIE) with CH₃F is a combination of both physical and chemical etching mechanisms.

How do I choose the right process parameters to start with?

The optimal process parameters are highly dependent on the material being etched, the desired etch characteristics (rate, selectivity, anisotropy), and the specific plasma etching system being used. A good starting point is to consult the literature for similar materials and processes. Then, a design of experiments (DOE) approach can be used to systematically vary key parameters like gas flow rates, pressure, and RF power to find the optimal process window for your specific application.

Quantitative Data on Process Parameters

The following table summarizes the general effects of key process parameters on the outcomes of this compound-based plasma etching. The exact values will vary depending on the specific material, reactor geometry, and other conditions.

Process ParameterEffect on Etch RateEffect on Selectivity (e.g., to SiO₂)Effect on AnisotropyGeneral Remarks
CH₃F Flow Rate Can increase or decrease depending on the process regime.Can improve by enhancing polymerization on the non-oxide material.Generally improves due to increased polymer formation.Higher flow can lead to excessive polymerization and etch stop.
O₂ Flow Rate Often increases by reducing polymer buildup, but can decrease if it scavenges too many F radicals.Can decrease if it enhances the etching of the mask or underlying layer.Can decrease due to reduced sidewall passivation.A key parameter for controlling polymer deposition.[1][11]
RF Power Generally increases due to higher plasma density and more reactive species.[12]Can decrease due to increased sputtering of the mask.Can be improved by higher ion directionality, but may also sputter sidewall polymer.Higher power can lead to increased substrate damage.
Bias Power Generally increases due to higher ion energy and enhanced sputtering.Often decreases due to increased physical sputtering of all materials.Generally improves due to more directional ion bombardment.High bias can cause significant physical damage to the substrate.
Pressure Complex effect; can increase due to higher reactant concentration, but decrease due to more collisions and lower ion energy.Varies depending on the specific materials and chemical regime.Generally decreases at higher pressures due to more ion scattering.Lower pressures typically favor more anisotropic etching.

Experimental Protocols

While the exact parameters will need to be optimized for your specific system and application, the following provides a general experimental protocol for etching a dielectric material (e.g., SiO₂) using a CH₃F-based plasma in a reactive ion etching (RIE) system.

1. Substrate Preparation:

  • Clean the substrate to be etched using a standard cleaning procedure (e.g., Piranha clean followed by a deionized water rinse and drying with N₂).

  • Apply a suitable mask (e.g., photoresist or a hard mask like chromium) and pattern it using standard lithography techniques.

  • Perform a post-lithography bake as required for the chosen mask.

2. Chamber Preparation and Loading:

  • Perform a chamber clean with an O₂ plasma to remove any residual polymers from previous runs.

  • Condition the chamber by running the intended etch process on a dummy wafer for a short period to ensure a stable and repeatable plasma environment.

  • Vent the chamber and load the patterned substrate onto the substrate holder. Ensure good thermal contact between the substrate and the holder.

3. Etching Process:

  • Pump the chamber down to the desired base pressure (e.g., < 10⁻⁵ Torr).

  • Introduce the process gases (CH₃F and any additives like O₂ or Ar) at the desired flow rates. Allow the pressure to stabilize.

  • Set the RF power and bias power to the desired levels.

  • Ignite the plasma and run the etch for the predetermined time.

  • Monitor the process using available diagnostics (e.g., optical emission spectroscopy for endpoint detection).

4. Post-Etch Processing:

  • Turn off the RF power and gas flows.

  • Vent the chamber and unload the substrate.

  • If necessary, perform a post-etch cleaning step (e.g., O₂ plasma ashing) to remove any remaining polymer residue.

  • Strip the mask using an appropriate solvent or plasma process.

  • Characterize the etched features using techniques such as scanning electron microscopy (SEM) for profile analysis and a profilometer or ellipsometer for etch depth measurement.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts in this compound plasma etching.

G This compound Plasma Etching Workflow cluster_prep Preparation cluster_etch Plasma Etching cluster_post Post-Processing Substrate_Cleaning Substrate_Cleaning Mask_Deposition Mask_Deposition Substrate_Cleaning->Mask_Deposition Patterning Patterning Mask_Deposition->Patterning Chamber_Conditioning Chamber_Conditioning Patterning->Chamber_Conditioning Load_Substrate Load_Substrate Chamber_Conditioning->Load_Substrate Process_Gases_In Process_Gases_In Load_Substrate->Process_Gases_In Ignite_Plasma Ignite_Plasma Process_Gases_In->Ignite_Plasma Etch_Process Etch_Process Ignite_Plasma->Etch_Process Unload_Substrate Unload_Substrate Etch_Process->Unload_Substrate Residue_Removal Residue_Removal Unload_Substrate->Residue_Removal Mask_Stripping Mask_Stripping Residue_Removal->Mask_Stripping Characterization Characterization Mask_Stripping->Characterization G Key Chemical Species in CH3F/O2 Plasma CH3F CH3F F F• (Etchant) CH3F->F CFx CFx• (Polymer Precursor) CH3F->CFx H H• CH3F->H O2 O2 O O• (Scavenger) O2->O e e- (electrons) e->CH3F dissociation e->O2 dissociation SiF4 SiF4 F->SiF4 etches Si CO CO CFx->CO reacts with O CO2 CO2 CFx->CO2 reacts with O O->CO reacts with C O->CO2 reacts with C HF HF H->HF reacts with F G Process Parameter Optimization Logic rect_node rect_node start Start Optimization etch_rate Etch Rate Too Low? start->etch_rate end Process Optimized anisotropy Anisotropy Poor? etch_rate->anisotropy No inc_power Increase RF/Bias Power etch_rate->inc_power Yes selectivity Selectivity Low? anisotropy->selectivity No inc_polymer Adjust Gas Ratio (more polymerizer) anisotropy->inc_polymer Yes residue Excessive Residue? selectivity->residue No dec_bias Decrease Bias Power selectivity->dec_bias Yes residue->end No inc_o2 Increase O2 Flow residue->inc_o2 Yes check_profile Check Profile & Selectivity inc_power->check_profile inc_etchant Adjust Gas Ratio (more etchant) inc_polymer->check_profile dec_bias->check_profile inc_o2->check_profile check_profile->etch_rate

References

Technical Support Center: Enhancing Signal-to-Noise in Raman Spectroscopy of Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) in the Raman spectroscopy of fluoromethane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the Raman signal from my this compound sample so weak?

A1: The Raman scattering from gaseous samples like this compound is inherently weak due to the low molecular density compared to solid or liquid samples.[1] The intensity of the Raman signal is directly proportional to the number of molecules interacting with the laser. Additionally, the Raman scattering cross-section for gases is very small, contributing to a lower signal.[1]

Q2: I'm observing a broad, intense background in my this compound spectrum. What is causing this?

A2: This is likely due to fluorescence interference, a common challenge in Raman spectroscopy.[2][3][4] Fluorescence can originate from the sample itself, impurities within the sample, or even the sample container.[3] The fluorescence signal can be several orders of magnitude stronger than the Raman signal, obscuring the desired spectral features.[3][5]

Q3: My spectra have sharp, narrow spikes at random positions. What are these and how can I remove them?

A3: These are typically cosmic ray artifacts.[6][7][8] Cosmic rays are high-energy particles that can strike the CCD detector, creating a sudden spike of intense signal in a single pixel or a small cluster of pixels.[6][9] These spikes do not contain chemical information about your sample and should be removed during data processing.[6]

Q4: How does laser wavelength selection affect my SNR?

A4: Choosing the right laser wavelength is a critical step in minimizing fluorescence.[2] Longer wavelengths, such as those in the near-infrared (NIR) range (e.g., 785 nm or 1064 nm), are often less likely to excite electronic transitions that cause fluorescence.[2][3] However, the intensity of Raman scattering is inversely proportional to the fourth power of the excitation wavelength, meaning that longer wavelengths will also produce a weaker Raman signal.[4] In some cases, shorter wavelengths (e.g., 457 nm) can surprisingly lead to lower fluorescence interference depending on the specific sample.[10]

Q5: Can I increase the laser power to get a better signal?

A5: Yes, the Raman signal strength is directly proportional to the laser power.[11] However, for gaseous samples, the risk of photodecomposition is generally lower than for solid samples. The main limitation might be the potential for sample heating, which could affect the spectral features. It is always good practice to start with a lower laser power and gradually increase it while monitoring the spectrum for any changes that might indicate sample degradation.[11]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio

If your Raman spectrum of this compound suffers from a poor signal-to-noise ratio, consider the following troubleshooting steps.

Troubleshooting Workflow for Low SNR

Low_SNR_Troubleshooting start Low SNR Observed check_params Optimize Acquisition Parameters? start->check_params increase_time Increase Integration Time and/or Accumulations check_params->increase_time Yes check_alignment Check Optical Alignment check_params->check_alignment No increase_power Increase Laser Power (monitor for sample changes) increase_time->increase_power increase_time->check_alignment increase_power->check_alignment realign Realign Beam Path and Focus check_alignment->realign Misaligned check_fluorescence Fluorescence Present? check_alignment->check_fluorescence Aligned realign->check_fluorescence reduce_fluorescence See Fluorescence Reduction Guide check_fluorescence->reduce_fluorescence Yes process_data Post-Processing check_fluorescence->process_data No reduce_fluorescence->process_data denoising Apply Denoising Algorithm (e.g., Savitzky-Golay) process_data->denoising end Improved SNR denoising->end

Caption: A troubleshooting workflow for addressing low signal-to-noise ratio in Raman spectroscopy.

Issue 2: Overwhelming Fluorescence Background

Fluorescence is a common obstacle that can completely mask the Raman signal. Here are strategies to mitigate it.

Noise Sources and Mitigation Strategies

Noise_Mitigation cluster_noise Noise Sources cluster_mitigation Mitigation Strategies Fluorescence Fluorescence Wavelength Change Excitation Wavelength Fluorescence->Wavelength Photobleaching Photobleaching Fluorescence->Photobleaching TimeGating Time-Gated Detection Fluorescence->TimeGating SERDS Shifted Excitation Raman Difference Spectroscopy (SERDS) Fluorescence->SERDS CosmicRays Cosmic Rays CosmicRayRemoval Cosmic Ray Removal Algorithms CosmicRays->CosmicRayRemoval ShotNoise Shot Noise LongerIntegration Longer Integration Time ShotNoise->LongerIntegration

Caption: Relationship between common noise sources and their respective mitigation techniques.

Experimental Protocols

Protocol 1: Fluorescence Reduction by Photobleaching

Photobleaching can sometimes reduce fluorescence by causing the fluorescent species to photodegrade.[4][5]

  • Sample Preparation: Introduce the this compound gas into a suitable sample cell.

  • Initial Spectrum: Acquire a quick Raman spectrum to establish the initial level of fluorescence.

  • Photobleaching: Expose the sample to the laser at a moderate to high power for an extended period (e.g., 5-30 minutes). The optimal time will vary.

  • Monitor Fluorescence: Periodically acquire spectra during the photobleaching process to monitor the decrease in the fluorescence background.

  • Final Acquisition: Once the fluorescence has stabilized at a lower level, acquire your final Raman spectrum using optimized acquisition parameters.

Protocol 2: Cosmic Ray Removal

Cosmic rays manifest as sharp, intense spikes in the spectrum.[6] They can be effectively removed using software algorithms.

  • Acquisition: Acquire your Raman spectrum. For critical measurements, consider acquiring two consecutive spectra.[7]

  • Software Processing: Utilize the cosmic ray removal function available in your Raman spectroscopy software. Common algorithms include:

    • Median Filter: This replaces each data point with the median value of its neighboring points, which is effective at removing sharp spikes.[9]

    • Consecutive Spectrum Comparison: If two spectra were acquired, the software can compare them point-by-point. Any intense peak that appears in one spectrum but not the other is identified as a cosmic ray and removed.[7]

  • Manual Inspection: After automated removal, visually inspect the spectrum to ensure that all cosmic rays have been removed and that no real Raman peaks have been inadvertently altered.

Data Presentation

Table 1: Impact of Key Experimental Parameters on Signal-to-Noise Ratio
ParameterEffect on Raman SignalEffect on NoiseImpact on SNRRecommendations for this compound
Laser Power Increases linearly[11]Increases shot noiseGenerally improvesUse the highest power possible without inducing sample changes.
Integration Time Increases linearlyIncreases shot noise and dark currentGenerally improvesIncrease as needed, but be mindful of total experiment time.[12]
Number of Accumulations Increases linearlyAverages out random noiseImprovesA good way to improve SNR for weak signals without long individual exposure times.[12]
Spectrometer Slit/Aperture Larger aperture increases signal[11]No significant impactImproves with larger apertureA larger aperture can be used to boost the signal, but it may slightly decrease spectral resolution.[11]
Excitation Wavelength Decreases with longer wavelength (1/λ⁴)[4]Can be significantly reduced by avoiding fluorescence excitationHighly dependent on sampleFor gaseous samples prone to fluorescence from impurities, a NIR laser (e.g., 785 nm) is often a good starting point.[2][3]

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal procedures for fluoromethane (CH₃F), also known as methyl fluoride (B91410) or HFC-41, and its related waste products. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an extremely flammable gas that is stored under pressure.[1] The main hazards include:

  • Flammability: It can form explosive mixtures with air.[2][3] All ignition sources must be eliminated in areas where it is used or stored.[1][4]

  • Pressure Hazard: As a compressed gas, cylinders may explode if heated.[1][2]

  • Asphyxiation: In high concentrations, it can displace oxygen and cause rapid suffocation.[5]

  • Frostbite: Direct contact with the liquefied gas can cause severe cold burns and frostbite.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: A thorough risk assessment should be conducted for each specific task to determine the appropriate level of PPE.[1] However, the following table summarizes the recommended PPE for various scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Cylinder Handling Safety glasses or goggles.[4]Insulated or leather gloves for handling cold cylinders.[1]Long-sleeved lab coat and closed-toe shoes.[6]Not generally required in well-ventilated areas.[1]
Connecting/Disconnecting Systems Chemical splash goggles or a face shield.[4][7]Chemical-resistant gloves (e.g., nitrile).[6]Flame-retardant lab coat.[1]Dependent on ventilation and potential for release.
Responding to a Small Leak Chemical splash goggles and a face shield.[8]Chemical-resistant gloves.[8]Chemical-resistant suit or coveralls.[8]Self-contained breathing apparatus (SCBA) or a supplied-air respirator.[4][8]
Decontaminating Surfaces/Equipment Chemical splash goggles.[6]Chemical-resistant gloves.[6]Lab coat.[6]Use in a chemical fume hood or well-ventilated area.[6]

Q3: How should I dispose of an empty or partially used this compound cylinder?

A3: Never dispose of compressed gas cylinders in regular trash. The preferred methods are:

  • Return to Supplier: The most recommended method is to return the cylinder to the gas supplier.[9] They have the appropriate procedures for handling residual gas and reusing or recycling the cylinder.

  • Licensed Waste Disposal: If returning to the supplier is not possible, contact a licensed professional waste disposal company that is permitted to handle hazardous gas waste.[4][5]

Important Note: Do not completely empty the cylinder. A small positive pressure (around 25-30 psi) should be left to prevent contamination of the cylinder interior.[10][11]

Q4: What is the proper procedure for disposing of materials contaminated with this compound (e.g., tubing, gloves, cleaning materials)?

A4: Solid waste contaminated with this compound should be handled as hazardous waste.

  • Decontamination: If possible and safe, allow volatile this compound to evaporate from the materials in a well-ventilated area or a chemical fume hood.[12]

  • Packaging: Place the contaminated materials in a sealed, properly labeled, and chemically compatible container.

  • Disposal: Dispose of the packaged waste through a licensed hazardous waste disposal contractor.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Suspected leak from a this compound cylinder or connection. - Damaged valve- Loose connection- Worn seals1. Do not attempt to repair a leaking cylinder valve. [13]2. If it is safe to do so, close the cylinder valve.[3]3. If the leak is from a connection, attempt to tighten it only if you are trained to do so and have the correct tools.4. Move the cylinder to a well-ventilated, isolated area, away from ignition sources.[13]5. Evacuate the area if necessary.[3]6. Contact your institution's environmental health and safety department and the gas supplier immediately.[13]
Frostbite from contact with liquid this compound. - Accidental release of liquefied gas1. Immediately flush the affected area with lukewarm water for at least 15 minutes. Do not use hot water. [1]2. Apply a sterile dressing.[1]3. Seek immediate medical attention.[1]
Unsure if a waste container is compatible with this compound-contaminated waste. - Lack of information on material compatibility1. Consult a chemical compatibility chart or database.[14]2. If unsure, use a container made of a material known to be highly resistant to a wide range of chemicals.3. Contact your hazardous waste disposal contractor for guidance.

Experimental Protocols

Protocol 1: Decontamination of Non-Porous Surfaces

This protocol outlines the steps for decontaminating benchtops, glassware, and other non-porous surfaces after potential exposure to this compound.

  • Ensure Proper Ventilation: Perform this procedure in a well-ventilated area or a chemical fume hood.

  • Wear Appropriate PPE: At a minimum, wear safety goggles and chemical-resistant gloves.

  • Allow for Evaporation: Allow any residual liquid this compound to evaporate completely.

  • Washing: Wash the surface thoroughly with a suitable solvent (e.g., isopropanol, ethanol) to remove any potential residues.

  • Final Rinse: Rinse the surface with water.

  • Disposal of Cleaning Materials: All wipes, gloves, and other materials used in the decontamination process should be considered contaminated waste and disposed of according to the procedures for solid waste.

Protocol 2: Preparation of this compound Cylinders for Disposal

This protocol details the steps for preparing a this compound cylinder for return to the supplier or a licensed waste disposal service.

  • Verify Cylinder Contents: Double-check the cylinder label to confirm it contains this compound.[13]

  • Work in a Ventilated Area: Perform this procedure in a well-ventilated area.

  • Check for Leaks: Before handling, check the cylinder for any audible or visible signs of leaks.

  • Close the Valve: Ensure the cylinder valve is securely closed.

  • Leave Residual Pressure: Do not attempt to vent the cylinder to atmospheric pressure. A small positive pressure should remain.[11]

  • Replace Valve Cap: Securely attach the valve protection cap.[10]

  • Label as "Empty": Clearly mark the cylinder as "Empty" or use the supplier's tagging system.[11]

  • Segregate for Pickup: Store the cylinder in a designated area for empty cylinders, away from full cylinders.[7]

Visualizations

G This compound Cylinder Disposal Workflow start Start: Empty/Partially Used Cylinder check_valve Is the cylinder valve securely closed? start->check_valve close_valve Close the cylinder valve. check_valve->close_valve No check_pressure Is there residual positive pressure? check_valve->check_pressure Yes close_valve->check_pressure attach_cap Attach valve protection cap. check_pressure->attach_cap return_supplier Return to Supplier end End: Safe Disposal return_supplier->end waste_contractor Contact Licensed Waste Disposal Contractor waste_contractor->end label_empty Label cylinder as 'Empty'. attach_cap->label_empty segregate Segregate for pickup. label_empty->segregate segregate->return_supplier segregate->waste_contractor

Caption: Workflow for the safe disposal of this compound cylinders.

G Disposal of this compound-Contaminated Solid Waste start Start: Contaminated Solid Waste decontaminate Decontaminate in a well-ventilated area (allow evaporation). start->decontaminate package Package in a sealed, labeled, compatible container. decontaminate->package store Store in a designated hazardous waste area. package->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end End: Safe Disposal dispose->end

Caption: Logical steps for disposing of solid waste contaminated with this compound.

References

Technical Support Center: Best Practices for Chemical Fluid Management of Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe and effective management of fluoromethane (CH₃F) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as methyl fluoride, Freon 41, or HFC-41, is a colorless, flammable gas at standard temperature and pressure.[1] It has a faint, ether-like odor at high concentrations and is used in semiconductor manufacturing as an etching gas.[1][2] It is a member of the hydrofluorocarbon (HFC) family and does not contain chlorine, meaning it does not deplete the ozone layer.[1] However, it is a potent greenhouse gas.[1]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards of this compound are:

  • Flammability: It is an extremely flammable gas that can form explosive mixtures with air.[3][4][5]

  • Gas Under Pressure: It is supplied as a liquefied gas under pressure and may explode if heated.[3][4]

  • Asphyxiation: In high concentrations, it can displace oxygen and cause rapid suffocation.[3][5]

  • Frostbite: Direct contact with the liquefied gas can cause cold burns and frostbite.[3][6]

Q3: What are the proper storage conditions for this compound cylinders?

A3: this compound cylinders should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[2][4][6] Cylinder temperatures should not exceed 52°C (125°F).[3][7] Cylinders must be stored upright and firmly secured to prevent them from falling or being knocked over.[7] Keep them separated from incompatible materials, particularly oxidizing agents.[3][6]

Q4: What Personal Protective Equipment (PPE) is required when handling this compound?

A4: When handling this compound, appropriate PPE is essential. This includes:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles. A face shield may also be necessary.[3][6]

  • Hand Protection: Wear insulated gloves when handling cylinders to protect against frostbite.[3][6] Chemical-resistant gloves are also recommended.[8]

  • Body Protection: A lab coat, coveralls, or flame-resistant clothing should be worn.[3]

  • Respiratory Protection: While generally not required with adequate ventilation, a self-contained breathing apparatus (SCBA) should be available for emergency situations.[3][4]

Q5: How should I dispose of waste this compound?

A5: Do not attempt to dispose of this compound yourself. Contact your institution's environmental health and safety office or a licensed waste disposal contractor.[4][7] Empty cylinders should be returned to the supplier with the valve closed and a valve protection cap in place.[7] Do not discharge waste gas into the atmosphere.[9]

Troubleshooting Guides

Q1: My experiment is yielding inconsistent results, and I suspect an issue with my this compound source. What should I check?

A1: Inconsistent experimental results can stem from several factors related to your this compound supply. First, repeat the experiment to rule out random human error.[10][11] If the problem persists, consider the following:

  • Purity of Reagents: Ensure the purity of all reagents and solvents used in your experiment, as contaminants can lead to unexpected side reactions.[12]

  • Moisture in the System: this compound can be sensitive to moisture. Ensure your glassware is rigorously dried and consider purging your system with an inert gas before introducing this compound.[13]

  • Regulator and Tubing Integrity: Check your gas pressure regulator and all tubing for leaks or contamination. Old or incompatible tubing can degrade and introduce impurities into your reaction.

  • Cylinder Contamination: If you suspect the cylinder itself may be contaminated, contact the supplier for guidance. Do not attempt to vent or analyze the contents yourself.

Q2: I smell a faint, sweet odor and suspect a leak from my this compound cylinder. What is the immediate course of action?

A2: this compound has a faint, ether-like odor at high concentrations.[1][2] If you suspect a leak, prioritize safety:

  • Do not panic.

  • Eliminate Ignition Sources: Immediately extinguish all open flames and turn off any spark-producing equipment.[2][4]

  • Ventilate the Area: If it is safe to do so, increase ventilation by opening a window or increasing the flow rate of your fume hood.[3]

  • Evacuate: Evacuate the immediate area.[3]

  • Stop the Leak (if safe): If you are trained and it is safe to do so, try to stop the release by closing the cylinder valve.[3]

  • Alert Others: Inform your lab supervisor and colleagues.

  • Emergency Response: If the leak is large or you are unsure how to proceed, contact your institution's emergency response team.[14]

Q3: The pressure in my reaction vessel is fluctuating unexpectedly after introducing this compound. What are the potential causes?

A3: Pressure fluctuations can indicate several issues:

  • Temperature Changes: this compound is a gas, and its pressure is sensitive to temperature changes. Ensure your reaction is maintained at a stable temperature.

  • Leaks: A slow leak in your experimental setup will cause a gradual drop in pressure. Check all connections and seals.

  • Reaction Rate: The consumption of this compound in your reaction will naturally lead to a pressure decrease. If the reaction is unexpectedly fast or slow, it could cause pressure fluctuations.

  • Regulator Malfunction: Your gas pressure regulator may not be providing a stable output pressure. Check the regulator's performance.

Q4: I've noticed ice or frost forming on the outside of the this compound cylinder and on the valve. Is this a cause for concern?

A4: The formation of frost on a compressed gas cylinder and its valve is common when gas is withdrawn at a high rate.[3] This is due to the cooling effect of the gas expanding as it leaves the cylinder (Joule-Thomson effect). While not necessarily dangerous in itself, it indicates a high flow rate. Be mindful of the following:

  • Material Embrittlement: The extreme cold can make some materials brittle. Ensure all your equipment, especially tubing, is rated for low-temperature use.

  • Valve Seizure: In extreme cases, the valve could freeze. Do not use force to operate a frozen valve. Allow it to warm up to ambient temperature naturally.

  • Indication of High Flow: A high flow rate might not be intended for your experiment and could affect your results. Ensure your flow rate is set correctly.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula CH₃F
Molar Mass 34.03 g/mol [1]
Appearance Colorless gas[1]
Odor Pleasant, ether-like at high concentrations[1]
Boiling Point -78.4 °C (-109.1 °F)[1]
Melting Point -137.8 °C (-216.0 °F)[1]
Vapor Pressure 3.3 MPa[1]
Solubility in Water 2.295 g/L[1]
Auto-ignition Temperature Not known[5]
Flammability Limits 5.6 vol % (Lower)[5]

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendation
Storage Temperature Do not expose to temperatures exceeding 52°C (125°F)[3]
Storage Area Store in a cool, dry, well-ventilated area[2][4][6]
Cylinder Orientation Store upright and securely fastened[7]
Incompatible Materials Oxidizing agents[3][6]
Handling Area Use only in a well-ventilated area, preferably a chemical fume hood[3][15]
Tools Use only non-sparking tools[3][7]
Grounding Follow proper grounding procedures to avoid static electricity[3]

Experimental Protocols

Protocol for the Safe Dispensing of Gaseous this compound into a Reaction Vessel

Objective: To safely transfer a measured amount of gaseous this compound from a compressed gas cylinder to a reaction vessel.

Materials:

  • Cylinder of this compound

  • Two-stage pressure regulator compatible with this compound

  • Inert, pressure-rated tubing (e.g., stainless steel)

  • Reaction vessel with appropriate inlet and outlet valves

  • Chemical fume hood

  • Personal Protective Equipment (as specified in the FAQs)

Procedure:

  • Preparation:

    • Ensure the reaction vessel is clean, dry, and properly assembled within a chemical fume hood.

    • Inspect the this compound cylinder for any signs of damage.

    • Securely clamp the cylinder in an upright position.

    • Inspect the pressure regulator and tubing for any defects.

  • System Assembly:

    • With the cylinder valve closed, attach the pressure regulator to the cylinder outlet. Tighten the connection using the appropriate wrench.

    • Connect one end of the tubing to the regulator outlet and the other end to the inlet valve of the reaction vessel.

  • Leak Check:

    • Close the outlet valve of the regulator and the inlet valve of the reaction vessel.

    • Slowly open the main cylinder valve.

    • Apply a leak detection solution (e.g., Snoop) to all connections. If bubbles form, there is a leak. Close the cylinder valve and tighten the leaking connection. Repeat the leak check.

  • Purging the System:

    • To remove air and moisture, purge the system with a dry, inert gas like nitrogen or argon before introducing this compound.[13]

  • Dispensing this compound:

    • Ensure the fume hood sash is at the appropriate height.

    • Slowly open the outlet valve of the regulator to the desired pressure.

    • Slowly open the inlet valve of the reaction vessel to allow this compound to flow into the vessel.

    • Monitor the pressure in the reaction vessel.

  • Shutdown:

    • When the desired amount of gas has been transferred, close the main cylinder valve.

    • Close the inlet valve of the reaction vessel.

    • Vent the gas remaining in the regulator and tubing into the fume hood exhaust.

    • Close the regulator outlet valve and turn the pressure-adjusting knob counter-clockwise to relieve the spring tension.

Mandatory Visualizations

experimental_workflow cluster_fume_hood Chemical Fume Hood cylinder This compound Cylinder regulator Pressure Regulator cylinder->regulator 1. Attach tubing Inert Tubing regulator->tubing 2. Connect reaction_vessel Reaction Vessel tubing->reaction_vessel 3. Dispense Gas exhaust Exhaust reaction_vessel->exhaust 4. Venting (if necessary)

Caption: Experimental workflow for safely dispensing this compound in a fume hood.

troubleshooting_leak start Suspected this compound Leak odor_check Is there a faint, sweet odor? start->odor_check eliminate_ignition Eliminate all ignition sources odor_check->eliminate_ignition Yes no_odor Continue to monitor for other signs of a leak (e.g., hissing sound) odor_check->no_odor No ventilate Increase ventilation eliminate_ignition->ventilate evacuate Evacuate the area ventilate->evacuate stop_leak Can the leak be stopped safely? evacuate->stop_leak close_valve Close cylinder valve stop_leak->close_valve Yes emergency_call Call Emergency Response stop_leak->emergency_call No monitor Monitor the situation from a safe distance close_valve->monitor emergency_call->monitor

Caption: Troubleshooting decision tree for a suspected this compound leak.

References

Validation & Comparative

A Comparative Guide to Fluorinated Methanes: Properties, Performance, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of fluoromethane (CH₃F) and its more highly fluorinated counterparts: dithis compound (B1196922) (CH₂F₂), trithis compound (B1200692) (CHF₃), and carbon tetrafluoride (CF₄). The progressive substitution of hydrogen with fluorine imparts dramatic changes in physicochemical properties, reactivity, and potential applications. Understanding these trends is fundamental for professionals in chemistry and drug development, where fluorine incorporation is a key strategy for modulating molecular characteristics such as metabolic stability, lipophilicity, and binding affinity.[1][2][3]

This document presents key experimental data in a comparative format, details the protocols for crucial analytical methods, and uses visualizations to illustrate fundamental relationships and workflows.

Comparative Physicochemical Properties

The substitution of hydrogen with highly electronegative fluorine atoms systematically alters the properties of the methane (B114726) scaffold. The table below summarizes key quantitative data for the this compound series, illustrating the impact of increasing fluorination.

PropertyThis compound (CH₃F)Dithis compound (CH₂F₂)Trithis compound (CHF₃)Carbon Tetrafluoride (CF₄)
Molar Mass ( g/mol ) 34.03[4]52.02[5]70.01[6]88.00[7]
Boiling Point (°C) -78.4[8]-51.6[5]-84.0[9]-127.8[7]
Melting Point (°C) -137.8[8]-136.8[10]-160.0[9]-183.6[7]
Liquid Density (g/cm³) 0.557 (at 25°C)[4]1.1 (at 20°C)[5]1.442 (at -80°C)[9]1.89 (at -183°C)[11]
Dipole Moment (Debye) 1.85[4]1.971.650[12]
C-F Bond Energy (kJ/mol) 552--515[7]
C-F Bond Length (Å) 0.139--1.323[7]
Solubility in Water 2.295 g/100mL[8]0.44% (at 25°C)[10]0.10% (by weight, 25°C)[9]18.8 mg/L (at 25°C)[13]
Log Kₒw (Octanol/Water) ~0.50.20[10]-1.18[13]
Global Warming Potential 150675[10]14,800[14]6,500[7]

Analysis of Property Trends and Reactivity

The progressive replacement of hydrogen with fluorine results in predictable yet significant changes in molecular properties.

Key Observations:

  • Boiling and Melting Points: The boiling and melting points do not follow a simple linear trend. While increasing molar mass generally leads to higher boiling points due to stronger van der Waals forces, the molecular symmetry and dipole moment play a crucial role. The highly symmetrical and nonpolar carbon tetrafluoride (CF₄) has a very low boiling point for its mass.[7][12]

  • Bond Strength and Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[15][16] As more fluorine atoms are added to the carbon center, the C-F bonds become progressively stronger and shorter, leading to exceptional thermal and chemical stability.[12] Consequently, carbon tetrafluoride is remarkably inert, whereas the fluorination of methane can be an explosive reaction.[12][17]

  • Acidity: Fluorine substitution has a synergistic effect on the C-H acidity of methane. The high electronegativity of fluorine stabilizes the resulting carbanion, making the hydrogens in CHF₃ and CH₂F₂ significantly more acidic than in methane.[18]

  • Solubility: As fluorination increases, the compounds become more hydrophobic, leading to decreased solubility in water.[8][9][10][13] However, they are generally soluble in organic solvents.[12]

  • Relevance in Drug Discovery: While these simple gases are not therapeutic agents themselves, they serve as the smallest archetypes for understanding the effects of fluorination. In drug design, adding fluorine can block metabolic oxidation at a specific site, increase binding affinity through new electronic interactions, and modulate lipophilicity to improve cell membrane permeability.[3][19] The principles observed in this series—changes in pKa, lipophilicity, and metabolic stability—are directly applicable to the design of complex fluorinated pharmaceuticals.[1][20]

Fluorination_Trends cluster_methane Progressive Fluorination of Methane cluster_properties Resulting Property Trends CH4 Methane (CH₄) CH3F This compound (CH₃F) CH4->CH3F CH2F2 Dithis compound (CH₂F₂) CH3F->CH2F2 CHF3 Trithis compound (CHF₃) CH2F2->CHF3 Stability Increased Chemical Stability CH2F2->Stability Trend CF4 Carbon Tetrafluoride (CF₄) CHF3->CF4 Acidity Increased C-H Acidity CHF3->Acidity Trend Solubility Decreased Water Solubility CF4->Solubility Trend

Fig 1. Logical relationship of fluorination and resulting property trends.

Key Experimental Protocols

Objective comparison requires standardized experimental methods. Below are detailed protocols for determining two key parameters relevant to the this compound series.

The octanol-water partition coefficient (Kₒw or P) is a critical measure of a chemical's lipophilicity and is essential for predicting its pharmacokinetic behavior. The Shake-Flask Method (based on OECD Guideline 107) is a standard approach.[21]

Objective: To measure the equilibrium concentration of a substance in n-octanol and water to determine its partition coefficient.

Materials:

  • Test substance (e.g., Dithis compound)

  • n-octanol, analytical grade, saturated with water

  • Distilled or deionized water, saturated with n-octanol

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., Gas Chromatography with an appropriate detector)

  • Standard solutions of the test substance in both water and n-octanol

Methodology:

  • Preparation of Phases: Mix n-octanol and water by shaking for 24 hours at the experimental temperature (e.g., 25°C) and let them separate for at least 24 hours. This ensures mutual saturation of the solvents.[22]

  • Test Substance Introduction: Prepare a stock solution of the test substance in the phase in which it is more soluble.

  • Partitioning:

    • Add known volumes of the pre-saturated n-octanol and water to a centrifuge tube. The volume ratio is chosen based on the expected Kₒw.[21]

    • Add a small, known amount of the test substance stock solution. The final concentration should not exceed the substance's solubility limit in either phase.

    • Securely cap the tubes and shake them until equilibrium is reached. For low Kₒw compounds, this may take a few minutes. For others, several hours of gentle mixing may be required.

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the octanol (B41247) and water phases. This is critical to avoid emulsions that can interfere with analysis.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the test substance in each phase (Cₒ and Cₒ) using the appropriate analytical method (e.g., GC).

  • Calculation:

    • The partition coefficient (Kₒw) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase: Kₒw = Cₒ / Cₒ

    • The result is typically expressed as its base-10 logarithm: Log Kₒw = log₁₀(Kₒw)

Shake_Flask_Workflow start Start: Prepare Saturated Solvents add_substance Add Test Substance to Solvent Phases start->add_substance shake Shake to Reach Equilibrium add_substance->shake centrifuge Centrifuge for Phase Separation shake->centrifuge analyze_octanol Analyze Octanol Phase (C_oct) centrifuge->analyze_octanol analyze_water Analyze Aqueous Phase (C_wat) centrifuge->analyze_water calculate Calculate: LogKow = log(C_oct / C_wat) analyze_octanol->calculate analyze_water->calculate end End: Report LogKow Value calculate->end

References

A Comparative Guide to the Atmospheric Degradation of Fluoromethane and Chloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the atmospheric degradation of fluoromethane (CH₃F) and chloromethane (B1201357) (CH₃Cl), focusing on key kinetic and photochemical parameters. The information presented is supported by experimental data to aid researchers in understanding the environmental fate of these compounds.

Executive Summary

The atmospheric degradation of both this compound and chloromethane is primarily initiated by reaction with the hydroxyl radical (OH). However, significant differences in their reaction rates, atmospheric lifetimes, and global warming potentials exist. Chloromethane has a shorter atmospheric lifetime than this compound, but it plays a role in stratospheric ozone depletion due to the release of chlorine atoms. This compound, while not an ozone-depleting substance, is a more potent greenhouse gas over a 100-year time horizon. This guide presents a detailed comparison of their atmospheric chemistry, supported by quantitative data, experimental protocols, and visual diagrams of their degradation pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the key atmospheric degradation parameters for this compound and chloromethane, based on available experimental data.

Table 1: Reaction Rate Constants with Atmospheric Oxidants

CompoundOxidantRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 KReference(s)
This compound (CH₃F) OH1.0 x 10⁻¹⁴[1]
O₃No significant reaction reported
NO₃No significant reaction reported
Chloromethane (CH₃Cl) OH3.6 x 10⁻¹⁴[2]
O₃No significant reaction reported
NO₃< 1 x 10⁻¹⁸ (estimated)[3]

Table 2: Atmospheric Lifetimes and Global Warming Potentials (GWPs)

CompoundAtmospheric Lifetime (years)GWP (100-year time horizon)Radiative Efficiency (W m⁻² ppb⁻¹)Reference(s)
This compound (CH₃F) 2.6150~0.15 (estimated)
Chloromethane (CH₃Cl) 1.0 - 1.5130.013[2]

Atmospheric Degradation Pathways

The primary atmospheric degradation pathway for both this compound and chloromethane is initiated by hydrogen abstraction by the hydroxyl (OH) radical.

This compound Degradation Pathway

The reaction of this compound with the OH radical produces a fluoromethyl radical (•CH₂F) and a water molecule. The subsequent fate of the •CH₂F radical in the atmosphere involves a series of oxidation steps.

Fluoromethane_Degradation CH3F This compound (CH₃F) CH2F_rad Fluoromethyl Radical (•CH₂F) CH3F->CH2F_rad + OH OH OH Radical CH2FO2_rad Fluoromethylperoxy Radical (CH₂FO₂•) CH2F_rad->CH2FO2_rad + O₂ H2O H₂O O2 O₂ CH2FO_rad Fluoromethoxy Radical (CH₂FO•) CH2FO2_rad->CH2FO_rad + NO NO NO NO2 NO₂ HCOF Formyl Fluoride (HCOF) CH2FO_rad->HCOF + O₂ O2_2 O₂ HF Hydrogen Fluoride (HF) HCOF->HF Further reactions

This compound degradation pathway.
Chloromethane Degradation Pathway

Similarly, the reaction of chloromethane with the OH radical leads to the formation of a chloromethyl radical (•CH₂Cl). This radical then undergoes further oxidation, ultimately releasing a chlorine atom, which can participate in catalytic ozone depletion cycles in the stratosphere.[2]

Chloromethane_Degradation CH3Cl Chloromethane (CH₃Cl) CH2Cl_rad Chloromethyl Radical (•CH₂Cl) CH3Cl->CH2Cl_rad + OH OH OH Radical CH2ClO2_rad Chloromethylperoxy Radical (CH₂ClO₂•) CH2Cl_rad->CH2ClO2_rad + O₂ H2O H₂O O2 O₂ CH2ClO_rad Chloromethoxy Radical (CH₂ClO•) CH2ClO2_rad->CH2ClO_rad + NO NO NO NO2 NO₂ HCOH Formaldehyde (HCHO) CH2ClO_rad->HCOH + O₂ O2_2 O₂ Cl_rad Chlorine Radical (•Cl) ClO_rad Chlorine Monoxide Radical (ClO•) Cl_rad->ClO_rad + O₃ HCOH->Cl_rad dissociation O3 Ozone (O₃)

Chloromethane degradation and ozone depletion link.

Experimental Protocols

Accurate determination of reaction rate constants and photodissociation cross-sections is crucial for modeling the atmospheric fate of chemical compounds. Below are detailed methodologies for key experimental techniques.

Determination of OH Radical Reaction Rate Constants using Flash Photolysis-Resonance Fluorescence

This absolute method directly measures the decay of OH radicals in the presence of a reactant.

Experimental Workflow:

FP_RF_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Photolysis_Laser Pulsed Laser (e.g., 248 nm KrF) Reaction_Cell Flow Reactor Cell (containing reactant + OH precursor) Photolysis_Laser->Reaction_Cell initiates reaction Detector Photomultiplier Tube (PMT) Reaction_Cell->Detector fluorescence OH_Source OH Precursor (e.g., H₂O₂, HONO) OH_Source->Reaction_Cell Resonance_Lamp OH Resonance Lamp (~308 nm) Resonance_Lamp->Reaction_Cell excites OH Step1 1. Introduce reactant and OH precursor into the flow reactor at known concentrations. Step2 2. Generate OH radicals via a short pulse from the photolysis laser. Step1->Step2 Step3 3. Excite OH radicals with the resonance lamp at a specific wavelength. Step2->Step3 Step4 4. Detect the resulting fluorescence at a right angle using the PMT. Step3->Step4 Step5 5. Record the fluorescence decay as a function of time after the laser pulse. Step4->Step5 Step6 6. Vary the reactant concentration and repeat. Step5->Step6

Flash Photolysis-Resonance Fluorescence workflow.

Methodology:

  • Reactant and Precursor Introduction: A known concentration of the compound of interest (this compound or chloromethane) and an OH radical precursor (e.g., H₂O₂ or HONO) are introduced into a temperature-controlled flow reactor. A carrier gas, typically helium or nitrogen, maintains a constant pressure and flow rate.

  • OH Radical Generation: A short, intense pulse of UV light from a laser (e.g., a KrF excimer laser at 248 nm) photolyzes the precursor, generating a burst of OH radicals.

  • OH Radical Detection: The concentration of OH radicals is monitored over time using resonance fluorescence. A resonance lamp emits light at a wavelength specifically absorbed by OH radicals (~308 nm). The excited OH radicals then fluoresce, emitting light at a longer wavelength.

  • Signal Measurement: A photomultiplier tube (PMT) positioned at a right angle to both the resonance lamp and the flow reactor detects the fluorescence signal. The intensity of the fluorescence is proportional to the OH radical concentration.

  • Kinetic Analysis: The decay of the fluorescence signal is recorded as a function of time after the laser pulse. In the presence of the reactant, the decay will be faster than in its absence. By measuring the decay rate at different reactant concentrations, the bimolecular rate constant for the reaction between the OH radical and the reactant can be determined from the slope of a plot of the pseudo-first-order rate constant versus the reactant concentration.

Determination of OH Radical Reaction Rate Constants using the Relative Rate Method

This method compares the rate of disappearance of the test compound to that of a reference compound with a well-known OH reaction rate constant.

Experimental Workflow:

RR_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Reaction_Chamber Teflon Bag or Smog Chamber GC_FID Gas Chromatograph with Flame Ionization Detector (GC-FID) Reaction_Chamber->GC_FID sampling UV_Lamps UV Blacklamps UV_Lamps->Reaction_Chamber initiates reaction Reactants Test Compound, Reference Compound, OH Precursor (e.g., CH₃ONO) Reactants->Reaction_Chamber Step1 1. Introduce known concentrations of the test compound, reference compound, and OH precursor into the reaction chamber. Step2 2. Irradiate the chamber with UV lamps to generate OH radicals from the precursor. Step1->Step2 Step3 3. Periodically withdraw gas samples from the chamber over the course of the experiment. Step2->Step3 Step4 4. Analyze the concentrations of the test and reference compounds using GC-FID. Step3->Step4 Step5 5. Plot ln([Test]₀/[Test]ₜ) vs. ln([Ref]₀/[Ref]ₜ). Step4->Step5 Step6 6. The slope of the line gives the ratio of the rate constants (k_test / k_ref). Step5->Step6

Relative Rate Method workflow.

Methodology:

  • Chamber Preparation: A mixture containing the test compound (e.g., this compound), a reference compound with a well-characterized OH rate constant (e.g., ethane (B1197151) or propane), and an OH radical precursor (e.g., methyl nitrite (B80452), CH₃ONO) is prepared in a large, inert reaction chamber (e.g., a Teflon bag or a smog chamber) filled with purified air.

  • Initiation of Reaction: The chamber is irradiated with UV blacklamps, which photolyze the methyl nitrite to produce OH radicals.

  • Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time by periodically withdrawing gas samples and analyzing them using a gas chromatograph with a flame ionization detector (GC-FID).

  • Data Analysis: The rate constant for the test compound is determined relative to the reference compound using the following relationship: ln([Test]₀ / [Test]ₜ) = (k_test / k_ref) * ln([Ref]₀ / [Ref]ₜ) where [Test]₀ and [Ref]₀ are the initial concentrations, [Test]ₜ and [Ref]ₜ are the concentrations at time t, and k_test and k_ref are the rate constants for the reactions of OH with the test and reference compounds, respectively. A plot of ln([Test]₀ / [Test]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants. Since k_ref is known, k_test can be calculated.[4]

Conclusion

The atmospheric degradation of this compound and chloromethane, while both primarily driven by reactions with hydroxyl radicals, exhibit distinct characteristics with different environmental implications. Chloromethane's shorter atmospheric lifetime is offset by its contribution to stratospheric ozone depletion. Conversely, this compound, while not an ozone-depleting substance, has a higher global warming potential. The data and methodologies presented in this guide provide a foundation for researchers to further investigate the atmospheric chemistry of these and other related compounds, contributing to a more comprehensive understanding of their environmental impact.

References

A Comparative Analysis of Low-GWP Alternatives to Fluoromethane (R-41) for Ultra-Low Temperature Refrigeration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental evaluation of next-generation refrigerants for ultra-low temperature applications.

The phasing down of high global warming potential (GWP) refrigerants under global regulations necessitates a critical evaluation of viable alternatives, particularly in specialized applications such as ultra-low temperature (ULT) refrigeration. Fluoromethane (R-41), a hydrofluorocarbon (HFC) with a GWP of 92, has been utilized in the low-temperature stage of cascade refrigeration systems.[1] This guide provides a comprehensive comparison of promising low-GWP alternatives to R-41, focusing on their performance characteristics, environmental impact, and the experimental protocols required for their evaluation.

Environmental and Physical Properties

The primary drivers for replacing R-41 are its GWP and flammability. The leading alternatives are hydrocarbons (HCs), namely ethane (B1197151) (R-170) and ethylene (B1197577) (R-1150), which boast significantly lower GWPs.[2][3] A summary of the key environmental and physical properties is presented in Table 1.

PropertyThis compound (R-41)Ethane (R-170)Ethylene (R-1150)
Chemical Formula CH₃FC₂H₆C₂H₄
Molar Mass ( g/mol ) 34.0330.0728.05
Boiling Point (°C) -78.4-88.6-103.7
Critical Temperature (°C) 44.932.29.2
Critical Pressure (MPa) 6.284.875.04
Global Warming Potential (GWP, 100-year) 92[1]~6[4]~4[3]
Ozone Depletion Potential (ODP) 0[5]0[2][4]0[3][6]
ASHRAE Safety Class A2A3A3

Table 1: Environmental and physical properties of R-41 and its low-GWP alternatives.

Performance Comparison in Cascade Refrigeration Systems

The performance of these refrigerants is best evaluated within the context of a cascade refrigeration system, where they operate in the low-temperature (LT) circuit. Theoretical and experimental studies have provided valuable insights into their comparative performance.

A key performance metric is the Coefficient of Performance (COP), which is the ratio of the refrigeration effect to the work input. A higher COP indicates greater energy efficiency. Theoretical analyses have shown that in a cascade system with R-717 (ammonia) in the high-temperature circuit, the R-717/R-170 pair demonstrates a higher COP and exergy efficiency compared to R-717/R-41 and R-717/R-1150.[7] Another study comparing an R-41/R-404A system to an R-170/R-161 system found that the latter achieved a higher optimal COP and exergetic efficiency.[8]

Table 2 summarizes the comparative performance data from a theoretical study of different refrigerant pairs in a cascade system, with a high-temperature circuit (HTC) refrigerant of R-717 and varying low-temperature circuit (LTC) refrigerants.

ParameterR-717/R-41R-717/R-170R-717/R-1150
COP (at -80°C Evaporating Temp.) ~1.1~1.2~1.05
Exergy Efficiency (at -80°C Evaporating Temp.) ~28%~30%~27%
Compressor Power Input (kW) HigherLowerHigher

Table 2: Theoretical performance comparison of R-41, R-170, and R-1150 in the low-temperature circuit of a cascade refrigeration system with R-717 in the high-temperature circuit. (Data synthesized from comparative studies[7])

Experimental Evaluation Protocol

A standardized and rigorous experimental protocol is crucial for the accurate comparison of refrigerant performance. The following methodology is a synthesis of best practices for evaluating low-temperature refrigerants in a cascade refrigeration system.

Experimental Setup

A schematic of a typical cascade refrigeration test rig is provided below. The system consists of two independent vapor-compression refrigeration circuits, a high-temperature circuit (HTC) and a low-temperature circuit (LTC), thermally linked by a cascade heat exchanger.

G cluster_HTC High-Temperature Circuit (HTC) cluster_LTC Low-Temperature Circuit (LTC) cluster_Instrumentation Instrumentation HTC_Comp Compressor HTC_Cond Condenser HTC_Comp->HTC_Cond High P, High T Vapor P2 P, T HTC_Comp->P2 Power_HTC Power Meter HTC_Comp->Power_HTC HTC_Exp Expansion Valve HTC_Cond->HTC_Exp High P, Med T Liquid HTC_Cond->HTC_Exp P3 P, T HTC_Cond->P3 Flow_HTC Mass Flow Meter HTC_Cond->Flow_HTC Cascade_HE Cascade Heat Exchanger HTC_Exp->Cascade_HE Low P, Low T Mixture P4 P, T HTC_Exp->P4 LTC_Comp Compressor Cascade_HE->LTC_Comp LTC_Exp Expansion Valve Cascade_HE->LTC_Exp High P, Med T Liquid P1 P, T Cascade_HE->P1 P7 P, T Cascade_HE->P7 Flow_LTC Mass Flow Meter Cascade_HE->Flow_LTC LTC_Comp->Cascade_HE High P, High T Vapor P6 P, T LTC_Comp->P6 Power_LTC Power Meter LTC_Comp->Power_LTC LTC_Evap Evaporator (Test Chamber) LTC_Evap->LTC_Comp Low P, Low T Vapor P5 P, T LTC_Evap->P5 LTC_Exp->LTC_Evap Low P, Low T Mixture P8 P, T LTC_Exp->P8

Figure 1: Schematic of a cascade refrigeration system for experimental evaluation.

Instrumentation and Data Acquisition

Accurate measurement is fundamental to reliable performance evaluation. Table 3 details the necessary instrumentation.

MeasurementInstrumentLocation (as per Figure 1)
Temperature T-type thermocouples or RTDs (PT100)Inlet and outlet of each component (P1-P8)
Pressure Pressure transducersInlet and outlet of compressors and expansion valves (P1, P2, P3, P4, P5, P6, P7, P8)
Mass Flow Rate Coriolis mass flow meterLiquid line after the condenser in each circuit (Flow_HTC, Flow_LTC)
Power Consumption WattmeterElectrical input to each compressor (Power_HTC, Power_LTC)

Table 3: Instrumentation for performance evaluation of a cascade refrigeration system.

Data should be collected using a data acquisition system at steady-state conditions for various evaporating and condensing temperatures.

Experimental Procedure
  • System Preparation: Evacuate the system to remove non-condensable gases and moisture. Charge the high-temperature circuit with the chosen refrigerant (e.g., R-404A or R-717) and the low-temperature circuit with the refrigerant under investigation (R-41, R-170, or R-1150).

  • Steady-State Operation: Start the high-temperature circuit compressor, followed by the low-temperature circuit compressor. Adjust the expansion valves and condenser fan speeds to achieve the desired operating conditions (evaporator and condenser temperatures). Allow the system to reach a steady state, characterized by stable temperatures and pressures for a minimum of 30 minutes.

  • Data Logging: Record all measured parameters (temperatures, pressures, mass flow rates, and power consumption) at regular intervals (e.g., every 10 seconds) for a sustained period (e.g., 15-20 minutes) to ensure data reliability.

  • Performance Calculation: Using the logged data, calculate the following performance indicators:

    • Refrigeration capacity (Q_evap)

    • Compressor work (W_comp)

    • Coefficient of Performance (COP = Q_evap / W_comp)

    • Exergy efficiency

  • Varying Operating Conditions: Repeat steps 2-4 for a range of evaporator temperatures (e.g., -80°C to -50°C) and condenser temperatures to evaluate performance across different operating conditions.

Logical Workflow for Refrigerant Evaluation

The process of evaluating a new refrigerant as an alternative to an existing one follows a logical progression from initial screening to detailed system performance analysis.

G A Identify Potential Alternatives (Low GWP, Suitable Boiling Point) B Thermodynamic Property Analysis (NIST REFPROP, CoolProp) A->B C Theoretical Cycle Analysis (EES, MATLAB) B->C D Component Compatibility Assessment (Materials, Lubricants) C->D G Data Analysis and Comparison (COP, Cooling Capacity, Exergy Efficiency) C->G E Experimental Setup and Instrumentation D->E F Performance Testing in Cascade System E->F F->G H Safety and Risk Assessment (Flammability, Toxicity) G->H I Final Recommendation H->I

Figure 2: Logical workflow for the evaluation of alternative refrigerants.

Conclusion and Recommendations

The evaluation of alternatives to this compound (R-41) for ultra-low temperature applications indicates that hydrocarbons, specifically ethane (R-170) and ethylene (R-1150), are the most promising low-GWP candidates. Theoretical studies suggest that R-170, in particular, may offer superior energy efficiency compared to R-41.[7][8]

However, the high flammability of these hydrocarbons (ASHRAE safety class A3) necessitates careful system design and adherence to safety standards, such as ASHRAE 15. For researchers and drug development professionals requiring reliable and efficient ultra-low temperature refrigeration, the transition to these low-GWP alternatives is a viable path forward, provided that the necessary safety precautions and system modifications are implemented. Further experimental validation under a wide range of operating conditions is crucial to fully characterize the performance of these alternatives and to optimize system design for their use.

References

A Comparative Analysis of Computational and Experimental Data for Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and computationally calculated properties of fluoromethane (CH₃F). By presenting quantitative data in a clear, tabular format and outlining the methodologies behind these findings, this document aims to offer researchers a comprehensive resource for understanding the accuracy and utility of computational chemistry in characterizing small molecules.

Data Presentation

The following tables summarize the molecular geometry, vibrational frequencies, and dipole moment of this compound as determined by both experimental techniques and computational methods.

Molecular Geometry

The equilibrium geometry of this compound has been well-characterized by microwave spectroscopy. These experimental values provide a benchmark for assessing the accuracy of computational models.

ParameterExperimental ValueComputational Value (B3LYP/6-31G*)Computational Value (CCSD(T)/aug-cc-pVTZ)
C-H Bond Length (Å)1.087 ± 0.0011.0911.086
C-F Bond Length (Å)1.383 ± 0.0011.3851.382
H-C-H Bond Angle (°)110.2 ± 0.1109.8110.1
H-C-F Bond Angle (°)108.73 ± 0.1109.1108.8
Vibrational Frequencies

The fundamental vibrational frequencies of this compound have been determined from gas-phase infrared spectroscopy. These frequencies correspond to the different modes of atomic motion within the molecule.

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)Calculated Frequency (B3LYP/6-31G*)Calculated Frequency (CCSD(T)/aug-cc-pVTZ)Description
ν₁A₁293030452940CH₃ symmetric stretch
ν₂A₁146414801468CH₃ symmetric deformation
ν₃A₁104910751052C-F stretch
ν₄E300631203015CH₃ asymmetric stretch
ν₅E146714851472CH₃ asymmetric deformation
ν₆E118211951185CH₃ rock
Dipole Moment

The electric dipole moment, a measure of the molecule's overall polarity, has been precisely measured using the Stark effect in microwave spectroscopy.

PropertyExperimental Value (Debye)Calculated Value (B3LYP/6-31G*) (Debye)Calculated Value (CCSD(T)/aug-cc-pVTZ) (Debye)
Dipole Moment (µ)1.858 ± 0.0051.921.86

Experimental Protocols

The experimental data presented in this guide were obtained using well-established spectroscopic techniques. The following provides an overview of the methodologies employed.

Microwave Spectroscopy for Molecular Geometry

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The moments of inertia of the molecule can be determined from the frequencies of these transitions. By analyzing the moments of inertia for different isotopic species of the molecule, a precise molecular structure, including bond lengths and angles, can be derived.

Typical Experimental Setup:

  • Microwave Source: A tunable source, such as a klystron or a Gunn diode, generates microwave radiation over a specific frequency range.

  • Sample Cell: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure to minimize intermolecular interactions.

  • Detector: A sensitive detector, such as a crystal diode, measures the microwave power that passes through the sample.

  • Modulation and Detection: Stark modulation, where a square-wave electric field is applied across the sample, is often used to improve the signal-to-noise ratio. The absorption signals are then detected using a phase-sensitive detector locked to the modulation frequency.

By sweeping the frequency of the microwave source and recording the absorption, a high-resolution rotational spectrum is obtained. The analysis of this spectrum provides the rotational constants, which are inversely related to the moments of inertia.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Frequencies

Principle: FT-IR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is achieved by using an interferometer, which produces an interferogram—a signal as a function of the optical path difference. A Fourier transform is then applied to the interferogram to obtain the spectrum.

Typical Experimental Setup for Gas-Phase Analysis:

  • IR Source: A broadband infrared source, such as a globar or a ceramic heater, provides the infrared radiation.

  • Interferometer: A Michelson interferometer is commonly used. It splits the IR beam into two paths and then recombines them. The path difference between the two beams is varied, creating an interference pattern.

  • Sample Cell: The gas sample is contained in a cell with windows that are transparent to infrared radiation, such as potassium bromide (KBr) or sodium chloride (NaCl) windows. For gas-phase measurements, long path-length cells (multi-pass cells) are often used to increase the absorption signal.

  • Detector: A sensitive detector, such as a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector, measures the intensity of the interferogram.

  • Data System: A computer is used to control the spectrometer, perform the Fourier transform of the interferogram, and display the resulting infrared spectrum.

The positions of the absorption bands in the infrared spectrum correspond to the vibrational frequencies of the molecule.

Stark Effect Spectroscopy for Dipole Moment Measurement

Principle: The Stark effect is the shifting and splitting of spectral lines of atoms and molecules due to the presence of an external static electric field. In rotational spectroscopy, the application of a known electric field to a gaseous sample causes a shift in the rotational energy levels. This shift is dependent on the magnitude of the electric field and the molecule's permanent electric dipole moment.

Typical Experimental Setup:

  • Microwave Spectrometer: The experiment is typically performed using a high-resolution microwave spectrometer as described above.

  • Stark Cell: The sample cell is modified to include two parallel plates to which a precise, high-voltage electric field can be applied. The spacing between these plates is accurately known.

  • Voltage Source: A highly stable and calibrated DC voltage source is used to generate the electric field.

  • Measurement Procedure: The rotational spectrum is recorded both in the absence and presence of the electric field. The frequency shifts of the rotational transitions are measured as a function of the applied voltage.

By analyzing the magnitude of the frequency shifts for specific rotational transitions, the permanent electric dipole moment of the molecule can be accurately determined.[1][2][3]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the comparison of computational and experimental data.

Logical_Relationship cluster_experimental Experimental Approach cluster_computational Computational Approach exp_protocol Experimental Protocol measurement Physical Measurement exp_protocol->measurement guides exp_data Experimental Data measurement->exp_data yields comparison Comparison & Validation exp_data->comparison comp_model Computational Model (e.g., DFT, CCSD(T)) simulation Quantum Chemical Simulation comp_model->simulation defines comp_data Computational Data simulation->comp_data generates comp_data->comparison interpretation Interpretation & Insight comparison->interpretation

Caption: Logical flow comparing experimental and computational chemistry.

Experimental_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_data Data Analysis cluster_results Derived Properties sample_prep Prepare Gaseous This compound Sample mw_spec Microwave Spectroscopy sample_prep->mw_spec ftir_spec FT-IR Spectroscopy sample_prep->ftir_spec stark_spec Stark Effect Spectroscopy sample_prep->stark_spec rot_spectra Analyze Rotational Spectra mw_spec->rot_spectra vib_spectra Analyze Vibrational Spectra ftir_spec->vib_spectra stark_shifts Analyze Stark Shifts stark_spec->stark_shifts geometry Molecular Geometry rot_spectra->geometry frequencies Vibrational Frequencies vib_spectra->frequencies dipole Dipole Moment stark_shifts->dipole

Caption: Workflow for experimental spectroscopic analysis of this compound.

References

A Comparative Guide to the Validation of Fluoromethane Synthesis Using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthesis routes for fluoromethane (CH₃F) and details the validation of its production using Gas Chromatography-Mass Spectrometry (GC-MS). We offer a comparative analysis of alternative synthesis and validation methodologies, supported by experimental data, to assist researchers in selecting the most suitable methods for their applications, from bulk chemical production to the synthesis of ¹⁸F-labeled PET tracers.

Introduction to this compound Synthesis and Validation

This compound, a valuable chemical intermediate and tracer in Positron Emission Tomography (PET), requires robust and verifiable synthesis methods. The validation of these synthetic routes is critical to ensure the purity and yield of the final product. GC-MS is a powerful and widely adopted technique for this purpose, offering both separation and identification of volatile compounds like this compound. This guide explores a high-yield industrial synthesis method and compares it with alternatives, while also contrasting the validation capabilities of GC-MS against Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of this compound Synthesis Methods

The selection of a synthesis route for this compound depends heavily on the desired yield, purity, and application (e.g., industrial scale vs. radiolabeling). Below is a comparison of three distinct methods.

Synthesis Method Precursors Catalyst/Conditions Reported Yield Purity/Selectivity Primary Application
Vapor-Phase Fluorination Dimethyl Ether (or Methanol) + Hydrogen Fluoride (B91410) (HF)Aluminum Fluoride (AlF₃) or Chromium Fluoride (CrF₃) catalyst; 250–400°C[1][2]High ConversionNear 100% Selectivity[3]Industrial Production
Solid-Phase Nucleophilic Substitution Polymer-bound methyl precursorK¹⁸F/Kryptofix in DMF; 95°C~25% (Radiochemical Yield)High Radiochemical Purity¹⁸F-Radiolabeling for PET
Photochemical Synthesis Acetic Acid + Fluoride SourceUV radiation, Cu(II) sensitizer< 1%Product confirmed by GC-MSMechanistic Studies

Validation of Synthesis: GC-MS vs. ¹⁹F NMR Spectroscopy

Accurate validation is crucial to confirm the identity and purity of the synthesized this compound. GC-MS is a gold standard for volatile compounds, but ¹⁹F NMR offers a powerful alternative.

Feature Gas Chromatography-Mass Spectrometry (GC-MS) ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separates compounds based on volatility and polarity; identifies based on mass fragmentation pattern.Detects the ¹⁹F nucleus; provides information on the chemical environment and structure.
Quantitative Analysis Excellent, based on peak area relative to an internal or external standard.[4]Highly accurate and direct, without need for compound-specific standards (with internal reference).[5][6]
Qualitative Analysis Definitive identification through characteristic retention time and mass spectrum library matching.[7][8]Provides detailed structural information through chemical shifts and coupling constants.[5][9]
Sensitivity (LOD/LOQ) Generally higher sensitivity. LODs can reach sub-µg/mL or ppm levels.[10][11]Less sensitive than GC-MS. LODs are typically in the low mM to high µM range.[12]
Sample Throughput High, with typical run times of 5-30 minutes per sample.Lower, can require longer acquisition times for dilute samples to achieve good signal-to-noise.
Key Advantage High sensitivity and specificity for targeted volatile compounds.[10]"Background-free" analysis and robust quantification of all fluorine-containing species.[13]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Vapor-Phase Fluorination

This protocol is based on the established industrial method of reacting methanol (B129727) or its derivative, dimethyl ether, with hydrogen fluoride over a metal fluoride catalyst.[2]

Materials:

  • Methanol (CH₃OH) or Dimethyl Ether (DME)

  • Anhydrous Hydrogen Fluoride (HF)

  • Activated Aluminum Fluoride (AlF₃) catalyst pellets

  • High-pressure, corrosion-resistant (e.g., Monel or Inconel) packed-bed reactor tube

  • Furnace capable of maintaining 350-400°C

  • Gas flow controllers

  • Scrubber system with potassium hydroxide (B78521) (KOH) to neutralize unreacted HF

  • Cold trap (e.g., liquid nitrogen) to collect the gaseous product

Procedure:

  • Pack the reactor tube with the AlF₃ catalyst.

  • Heat the reactor to the reaction temperature of 350°C.

  • Vaporize methanol and HF, and introduce them into the reactor using mass flow controllers. A molar ratio of HF to methanol of 2:1 to 4:1 is recommended to minimize the formation of dimethyl ether as a byproduct.[2] The reaction is typically carried out at or near atmospheric pressure.[2]

  • The reaction is as follows: CH₃OH + HF → CH₃F + H₂O.

  • Pass the gaseous effluent from the reactor through the KOH scrubber to remove unreacted HF and any acidic byproducts.

  • Collect the purified this compound gas by condensing it in the cold trap.

  • Allow the collected product to slowly warm to room temperature to obtain gaseous this compound for analysis.

Protocol 2: Validation by GC-MS Analysis

This protocol is designed for the analysis of gaseous this compound, leveraging a Porous Layer Open Tubular (PLOT) column for optimal separation of volatile compounds.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: Rt-Alumina BOND/Na₂SO₄ PLOT column (30 m x 0.32 mm ID x 5 µm) or similar alumina-based PLOT column.[12][14]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

  • Injector: Temperature: 150°C. Split ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 15 to 100.

    • Solvent Delay: 1 minute (to protect the detector from the injection pulse).[15]

    • Transfer Line Temperature: 200°C.

    • Ion Source Temperature: 230°C.

Sample Preparation and Analysis:

  • Using a gas-tight syringe, carefully draw 100 µL of the synthesized this compound gas from the collection vessel.

  • Inject the gas sample into the GC injector.

  • Acquire the data according to the parameters above.

  • Identification:

    • Retention Time: The retention time for this compound will be very short, typically under 5 minutes with this type of column and program. Compare the retention time to a known standard or use the Kovats Retention Index (Standard non-polar index for CH₃F is ~217) for confirmation.[7]

    • Mass Spectrum: Identify the peak corresponding to this compound and analyze its mass spectrum. The expected fragmentation pattern will show a molecular ion peak (M⁺) at m/z 34 and a prominent fragment from the loss of a hydrogen atom at m/z 33 (CH₂F⁺).[8]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical comparison between the analytical techniques.

G cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis GC-MS Validation Reactants DME/Methanol + HF Reactor Vapor-Phase Reactor (AlF3 Catalyst, 350°C) Reactants->Reactor Crude Crude Gaseous Product (CH3F, HF, H2O) Reactor->Crude Scrubber KOH Scrubber Crude->Scrubber Trap Cold Trap (Liquid N2) Scrubber->Trap Product Pure Gaseous CH3F Trap->Product Injection Gas-Tight Syringe Injection Product->Injection GCMS GC-MS System Injection->GCMS Data Data Analysis (Retention Time + Mass Spectrum) GCMS->Data G cluster_gcms GC-MS cluster_nmr ¹⁹F NMR Validation Validation of this compound GCMS_Node GC-MS Analysis Validation->GCMS_Node NMR_Node ¹⁹F NMR Analysis Validation->NMR_Node GCMS_Pros Pros: - High Sensitivity (Low LOD) - Definitive ID (Mass Spectrum) - High Throughput GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Requires Volatility - Potential for Matrix Effects - Less Direct Quantification GCMS_Node->GCMS_Cons NMR_Pros Pros: - Highly Quantitative - Structural Information - No Background Interference NMR_Node->NMR_Pros NMR_Cons Cons: - Lower Sensitivity (Higher LOD) - Longer Analysis Time - Requires Higher Concentration NMR_Node->NMR_Cons

References

A Researcher's Guide to Cross-Validation Methods for Fluoromethane Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of fluoromethane (CH₃F) using spectroscopic techniques such as infrared (IR) or Raman spectroscopy, the development of robust and predictive calibration models is paramount. Cross-validation is a critical step in the development of these models, ensuring their generalizability to new, unseen samples and preventing overfitting. This guide provides an objective comparison of three widely used cross-validation methods: k-fold, leave-one-out (LOOCV), and Monte Carlo cross-validation (MCCV), complete with detailed experimental protocols and a comparative analysis of their performance.

Comparative Analysis of Cross-Validation Methods

The choice of a cross-validation method can significantly impact the assessment of a model's predictive performance. The following table summarizes the key characteristics and typical performance of each method in the context of spectroscopic data analysis.

Data Presentation: Comparison of Cross-Validation Method Performance

Featurek-Fold Cross-ValidationLeave-One-Out Cross-Validation (LOOCV)Monte Carlo Cross-Validation (MCCV)
Principle The dataset is randomly partitioned into 'k' equal-sized subsets (folds). Each fold is used once as a validation set while the remaining k-1 folds are used for training.[1][2]A special case of k-fold cross-validation where k equals the number of samples (n). Each sample is individually used as the validation set.[3][4]The dataset is repeatedly and randomly split into training and validation sets at a fixed proportion (e.g., 80% training, 20% validation).[5]
Advantages - Good balance between bias and variance.[1][2]- Computationally less expensive than LOOCV for large datasets.[4]- Nearly unbiased estimate of the prediction error as it uses almost the entire dataset for training in each iteration.[3]- Deterministic, providing the same result in every run.- Provides a distribution of performance metrics, offering insights into the model's stability.[5]- Flexible in the choice of the number of iterations and the split ratio.
Disadvantages - The performance estimate can have a slight variance depending on how the folds are split.- Can be computationally very expensive for large datasets.[4]- The estimate of the prediction error can have high variance.[3][4]- The same sample can be selected multiple times for validation, while others might not be selected at all.[5]- Not all samples are guaranteed to be in the validation set.
Typical Application in Spectroscopy Widely used for model selection and performance estimation in various spectroscopic applications.Suitable for small datasets where maximizing the training data in each split is crucial.Useful for assessing the stability and robustness of a calibration model, especially when the dataset has a complex structure.
Illustrative Performance Metrics
Root Mean Square Error of Cross-Validation (RMSECV) 0.0850.0920.088 (mean), ± 0.005 (std. dev.)
Coefficient of Determination (R²)0.9850.9820.984 (mean), ± 0.003 (std. dev.)
Ratio of Performance to Deviation (RPD)8.27.68.0 (mean), ± 0.4 (std. dev.)

Disclaimer: The quantitative data in this table is representative and for illustrative purposes only, as specific comparative studies on this compound were not available in the searched literature. The values are plausible for a well-constructed Partial Least Squares (PLS) regression model for this compound concentration prediction from infrared spectra.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of cross-validation techniques in spectroscopic data analysis. The following protocols outline the steps for implementing k-fold, LOOCV, and MCCV for a this compound spectroscopic dataset.

Protocol 1: k-Fold Cross-Validation
  • Data Preparation:

    • Acquire a dataset of this compound spectra with corresponding known concentrations.

    • Pre-process the spectral data as required (e.g., baseline correction, smoothing, normalization).

    • Organize the data into a matrix X (spectra) and a vector y (concentrations).

  • Implementation:

    • Choose the number of folds, 'k' (commonly 5 or 10).

    • Randomly shuffle the dataset.

    • Partition the dataset into 'k' mutually exclusive folds of approximately equal size.

    • For each fold i from 1 to 'k':

      • Use fold i as the validation set.

      • Use the remaining k-1 folds as the training set.

      • Build a calibration model (e.g., PLS regression) on the training set.

      • Predict the concentrations of the samples in the validation set using the trained model.

      • Store the predicted and actual concentrations for the validation set.

  • Performance Evaluation:

    • After iterating through all 'k' folds, combine the predicted values for all samples.

    • Calculate the overall performance metrics, such as RMSECV, R², and RPD, using the actual and predicted concentrations for the entire dataset.

Protocol 2: Leave-One-Out Cross-Validation (LOOCV)
  • Data Preparation:

    • Follow the same data preparation steps as in Protocol 1. Let 'n' be the total number of samples.

  • Implementation:

    • For each sample i from 1 to 'n':

      • Use sample i as the validation set (containing a single sample).

      • Use the remaining n-1 samples as the training set.

      • Build a calibration model on the training set.

      • Predict the concentration of the single sample in the validation set.

      • Store the predicted and actual concentrations.

  • Performance Evaluation:

    • After iterating through all 'n' samples, you will have a predicted concentration for each sample.

    • Calculate the performance metrics (RMSECV, R², RPD) based on the complete set of actual and predicted concentrations.

Protocol 3: Monte Carlo Cross-Validation (MCCV)
  • Data Preparation:

    • Follow the same data preparation steps as in Protocol 1.

  • Implementation:

    • Define the number of iterations (e.g., 100 or 1000) and the proportion of data to be used for the validation set (e.g., 20%).

    • For each iteration:

      • Randomly select the defined proportion of samples to form the validation set.

      • The remaining samples will form the training set.

      • Build a calibration model on the training set.

      • Predict the concentrations of the samples in the validation set.

      • Calculate and store the performance metrics (e.g., RMSEP, R²) for this iteration.

  • Performance Evaluation:

    • After all iterations are complete, you will have a distribution of the performance metrics.

    • Calculate the mean, standard deviation, and other relevant statistics for the collected performance metrics to assess the model's performance and stability.

Mandatory Visualization

The following diagrams illustrate the logical workflow of applying and comparing cross-validation methods for this compound spectroscopic data analysis.

cross_validation_workflow Cross-Validation Workflow for Spectroscopic Data Analysis cluster_data_prep 1. Data Preparation cluster_cv_methods 2. Cross-Validation Method Selection cluster_model_building 3. Model Building and Validation cluster_performance_eval 4. Performance Evaluation cluster_final_model 5. Final Model data_acq Acquire this compound Spectra and Concentrations data_preproc Pre-process Spectra (e.g., Baseline Correction, Smoothing) data_acq->data_preproc split_data Split Data into Training and Validation Sets data_preproc->split_data kfold k-Fold CV kfold->split_data loocv LOOCV loocv->split_data mccv MCCV mccv->split_data build_model Build Calibration Model (e.g., PLS Regression) split_data->build_model predict_validation Predict Validation Set build_model->predict_validation store_results Store Predicted vs. Actual Concentrations predict_validation->store_results calc_metrics Calculate Performance Metrics (RMSECV, R², RPD) store_results->calc_metrics compare_methods Compare Cross-Validation Method Performance calc_metrics->compare_methods final_model Select Optimal Model and Validation Strategy compare_methods->final_model

Caption: Workflow for applying and comparing cross-validation methods.

signaling_pathway_placeholder Logical Relationships in Cross-Validation cluster_dataset Full Dataset cluster_kfold k-Fold cluster_loocv LOOCV cluster_mccv MCCV D N Samples k_train k-1 Folds (Training) D->k_train l_train N-1 Samples (Training) D->l_train m_train ~80% Random Samples (Training) D->m_train k_val 1 Fold (Validation) k_train->k_val predicts l_val 1 Sample (Validation) l_train->l_val predicts m_val ~20% Random Samples (Validation) m_train->m_val predicts

Caption: Data splitting logic for different cross-validation methods.

References

A Comparative Guide to Methylating Agents: Fluoromethane vs. Traditional Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate methylating agent is a critical decision in synthetic chemistry, influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of fluoromethane, a less conventional methylating agent, with traditional reagents such as methyl iodide, dimethyl sulfate (B86663), and diazomethane (B1218177). The comparison is supported by available experimental data, detailed protocols for key reactions, and mechanistic insights.

Executive Summary

Traditional methylating agents like methyl iodide, dimethyl sulfate, and diazomethane are widely used due to their high reactivity. However, they often come with significant safety concerns, including toxicity and explosiveness. This compound presents a potentially safer alternative due to its gaseous nature and lower toxicity profile. This guide explores the practical applications and theoretical reactivity of this compound in comparison to its more established counterparts for the methylation of common functional groups, including phenols, amines, and carboxylic acids. While extensive quantitative data for this compound's performance in these specific methylation reactions is limited in publicly available literature, this comparison leverages theoretical studies and physical properties to evaluate its potential.

Comparison of Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each methylating agent is crucial for its appropriate selection and safe handling.

PropertyThis compound (CH₃F)Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)Diazomethane (CH₂N₂)
Molar Mass ( g/mol ) 34.03141.94126.1342.04
Boiling Point (°C) -78.4[1]42.4[2]188 (decomposes)[3]-23
State at STP Gas[1]Liquid[2]Liquid[3]Gas
Toxicity Narcotic in high concentrations, flammable gas.[4]Toxic, suspected carcinogen.[5]Highly toxic, corrosive, suspected carcinogen.[5]Highly toxic, explosive.[6][7]
Reactivity (general) Lower than other methyl halides in Sₙ2.High reactivity in Sₙ2 reactions.[5]Strong methylating agent.[5]Highly reactive, especially with acids.[7]

Performance in Methylation Reactions: A Quantitative Comparison

The following tables summarize available experimental data for the methylation of phenols, amines, and carboxylic acids using traditional methylating agents. Due to a lack of published experimental data for this compound in these specific applications, a direct quantitative comparison is not currently possible.

O-Methylation of Phenols
Methylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl Iodide p-Cresol (B1678582)K₂CO₃AcetoneReflux895
Dimethyl Sulfate PhenolNaOHWater/DCM40290
Diazomethane Phenol-EtherRT0.5>95[7]
N-Methylation of Amines
Methylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl Iodide Aniline (B41778)NaHCO₃MethanolReflux1285
Dimethyl Sulfate AnilineNaHCO₃ (aq)-60-70492
Diazomethane Aniline-EtherRT-Low (requires catalysis)
O-Methylation of Carboxylic Acids (Esterification)
Methylating AgentSubstrateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl Iodide Benzoic AcidK₂CO₃DMF80698
Dimethyl Sulfate Benzoic AcidNaHCO₃AcetoneReflux394
(TMS)-Diazomethane Boc-D-Ser(Bzl)-OH-Diethyl ether/Methanol05100[8]

Experimental Protocols

Detailed methodologies for representative methylation reactions are provided below.

O-Methylation of p-Cresol with Methyl Iodide

Materials:

  • p-Cresol

  • Methyl Iodide

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a stirred solution of p-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 4-methylanisole.

  • Purify the product by distillation or column chromatography if necessary.

N-Methylation of Aniline with Dimethyl Sulfate

Materials:

  • Aniline

  • Dimethyl Sulfate

  • Sodium Bicarbonate

  • Water

  • Diethyl Ether

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) in water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture in an ice bath and add dimethyl sulfate (1.1 eq) dropwise with vigorous stirring.[9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours at 60-70°C.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-methylaniline.

  • Further purification can be achieved by distillation under reduced pressure.

Esterification of Benzoic Acid with Diazomethane (Generated in situ)

Safety Precaution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

Materials:

Procedure:

  • Prepare a solution of diazomethane in diethyl ether by the dropwise addition of a solution of Diazald™ in diethyl ether to a stirred solution of potassium hydroxide in ethanol at 65°C in a diazomethane generation apparatus. The generated diazomethane is co-distilled with ether.

  • Dissolve benzoic acid (1.0 eq) in a minimal amount of diethyl ether.

  • Slowly add the ethereal solution of diazomethane to the benzoic acid solution at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane.[7]

  • Allow the reaction to stand for 10-15 minutes.

  • Quench the excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • The solvent can be carefully removed by evaporation to yield the methyl benzoate (B1203000) product.

Mechanistic Pathways and Experimental Workflows

The methylation of phenols, amines, and carboxylic acids with methyl halides and dimethyl sulfate typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][10] Diazomethane esterification of carboxylic acids involves an initial acid-base reaction followed by an Sₙ2 displacement.

General Sₙ2 Methylation Workflow

sn2_workflow sub Substrate (Phenol, Amine, etc.) nuc Nucleophile (Phenoxide, Amine, etc.) sub->nuc Deprotonation base Base (e.g., K₂CO₃, NaOH) base->nuc ts Sₙ2 Transition State nuc->ts me_agent Methylating Agent (CH₃X, (CH₃)₂SO₄) me_agent->ts Backside Attack prod Methylated Product ts->prod Inversion of Configuration side_prod Byproducts (Salt, H₂O) ts->side_prod

Caption: General workflow for Sₙ2 methylation reactions.

Diazomethane Esterification Pathway

diazomethane_esterification rcooh Carboxylic Acid (R-COOH) carboxylate Carboxylate Anion (R-COO⁻) rcooh->carboxylate Proton Transfer ch2n2 Diazomethane (CH₂N₂) me_diazonium Methyldiazonium Ion (CH₃N₂⁺) ch2n2->me_diazonium ester Methyl Ester (R-COOCH₃) carboxylate->ester Sₙ2 Attack me_diazonium->ester n2 Nitrogen Gas (N₂) me_diazonium->n2 Leaving Group

Caption: Reaction pathway for the esterification of carboxylic acids with diazomethane.

Discussion and Future Outlook

Traditional Methylating Agents:

  • Methyl Iodide: A highly effective and versatile methylating agent for a wide range of nucleophiles.[5] Its primary drawbacks are its cost and toxicity.

  • Dimethyl Sulfate: A cost-effective and highly reactive alternative to methyl iodide, making it suitable for industrial applications.[5] However, it is extremely toxic and requires stringent handling protocols.

  • Diazomethane: Offers very mild reaction conditions and high yields for the esterification of carboxylic acids.[7] Its extreme toxicity and explosive nature severely limit its practical use.

This compound as a Potential Alternative:

Theoretically, this compound is the least reactive of the methyl halides in Sₙ2 reactions due to the high strength of the C-F bond.[11] This lower reactivity could potentially lead to higher selectivity in some cases, but would likely require more forcing reaction conditions (higher temperatures and pressures) to achieve reasonable reaction rates. Its gaseous nature presents both handling challenges and potential benefits, such as easier removal from the reaction mixture.

While direct experimental evidence for its broad utility as a simple methylating agent is scarce, the growing interest in utilizing fluorinated compounds in synthesis may spur further investigation into the practical applications of this compound.[12] Future research could focus on developing catalytic systems to activate this compound for methylation under milder conditions, potentially unlocking its utility as a safer and more selective methylating agent.

Conclusion

For routine methylation of phenols, amines, and carboxylic acids, traditional agents like methyl iodide and dimethyl sulfate remain the go-to reagents in many synthetic labs, offering a balance of reactivity and cost, albeit with significant safety considerations. Diazomethane, while highly effective for esterifications, is generally avoided due to its hazards. This compound, at present, remains a largely unexplored option for general methylation. While it holds the promise of a better safety profile, its lower reactivity presents a significant hurdle. Further research and development are necessary to establish this compound as a viable and practical alternative to the traditional methylating agents in mainstream organic synthesis. Researchers should carefully weigh the reactivity, selectivity, cost, and safety of each agent when designing their synthetic routes.

References

performance comparison of fluoromethane in plasma etching to other gases

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Fluoromethane in Plasma Etching: A Performance Comparison

In the fabrication of advanced semiconductor devices, precision and material selectivity are paramount. Plasma etching, a cornerstone of this process, utilizes energized gases to selectively remove material. Hydrofluorocarbons, such as this compound (CH3F), have emerged as critical etchants, particularly for applications demanding high selectivity between silicon nitride (SiN) and other materials like silicon dioxide (SiO2) and silicon (Si). This guide provides an objective comparison of this compound's performance against other common fluorinated etching gases, supported by experimental data.

Core Etching Performance: this compound vs. Alternatives

The primary advantage of CH3F lies in its ability to achieve high etch selectivity, a trait attributed to the formation of a thin hydrofluorocarbon (HFC) polymer film during the plasma process. This polymer layer deposits on surfaces, and its thickness and composition vary depending on the substrate, modulating the etch rate. On SiN, hydrogen radicals from the plasma react with nitrogen to form volatile compounds, aiding the etching process, while on SiO2 and Si, the polymer layer can inhibit etching, leading to high selectivity.

In contrast, gases with a higher fluorine-to-carbon (F/C) ratio, such as tetrathis compound (CF4) and sulfur hexafluoride (SF6), tend to have higher etch rates but lower selectivity.[1] They generate a high density of fluorine radicals, which are potent etchants for silicon-based materials, but this abundance often leads to less differentiation between SiN, SiO2, and Si.[1] Trithis compound (CHF3), with its hydrogen content, offers a balance, providing better selectivity than CF4 but often lower than CH3F under optimized conditions.[1][2][3]

Data Summary: Etch Rate and Selectivity

The following tables summarize quantitative data from various studies, comparing the performance of CH3F and other common fluorocarbon gases in plasma etching applications.

Table 1: Performance of CH3F-Based Plasmas for Silicon Nitride (SiN) Etching This table showcases the etching characteristics of SiN using CH3F with different additive gases (O2 and CO2). The data highlights how gas composition can be tuned to optimize etch rates.

Gas MixtureAdditive Gas %SiN Etch Rate (nm/min)Substrate
CH3F/O2~50%~16SiN
CH3F/CO2~73%~17SiN
CH3F/CO2>70%Higher than CH3F/O2SiN
Data sourced from studies on low-pressure chemical vapor deposited SiN films.[4][5]

Table 2: Comparative Etch Performance of CHF3 and CF4 for Silicon Dioxide (SiO2) vs. Silicon (Si) This table provides a direct comparison between CHF3 and CF4, demonstrating the trade-off between etch rate and selectivity for SiO2 over Si.

Etchant GasEtch Rate (SiO2) (nm/min)Etch Rate (Si) (nm/min)Selectivity (SiO2:Si)
CHF332.4~2.016:1
CF452.8~44.01.2:1
Data sourced from a comparative study using reactive ion etching (RIE).[3]

Table 3: General Comparison of Various Fluorine-Based Etchant Gases This table offers a qualitative and quantitative overview of different fluorine-based gases used in plasma etching.

GasTypical ApplicationKey Performance TraitF/C RatioEtch RateSelectivity
CH3F SiN etching High SiN/SiO2 & SiN/Si selectivity [4][6]Low Moderate Very High
CF4General Si, SiO2, SiN etching[7]High etch rate, low selectivity[3]HighHighLow
CHF3SiO2, SiN etching[2]Good SiO2/Si selectivity[3]ModerateModerateHigh
SF6High-rate Si etching[1]Very high Si etch rate[8]High (No Carbon)Very HighLow
C4F8Dielectric etchingHigh selectivity via polymerization[1]LowModerateVery High

Experimental Protocols and Methodologies

The data presented is derived from specific experimental setups. Understanding these protocols is crucial for interpreting the results and for potential replication.

Methodology for CH3F/O2 and CH3F/CO2 Etching (Table 1)

  • Reactor Type: Inductively Coupled Plasma (ICP) reactor generating a plasma beam.[4][9]

  • Substrates: Low-pressure chemical vapor deposited (LPCVD) silicon nitride (SiN) films on Si wafers.[4][9]

  • Plasma Conditions:

    • Power: 300 W (1.9 W/cm³)[4][9]

    • Pressure: 10 mTorr[4][9]

    • Total Gas Flow: 10 sccm[4][9]

  • Characterization: Etch rates were determined by measuring the thickness of the SiN films using spectroscopic ellipsometry before and after plasma exposure. Surface composition and polymer film thickness were analyzed using X-ray Photoelectron Spectroscopy (XPS).[4][9]

Methodology for CHF3 vs. CF4 Etching (Table 2)

  • Reactor Type: Oxford 80 Plus Reactive Ion Etching (RIE) system.[3]

  • Substrates: Silicon (Si) wafers with a thermally grown silicon dioxide (SiO2) layer.[3]

  • Plasma Conditions (CHF3):

    • Gas Flow: 50 sccm

    • Pressure: 55 mTorr

    • RF Power: 150 W

  • Plasma Conditions (CF4):

    • Gas Flow: 50 sccm

    • Pressure: 100 mTorr

    • RF Power: 100 W

  • Characterization: Etch depths were measured using a profilometer after etching for a fixed time, from which the etch rates were calculated.[3]

Visualizing Plasma Etching Mechanisms

The following diagrams illustrate the fundamental processes and logical relationships in plasma etching with this compound.

G cluster_plasma Plasma Generation cluster_species Reactive Species cluster_surface Surface Interaction CH3F_gas CH3F Gas Input Plasma High-Frequency Electric Field CH3F_gas->Plasma Dissociation Gas Dissociation Plasma->Dissociation Radicals Radicals (e.g., F, H, CFx*) Dissociation->Radicals Ions Ions (e.g., CF3+, CH3+) Dissociation->Ions Adsorption Adsorption on Wafer Surface Radicals->Adsorption Diffusion Etching Chemical Etching & Ion Bombardment Ions->Etching Directional Bombardment Adsorption->Etching Desorption Desorption of Volatile Products Etching->Desorption Etched_Surface Etched Surface

Caption: General workflow of the plasma etching process.

G cluster_substrates Substrate Interaction CH3F_Plasma CH3F Plasma Polymer HFC Polymer Formation CH3F_Plasma->Polymer H_React H* + N Reaction CH3F_Plasma->H_React SiN_Surface SiN Surface High_Etch_Rate High Etch Rate (Volatile HCN, FCN) SiN_Surface->High_Etch_Rate SiO2_Si_Surface SiO2 / Si Surface Etch_Inhibition Etch Inhibition SiO2_Si_Surface->Etch_Inhibition Polymer->SiN_Surface Thin Layer Polymer->SiO2_Si_Surface Thicker Layer H_React->SiN_Surface Low_Etch_Rate Low Etch Rate Etch_Inhibition->Low_Etch_Rate

Caption: Selective etching mechanism of CH3F plasma.

Conclusion

This compound (CH3F) is a highly effective etchant gas for processes requiring high selectivity, particularly for etching silicon nitride against silicon dioxide and silicon.[6][10] Its performance stems from the formation of a selective hydrofluorocarbon polymer layer, a mechanism that distinguishes it from higher F/C ratio gases like CF4 and SF6, which prioritize etch rate over selectivity. While gases like CHF3 offer a compromise, CH3F, often mixed with O2 or CO2, allows for fine-tuning of the plasma chemistry to achieve optimal selectivity for advanced applications like gate spacer fabrication.[4][11] The choice of etchant gas ultimately depends on the specific requirements of the fabrication step, balancing the need for etch rate, selectivity, and anisotropy.

References

A Comparative Analysis of the Environmental Impact of HFC-41, CFCs, and HCFCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate chemical compounds in research and development extends beyond immediate efficacy and safety to encompass long-term environmental consequences. This guide provides an objective comparison of the environmental impacts of fluorinated hydrocarbons, specifically focusing on Hydrofluorocarbon-41 (HFC-41) versus Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs). The following analysis is based on key environmental metrics: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), supported by data from international scientific assessments.

Executive Summary

Chlorofluorocarbons (CFCs), once widely used, were discovered to be a primary cause of stratospheric ozone depletion, leading to their phase-out under the Montreal Protocol.[1][2] Their replacements, Hydrochlorofluorocarbons (HCFCs), were developed as transitional substances with a lower, but still significant, potential to deplete the ozone layer.[2] The subsequent generation, Hydrofluorocarbons (HFCs), including HFC-41 (Fluoromethane or Methyl Fluoride), were introduced as ozone-friendly alternatives as they do not contain chlorine and thus have an Ozone Depletion Potential of zero.[3][4] However, HFCs are potent greenhouse gases that contribute to global warming.[5] This guide will delve into the quantitative differences in their environmental impacts and the methodologies used to determine these.

Quantitative Environmental Impact Data

The environmental impact of these compounds is primarily assessed using two key metrics:

  • Ozone Depletion Potential (ODP): A relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned a baseline ODP of 1.0.[3][4]

  • Global Warming Potential (GWP): An index of the total energy that a gas will absorb over a given period (typically 100 years), relative to the emissions of 1 ton of carbon dioxide (CO2).[6]

The following table summarizes the ODP and 100-year GWP values for HFC-41 and selected CFCs and HCFCs, based on data from the Intergovernmental Panel on Climate Change (IPCC) and the World Meteorological Organization (WMO).

CompoundChemical FormulaTypeAtmospheric Lifetime (years)Ozone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)
HFC-41 CH₃FHFC3.70150
CFC-11 CCl₃FCFC451.04750
CFC-12 CCl₂F₂CFC1001.010900
HCFC-22 CHClF₂HCFC120.0551810
HCFC-141b C₂H₃Cl₂FHCFC9.30.11725

Note: GWP and Atmospheric Lifetime values can vary slightly between different assessment reports. The values presented here are representative figures from established scientific sources.[7][8]

Experimental Protocols for Determining Environmental Impact

Ozone Depletion Potential (ODP) Determination

The determination of ODP is a complex process that integrates laboratory measurements and atmospheric modeling. The general methodology is as follows:

  • Laboratory Studies: The substance's atmospheric lifetime and its potential to release chlorine or bromine radicals are determined through laboratory experiments. This involves measuring the rates of photolysis and reaction with hydroxyl (OH) radicals, which are the primary removal mechanisms in the atmosphere.

  • Atmospheric Modeling: Sophisticated 2D and 3D atmospheric chemistry models are used to simulate the transport of the substance into the stratosphere and its subsequent chemical reactions that lead to ozone destruction.

  • Relative Comparison: The model calculates the total ozone loss caused by a continuous emission of a given substance and compares it to the ozone loss caused by the same mass emission of CFC-11. The resulting ratio is the ODP.[3][9][10]

Global Warming Potential (GWP) Calculation

The GWP of a substance is calculated based on its ability to absorb infrared radiation and its atmospheric lifetime. The methodology involves:

  • Radiative Efficiency Measurement: Laboratory spectroscopic measurements determine the efficiency with which a molecule absorbs infrared radiation at different wavelengths. This provides its instantaneous radiative forcing.

  • Atmospheric Lifetime Determination: As with ODP, the atmospheric lifetime is determined through laboratory studies of its reaction rates with atmospheric radicals (primarily OH).[11][12]

  • Integration over a Time Horizon: The radiative forcing is integrated over a specific time horizon (commonly 100 years) to calculate the total energy absorbed by a unit mass of the gas.

  • Normalization to CO2: This integrated energy absorption is then divided by the integrated energy absorption of a unit mass of CO2 over the same time horizon to yield the GWP.[11][13] The Intergovernmental Panel on Climate Change (IPCC) regularly reviews and updates GWP values in its assessment reports.[14][15]

Signaling Pathway of Ozone Depletion by CFCs and HCFCs

The primary mechanism of ozone depletion by CFCs and HCFCs involves a catalytic cycle initiated by the photolysis of these compounds in the stratosphere, which releases chlorine atoms. These chlorine atoms then act as catalysts to destroy ozone molecules. HFCs, lacking chlorine, do not participate in this destructive cycle.

OzoneDepletion CFC_HCFC CFCs / HCFCs (in stratosphere) Cl Chlorine Radical (Cl•) CFC_HCFC->Cl UV UV Radiation UV->CFC_HCFC Photolysis O3_1 Ozone (O₃) Cl->O3_1 reacts with ClO Chlorine Monoxide Radical (ClO•) O3_1->ClO O2_1 Oxygen (O₂) O3_1->O2_1 O Oxygen Atom (O) ClO->O reacts with O2_2 Oxygen (O₂) O->O2_2 Cl_reformed Chlorine Radical (Cl•) (reformed) O->Cl_reformed Cl_reformed->O3_1 Catalytic Cycle Repeats EnvironmentalImpactProgression cluster_concerns Primary Environmental Concern CFCs CFCs High ODP High GWP HCFCs HCFCs Lower ODP Significant GWP CFCs->HCFCs Transitional Replacement (Reduced Ozone Impact) OzoneDepletion Ozone Layer Depletion CFCs->OzoneDepletion GlobalWarming Global Warming CFCs->GlobalWarming HFCs HFCs (e.g., HFC-41) Zero ODP Variable GWP HCFCs->HFCs Next-Generation Replacement (Eliminated Ozone Impact) HCFCs->OzoneDepletion HCFCs->GlobalWarming HFCs->GlobalWarming

References

[18F]Fluoromethane in PET Imaging: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of [18F]fluoromethane as a Positron Emission Tomography (PET) radiotracer against other relevant alternatives. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological and experimental workflows.

[18F]this compound ([18F]CH3F) is emerging as a valuable precursor for the synthesis of 18F-labeled radiotracers, particularly for introducing the metabolically robust [18F]fluoromethyl group into molecules of interest. Its primary advantage lies in the potential to offer a longer half-life alternative to carbon-11 (B1219553) (t1/2 ≈ 20 min) for radiolabeling methyl groups, a common moiety in many biologically active compounds. The longer half-life of fluorine-18 (B77423) (t1/2 ≈ 110 min) facilitates longer imaging protocols, centralized production, and distribution to satellite PET centers.

This guide focuses on the available data for [18F]this compound and compares its potential with established radiotracers used for similar imaging applications, such as imaging amino acid transport and choline (B1196258) metabolism, which are often reliant on 11C-labeled tracers like [11C]methionine and [11C]choline.

Performance Data: A Comparative Analysis

Quantitative data on the performance of [18F]this compound and its derivatives, alongside key comparators, are summarized below. It is important to note that direct in vivo comparative data for [18F]this compound itself is limited in publicly available literature. The data presented for [18F]this compound primarily pertains to its synthesis, while the comparative in vivo data is drawn from studies on other 18F-labeled and 11C-labeled tracers targeting similar biological processes.

RadiotracerRadiochemical Yield (RCY)Molar Activity (Am)Key In Vivo Performance Metrics
[18F]this compound ([18F]CH3F) 75%2.5 TBq/µmolData not readily available for in vivo biodistribution and stability. Used as a precursor for other tracers.
[11C]Methionine ([11C]MET) VariableVariableSuperior to [18F]FDG for detecting low-grade glioma recurrence.[1] Higher sensitivity than [18F]FDG in some head and neck cancers.[2]
[18F]Fluorocholine ([18F]FCH) 7% (non-decay corrected)Not specified in sourceSimilar in vitro phosphorylation to choline.[3] Shows uptake in prostate cancer and brain tumors.[3]
[11C]Choline ([11C]CHO) VariableVariableShorter half-life limits use to centers with cyclotrons.[4]
[18F]Fluoroethyl-L-tyrosine ([18F]FET) VariableVariableMore accurate than [11C]choline for detecting glioma infiltration.[5]
[18F]FDG HighHighStandard for glucose metabolism imaging. High uptake in normal brain tissue can obscure tumors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols for the synthesis of [18F]this compound and a general protocol for in vivo small animal PET imaging.

Synthesis of [18F]Fluoromethyl Tosylate from Ditosylmethane (B90914)

A one-pot method for the preparation of [18F]fluoromethyl tosylate, a key intermediate for [18F]fluoromethylation, has been developed.

  • [18F]Fluoride Trapping and Drying: No-carrier-added [18F]fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel with a solution of potassium carbonate. The [18F]fluoride is then dried azeotropically with acetonitrile (B52724).[6]

  • Fluorination: A solution of ditosylmethane in anhydrous acetonitrile and a small amount of sterile water is added to the dried [18F]fluoride. The reaction mixture is heated to 120°C for 10 minutes.[6]

  • Purification: The resulting [18F]fluoromethyl tosylate can be purified by passing the reaction mixture through a solid-phase extraction cartridge.

General Protocol for Small Animal PET Imaging

The following protocol outlines a general procedure for conducting PET imaging studies in rodents. Specific parameters may need to be optimized depending on the radiotracer and the research question.

  • Animal Preparation: Animals are typically fasted for a defined period before imaging to reduce background signal, especially for tracers targeting metabolic pathways.[7] Anesthesia is administered to keep the animal immobile during the scan.[8]

  • Radiotracer Administration: The radiotracer is administered intravenously via the tail vein. The injected dose typically ranges from 100 to 200 µCi for mice.[9]

  • PET Scan Acquisition: Dynamic or static PET scans are acquired over a specified duration. For dynamic scans, data is collected continuously from the time of injection. Static images are typically acquired at a specific time point post-injection (e.g., 60 minutes).[7][9]

  • Image Reconstruction and Analysis: PET images are reconstructed using appropriate algorithms and corrected for attenuation, scatter, and decay. Regions of interest (ROIs) are drawn on the images to quantify radiotracer uptake in various tissues, often expressed as the standardized uptake value (SUV).[9]

Visualizing Pathways and Workflows

Signaling Pathway for Choline Metabolism

Elevated choline metabolism is a hallmark of many cancers. PET tracers like [11C]choline and its 18F-labeled analogue, [18F]fluorocholine, are taken up by cells and phosphorylated by choline kinase, trapping the tracer intracellularly. This process can be visualized to identify and monitor tumors.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Radiolabeled_Choline [11C]Choline or [18F]Fluorocholine Choline_Transporter Choline Transporter Radiolabeled_Choline->Choline_Transporter Uptake Intracellular_Choline Intracellular Radiolabeled Choline Choline_Transporter->Intracellular_Choline Choline_Kinase Choline Kinase Intracellular_Choline->Choline_Kinase Phosphorylation Phosphocholine Radiolabeled Phosphocholine (Trapped) Choline_Kinase->Phosphocholine

Choline Metabolism Pathway for PET Imaging
Experimental Workflow for Preclinical PET Imaging

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PET radiotracer in a rodent model.

Radiosynthesis Radiotracer Synthesis & Purification Injection Radiotracer Injection (i.v.) Radiosynthesis->Injection Animal_Model Animal Model (e.g., Tumor Xenograft) Animal_Model->Injection PET_CT_Scan PET/CT Imaging Injection->PET_CT_Scan Biodistribution Ex vivo Biodistribution & Stability Analysis PET_CT_Scan->Biodistribution Data_Analysis Image & Data Analysis PET_CT_Scan->Data_Analysis

Preclinical PET Radiotracer Evaluation Workflow
Logical Comparison of 18F vs. 11C for Methyl Group Labeling

This diagram outlines the key considerations when choosing between fluorine-18 and carbon-11 for labeling methyl groups in PET radiotracers.

cluster_f18 Advantages of [18F] cluster_c11 Advantages of [11C] cluster_challenges Challenges Choice Choice of Radionuclide for Methyl Group Labeling F18 Fluorine-18 ([18F]) Choice->F18 C11 Carbon-11 ([11C]) Choice->C11 F18_HalfLife Longer Half-Life (~110 min) F18->F18_HalfLife F18_Distribution Centralized Production & Distribution F18->F18_Distribution F18_Imaging Longer Imaging Protocols F18->F18_Imaging F18_Chem Potential Alteration of Pharmacokinetics F18->F18_Chem C11_Chemistry Identical to Endogenous Methyl Group C11->C11_Chemistry C11_Kinetics Faster Kinetics for Repeat Studies C11->C11_Kinetics C11_Prod On-site Cyclotron Required C11->C11_Prod

18F vs. 11C for Methyl Tracers

Conclusion

[18F]this compound holds promise as a precursor for developing novel 18F-labeled PET tracers, offering the significant logistical advantage of a longer half-life compared to 11C. This facilitates broader accessibility and more flexible imaging protocols. However, a comprehensive evaluation of its efficacy as a standalone tracer or in direct comparison to established radiotracers is currently limited by the lack of published in vivo biodistribution and stability data. Further preclinical studies are warranted to fully characterize the in vivo performance of [18F]this compound and its derivatives to realize their full potential in clinical and research settings. The development of metabolically stable [18F]fluoromethylated compounds will be crucial in advancing the field of PET imaging, particularly in oncology and neuroscience, where the tracking of methylation processes and other metabolic pathways is of high interest.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of Synthesized Fluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis of fluoromethane (CH₃F), a compound with applications ranging from refrigerants to pharmaceuticals and electronics. The presence of impurities, even in trace amounts, can significantly impact the material's properties and performance in its intended application. This guide provides an objective comparison of the principal analytical methods for assessing the purity of synthesized this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This comparison is supported by detailed experimental protocols and comparative performance data to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The selection of an analytical technique for purity determination is contingent on several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the desired level of structural information.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.Separation of volatile compounds by GC, followed by ionization and mass-to-charge ratio analysis for identification and quantification.Absorption of radiofrequency energy by ¹⁹F nuclei in a strong magnetic field, providing structural and quantitative information based on chemical shifts and signal integration.
Primary Strengths - High precision and accuracy for quantification.- Robust and cost-effective.- Wide linear dynamic range.- High sensitivity and selectivity.- Definitive identification of impurities through mass spectral libraries.- Capable of identifying unknown impurities.- Absolute quantification without the need for a specific reference standard of the analyte (qNMR).- Non-destructive.- Provides detailed structural information about the main component and impurities.[1][2]
Primary Weaknesses - Does not provide structural information for impurity identification.- Requires calibration with standards for each impurity.- Quantification can be more complex than GC-FID and may require specific standards.- Potential for fragmentation of analytes, which can complicate spectral interpretation.- Lower sensitivity compared to GC-MS for trace impurities.- Potential for signal overlap in complex mixtures, although less common for ¹⁹F NMR due to its wide chemical shift range.[1]
Typical Limit of Detection (LOD) ~1-10 ppm for volatile organic compounds.~0.01-1 ppm for most organic compounds.~10-100 ppm for quantitative analysis.
Typical Limit of Quantitation (LOQ) ~5-50 ppm for volatile organic compounds.~0.05-5 ppm for most organic compounds.~50-500 ppm for quantitative analysis.
Typical Precision (RSD) < 2%< 5%< 1% (for qNMR)
Sample Throughput HighMedium to HighMedium

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Methodology: GC-FID is a robust technique for quantifying the purity of this compound by separating it from volatile impurities. The area of the this compound peak relative to the total area of all peaks in the chromatogram is used to determine its percentage purity.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Rtx®-1 (or equivalent non-polar column), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

Procedure:

  • Sample Preparation: A gaseous sample of the synthesized this compound is collected in a gas-tight syringe or a gas sampling bag.

  • Injection: A known volume of the gaseous sample (e.g., 100 µL) is injected into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 150 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Detector Temperature: 250 °C

  • Data Analysis: The area of each peak is integrated. The percent purity is calculated as: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology: GC-MS combines the separation power of GC with the identification capabilities of MS. This method is ideal for both quantifying the purity of this compound and identifying unknown impurities based on their mass spectra.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary Column: Same as GC-FID.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

Procedure:

  • Sample Preparation and Injection: Same as GC-FID.

  • GC Conditions: Same as GC-FID.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) Mode: 70 eV

    • Mass Range: m/z 10-200

    • Scan Rate: 2 scans/sec

  • Data Analysis:

    • Quantification: The purity is determined by the peak area percentage from the Total Ion Chromatogram (TIC), similar to GC-FID.

    • Identification: The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) for identification.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Methodology: ¹⁹F NMR is a powerful technique for the direct and absolute quantification of this compound purity without the need for a specific this compound standard. An internal standard with a known concentration and a distinct ¹⁹F signal is used for quantification.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • NMR Tubes suitable for gas-phase measurements or a suitable solvent for dissolving the gas.

Procedure:

  • Sample Preparation:

    • A known amount of a suitable internal standard (e.g., trifluorotoluene) is placed in an NMR tube with a deuterated solvent (e.g., CDCl₃).

    • A known amount of the synthesized this compound gas is bubbled through the solvent or introduced into the headspace of the sealed NMR tube.

  • NMR Acquisition:

    • Nucleus: ¹⁹F

    • Pulse Sequence: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

    • Spectral Width: Sufficient to cover the chemical shifts of this compound and the internal standard.

  • Data Analysis:

    • The spectra are processed with appropriate phasing and baseline correction.

    • The integrals of the this compound signal and the internal standard signal are determined.

    • The purity is calculated using the following formula: Purity (mol/mol) = (I_sample / N_sample) * (N_std / I_std) * (mol_std / mol_sample_introduced) where:

      • I = Integral value

      • N = Number of fluorine atoms

      • mol = Moles

Workflow and Pathway Visualizations

Purity_Assessment_Workflow cluster_synthesis This compound Synthesis cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Final Report synth Synthesized This compound sampling Gaseous Sample Collection synth->sampling gc_fid GC-FID sampling->gc_fid gc_ms GC-MS sampling->gc_ms nmr 19F NMR sampling->nmr quant Quantification (Purity %) gc_fid->quant gc_ms->quant ident Impurity Identification gc_ms->ident nmr->quant struct Structural Elucidation nmr->struct report Purity Assessment Report quant->report ident->report struct->report

Caption: Workflow for the purity assessment of synthesized this compound.

Logical_Relationship cluster_methods Primary Analytical Techniques cluster_detectors Detection & Analysis cluster_outcomes Information Obtained GC Gas Chromatography (GC) FID Flame Ionization Detector (FID) (Quantitative) GC->FID MS Mass Spectrometry (MS) (Qualitative & Quantitative) GC->MS NMR Nuclear Magnetic Resonance (NMR) F19 19F Nucleus Probe (Quantitative & Structural) NMR->F19 Purity Purity (%) FID->Purity MS->Purity Impurity_ID Impurity Identity MS->Impurity_ID F19->Purity Structure Structural Confirmation F19->Structure

Caption: Logical relationships between analytical techniques and the information obtained.

References

A Researcher's Guide to Accurate Fluoromethane Simulations: A DFT Protocol Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately modeling the behavior of fluorinated molecules like fluoromethane is critical. The subtle yet significant effects of the fluorine atom on molecular structure and properties demand computational methods that are both robust and reliable. Density Functional Theory (DFT) offers a powerful and cost-effective approach, but the vast array of available functionals and basis sets can be daunting. This guide provides a comprehensive comparison of DFT protocols for the accurate simulation of this compound, supported by experimental data and high-level theoretical benchmarks.

The Challenge of Modeling this compound

The high electronegativity of fluorine and the unique nature of the carbon-fluorine bond present a significant challenge for DFT methods. Many standard protocols can struggle to accurately predict key molecular properties such as bond lengths, vibrational frequencies, and reaction energetics. Therefore, a careful selection of the DFT functional and basis set is paramount to achieving reliable results. This guide will walk you through the essential considerations for setting up accurate this compound simulations.

High-Accuracy Reference Data

To benchmark the performance of various DFT protocols, it is crucial to have reliable reference data. For this compound (CH₃F), we can draw upon both experimental measurements and high-level ab initio calculations, such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), which is often considered the "gold standard" in computational chemistry for its accuracy.[1][2]

Below is a summary of the experimental and a high-accuracy calculated geometry and vibrational frequencies for this compound. These values will serve as our benchmark for evaluating the performance of different DFT methods.

Table 1: High-Accuracy Reference Data for this compound

ParameterExperimental ValueCCSD/cc-pVQZ[3]
Geometry
C-F Bond Length (Å)1.3831.3770
C-H Bond Length (Å)1.0871.0872
H-C-F Bond Angle (°)108.3108.95
H-C-H Bond Angle (°)110.6109.99
Vibrational Frequencies (cm⁻¹)
ν₁ (A₁) - CH₃ sym. stretch2930-
ν₂ (A₁) - CH₃ sym. deform.1464-
ν₃ (A₁) - C-F stretch1049-
ν₄ (E) - CH₃ asym. stretch3006-
ν₅ (E) - CH₃ asym. deform.1467-
ν₆ (E) - CH₃ rock1182-

Benchmarking DFT Functionals

The choice of the exchange-correlation functional is the most critical decision in a DFT calculation. Functionals are generally categorized into a "Jacob's Ladder," with increasing complexity and, often, accuracy. For molecules containing halogens like fluorine, it is particularly important to select a functional that can accurately describe electron correlation and dispersion effects.

Table 2: Qualitative Comparison of Recommended DFT Functionals for this compound Simulations

Functional FamilyExamplesStrengths for this compoundWeaknesses for this compound
Hybrid GGA B3LYP, PBE0Good balance of accuracy and computational cost. Widely used and well-benchmarked.May not fully capture long-range dispersion interactions without an empirical correction.
Hybrid Meta-GGA M06-2XGenerally provides high accuracy for main-group thermochemistry and kinetics.Can sometimes be more computationally expensive than hybrid GGAs.
Range-Separated Hybrids wB97X-D, CAM-B3LYPExplicitly designed to handle long-range interactions, which can be important for intermolecular studies. The inclusion of an empirical dispersion correction (e.g., "-D") is crucial.Can be more computationally demanding.

Recommendations:

  • Dispersion Correction is Non-Negotiable: For accurate simulations of this compound, especially in condensed phases or interacting systems, a dispersion correction (e.g., -D3 or -D4) is essential.

  • Hybrid Functionals are Generally Preferred: Hybrid functionals, which include a portion of exact Hartree-Fock exchange, tend to outperform GGA and meta-GGA functionals for halogenated compounds.[1][2]

  • Modern Functionals Offer an Advantage: While B3LYP is a workhorse, more modern functionals like the M06 suite and range-separated hybrids like wB97X-D often provide improved accuracy for a broader range of properties.

The Importance of the Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The quality of the basis set directly impacts the accuracy of the calculation. For fluorine-containing molecules, a flexible basis set with polarization and diffuse functions is crucial.

Table 3: Recommended Basis Sets for this compound Simulations

Basis Set FamilyExamplesKey Features & Recommendations
Pople-style 6-311+G(d,p)A good starting point for many applications. The "+" indicates the inclusion of diffuse functions, which are important for describing the electron density far from the nucleus, and the "(d,p)" indicates polarization functions on heavy atoms and hydrogens, respectively.
Dunning's Correlation-Consistent aug-cc-pVTZGenerally considered to provide higher accuracy. The "aug-" prefix denotes the addition of diffuse functions, and "cc-pVTZ" stands for correlation-consistent polarized valence triple-zeta. These are often recommended for benchmark-quality DFT studies.[2]
Ahlrichs' def2 Family def2-TZVPA good balance of accuracy and computational efficiency. Often used in conjunction with dispersion corrections.

Recommendations:

  • Go Beyond Double-Zeta: For reliable results, at least a triple-zeta quality basis set (e.g., 6-311G or TZVP) is recommended.

  • Include Polarization and Diffuse Functions: For this compound, polarization functions (e.g., (d,p)) and diffuse functions (e.g., + or aug-) are critical for accurately describing the polar C-F bond and the electron distribution around the fluorine atom.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of DFT simulations for this compound, it is essential to follow a well-defined protocol.

Experimental Reference Data:

The experimental geometry and vibrational frequencies presented in Table 1 were obtained from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). The geometric parameters were determined through microwave spectroscopy, and the vibrational frequencies were obtained from infrared spectroscopy.

High-Accuracy Computational Protocol (CCSD/cc-pVQZ):

The reference geometry in Table 1 was calculated using the Coupled-Cluster Singles and Doubles (CCSD) method with the correlation-consistent polarized valence quadruple-zeta (cc-pVQZ) basis set.[3] This level of theory provides a highly accurate description of the molecular structure.

Recommended DFT Protocol:

A robust DFT protocol for this compound simulations would involve the following steps:

  • Geometry Optimization: Optimize the molecular geometry using a chosen functional (e.g., wB97X-D, M06-2X, or PBE0 with a dispersion correction) and a triple-zeta basis set with polarization and diffuse functions (e.g., aug-cc-pVTZ or def2-TZVPP).

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Benchmarking: Compare the calculated geometric parameters and vibrational frequencies with the experimental or high-accuracy reference data to assess the performance of the chosen DFT protocol.

Workflow for Benchmarking DFT Protocols

The following diagram illustrates a logical workflow for selecting and validating a DFT protocol for accurate this compound simulations.

DFT_Benchmark_Workflow cluster_analysis 3. Analysis & Validation cluster_ref Reference Data select_functional Select DFT Functional (e.g., wB97X-D, M06-2X, PBE0-D3) select_basis_set Select Basis Set (e.g., aug-cc-pVTZ, def2-TZVP) geom_opt Geometry Optimization select_basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc compare_geom Compare Geometry with Reference Data freq_calc->compare_geom compare_freq Compare Frequencies with Reference Data freq_calc->compare_freq assess_accuracy Assess Accuracy and Computational Cost compare_geom->assess_accuracy compare_freq->assess_accuracy exp_data Experimental Data exp_data->compare_geom exp_data->compare_freq high_level_calc High-Level Calculations (e.g., CCSD(T)) high_level_calc->compare_geom high_level_calc->compare_freq

A recommended workflow for benchmarking DFT protocols for this compound simulations.

Conclusion

The accurate simulation of this compound using DFT is an achievable goal, provided that a judicious choice of functional and basis set is made. This guide highlights the importance of using modern, dispersion-corrected hybrid functionals in conjunction with triple-zeta quality basis sets that include both polarization and diffuse functions. By following the recommended protocols and benchmarking against reliable experimental and high-level theoretical data, researchers can have confidence in their computational models of this compound and other organofluorine compounds, paving the way for more accurate predictions in drug discovery and materials science.

References

A Guide to Safer & Viable Alternatives for Fluoromethane in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoromethane (CH3F), also known as HFC-41, is a versatile compound utilized across various industrial sectors, including as a refrigerant, a plasma etchant in semiconductor manufacturing, and a methylating agent in chemical synthesis. However, its high Global Warming Potential (GWP) necessitates the exploration of safer and more environmentally friendly alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound in its primary applications, supported by available performance data and detailed experimental protocols to aid in research and development.

Section 1: this compound as a Refrigerant

This compound has been used as a refrigerant, though it is less common than other HFCs. The focus on reducing GWP has led to the development and adoption of several alternative refrigerants.

Data Presentation: Comparison of Refrigerant Properties

The following table summarizes the key properties of this compound and its potential alternatives.

PropertyThis compound (HFC-41)Propane (R-290)Isobutane (R-600a)R32HFO-1234yfAmmonia (R-717)Carbon Dioxide (R-744)
Chemical Formula CH₃FC₃H₈C₄H₁₀CH₂F₂C₃H₂F₄NH₃CO₂
GWP (100-year) 92[1][2]~3~3675[3][4]<10[5][6]1[7][8]
ODP 000000[6]0[8]
Boiling Point (°C) -78.4-42.1-11.7-51.7-29.5-33.3[6]-78.5 (sublimes)[9]
Critical Temp. (°C) 44.9[10]96.7134.778.194.7132.4[6]31.1[7]
Critical Pressure (MPa) 6.28[10]4.253.645.783.3811.37.38
Safety Classification (ASHRAE) A2L (Flammable)A3 (Highly Flammable)A3 (Highly Flammable)A2L (Mildly Flammable)[3]A2L (Mildly Flammable)B2L (Toxic, Lower Flammability)[5]A1 (Non-flammable, Low Toxicity)
Experimental Protocols: Refrigerant Performance Evaluation

The performance of a refrigerant is typically evaluated in a vapor compression refrigeration system. The following protocol outlines a general procedure for comparing the performance of an alternative refrigerant to this compound.

Objective: To determine the Coefficient of Performance (COP) and cooling capacity of a refrigerant under controlled conditions.

Apparatus:

  • A vapor compression refrigeration test rig consisting of a compressor, condenser, expansion valve, and evaporator.

  • Temperature sensors (thermocouples or RTDs) at the inlet and outlet of each component.

  • Pressure transducers at the inlet and outlet of the compressor and at the condenser and evaporator.

  • A flow meter to measure the refrigerant mass flow rate.

  • A power meter to measure the power consumption of the compressor.

  • Data acquisition system.

Procedure:

  • Evacuate the refrigeration system to remove any air and moisture.

  • Charge the system with the refrigerant to be tested (e.g., this compound or an alternative).

  • Set the desired operating conditions by controlling the heat input to the evaporator (cooling load) and the heat rejection from the condenser (e.g., using a water bath with controlled temperature and flow rate).

  • Allow the system to reach a steady state, ensuring that temperatures, pressures, and flow rates are stable.

  • Record the following data:

    • Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.

    • Pressures at the inlet and outlet of the compressor, and in the condenser and evaporator.

    • Refrigerant mass flow rate.

    • Power consumed by the compressor.

  • Calculate the following performance parameters:

    • Refrigeration Effect (Q_e): Determined from the change in enthalpy of the refrigerant across the evaporator and the mass flow rate.

    • Compressor Work (W_c): Determined from the change in enthalpy of the refrigerant across the compressor and the mass flow rate, or measured directly by the power meter.

    • Coefficient of Performance (COP): The ratio of the refrigeration effect to the compressor work (COP = Q_e / W_c).

    • Cooling Capacity: The rate at which heat is removed from the refrigerated space, equivalent to the refrigeration effect.

Reference Standards:

  • ANSI/ASHRAE Standard 15: Safety Standard for Refrigeration Systems.[5][11]

  • ANSI/ASHRAE Standard 34: Designation and Safety Classification of Refrigerants.[5][11]

Refrigerant_Performance_Workflow cluster_prep System Preparation cluster_test Testing cluster_analysis Data Analysis Evacuate Evacuate System Charge Charge with Refrigerant Evacuate->Charge Set_Conditions Set Operating Conditions Charge->Set_Conditions Steady_State Achieve Steady State Set_Conditions->Steady_State Record_Data Record T, P, Flow, Power Steady_State->Record_Data Calculate_Qe Calculate Refrigeration Effect (Qe) Record_Data->Calculate_Qe Calculate_Wc Calculate Compressor Work (Wc) Record_Data->Calculate_Wc Calculate_COP Calculate COP (Qe / Wc) Calculate_Qe->Calculate_COP Calculate_Capacity Determine Cooling Capacity Calculate_Qe->Calculate_Capacity Calculate_Wc->Calculate_COP

Workflow for Refrigerant Performance Evaluation.

Section 2: this compound in Semiconductor Manufacturing

This compound is used as an etching gas in plasma etching processes for patterning materials on silicon wafers. The environmental impact of fluorinated gases has driven the search for alternatives with lower GWP.

Data Presentation: Comparison of Etching Gas Alternatives

A direct quantitative comparison of this compound with alternatives in specific etching applications is highly dependent on the material being etched and the process parameters. The table below provides a qualitative comparison of potential alternatives.

Etching Gas/ChemistryKey CharacteristicsAdvantagesChallenges
This compound (CH₃F) Fluorocarbon etchantWell-established process knowledge.High GWP.
Hydrofluoroolefins (HFOs) e.g., HFO-1234yfLower GWP than HFCs.May require process optimization; potential for polymer deposition.
Non-fluorinated gases e.g., HBr, Cl₂, O₂Zero GWP.Different etch selectivity and mechanisms; may not be suitable for all materials.
Bio-based Surfactants Additives to etchantsCan improve wetting and reduce the need for fluorinated surfactants.[12]Not a direct replacement for the primary etchant gas.
Experimental Protocols: Etching Performance Evaluation

Objective: To evaluate the etch rate, selectivity, and anisotropy of an alternative etching gas compared to this compound for a specific material (e.g., silicon dioxide).

Apparatus:

  • Plasma etching reactor (e.g., Inductively Coupled Plasma - ICP, or Capacitively Coupled Plasma - CCP).

  • Gas delivery system for precise control of gas flow rates.

  • RF power supplies.

  • Wafer handling system.

  • Metrology tools:

    • Scanning Electron Microscope (SEM) for cross-sectional imaging of etched features.

    • Ellipsometer or profilometer for measuring film thickness and etch depth.

    • Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS) for surface analysis.

Procedure:

  • Prepare silicon wafers with a deposited layer of the material to be etched (e.g., SiO₂) and a patterned mask (e.g., photoresist or a hard mask).

  • Baseline Process (this compound):

    • Load a patterned wafer into the plasma reactor.

    • Set the established process parameters for this compound etching (gas flow rates, pressure, RF power, and substrate temperature).

    • Ignite the plasma and etch for a predetermined time.

    • Remove the wafer and clean it.

  • Alternative Gas Process:

    • Repeat the process with a new patterned wafer using the alternative etching gas or gas mixture.

    • Process parameters may need to be adjusted to optimize the etch performance.

  • Characterization:

    • Etch Rate: Measure the depth of the etched features using SEM or a profilometer and divide by the etch time.

    • Selectivity: Calculate the ratio of the etch rate of the target material to the etch rate of the mask material and the underlying layer.

    • Anisotropy (Profile): Examine the cross-sectional profile of the etched features using SEM to assess the verticality of the sidewalls.

    • Uniformity: Measure the etch depth at multiple points across the wafer to determine the etch uniformity.

    • Residue Analysis: Use EDX or XPS to analyze the wafer surface for any residues left after etching.

Reference Standards:

  • SEMI Standards: A suite of standards for the semiconductor industry, including those for process chemicals and equipment safety (e.g., SEMI F47 for voltage sag (B610663) immunity of equipment).[5][7][11][13][14]

Etching_Evaluation_Workflow cluster_wafer_prep Wafer Preparation cluster_etching Plasma Etching cluster_characterization Characterization Deposit_Film Deposit Target Film (e.g., SiO2) Pattern_Mask Pattern Mask (Photoresist/Hard Mask) Deposit_Film->Pattern_Mask Etch_CH3F Etch with this compound (Baseline) Pattern_Mask->Etch_CH3F Etch_Alternative Etch with Alternative Gas Pattern_Mask->Etch_Alternative Measure_Etch_Rate Measure Etch Rate (SEM/Profilometer) Etch_CH3F->Measure_Etch_Rate Analyze_Profile Analyze Profile/Anisotropy (SEM) Etch_CH3F->Analyze_Profile Assess_Uniformity Assess Uniformity Etch_CH3F->Assess_Uniformity Analyze_Residue Analyze Residue (EDX/XPS) Etch_CH3F->Analyze_Residue Etch_Alternative->Measure_Etch_Rate Etch_Alternative->Analyze_Profile Etch_Alternative->Assess_Uniformity Etch_Alternative->Analyze_Residue Determine_Selectivity Determine Selectivity Measure_Etch_Rate->Determine_Selectivity

Workflow for Semiconductor Etching Evaluation.

Section 3: this compound in Chemical Synthesis

This compound can be used as a methylating agent in organic synthesis. However, due to its gaseous nature and safety concerns, as well as its environmental impact, alternative methylating agents are often preferred.

Data Presentation: Comparison of Methylating Agents
Methylating AgentFormulaKey CharacteristicsAdvantagesDisadvantages
This compound CH₃FGaseous methyl halide.Can be used in specific applications.Gaseous, flammable, high GWP, requires specialized handling.
Dimethyl Carbonate (DMC) (CH₃O)₂CO"Green" methylating agent.Low toxicity, biodegradable, high selectivity for mono-methylation.[6][15]Requires higher temperatures and catalyst.
Dimethyl Sulfate (DMS) (CH₃O)₂SO₂Powerful methylating agent.Highly reactive and effective.Extremely toxic and carcinogenic.
Methyl Iodide (MeI) CH₃ICommon laboratory methylating agent.Highly reactive.Toxic, volatile, and a suspected carcinogen.
Experimental Protocols: Evaluation of Methylation Reactions

Objective: To compare the yield and selectivity of a methylation reaction using an alternative methylating agent (e.g., dimethyl carbonate) versus a traditional one like a methyl halide.

General Reaction Scheme: Substrate-Nu + Methylating Agent → Substrate-CH₃ + Byproducts (where Nu is a nucleophilic group like -OH, -NH₂, -SH)

Apparatus:

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser or a pressure reactor for gaseous reagents).

  • Heating and stirring equipment (e.g., heating mantle with a magnetic stirrer).

  • Temperature monitoring.

  • Equipment for product isolation and purification (e.g., separatory funnel, rotary evaporator, chromatography system).

  • Analytical instruments for product characterization and quantification:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and yield.

    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the methylated product.

    • Mass Spectrometry (MS) to confirm the molecular weight of the product.

Procedure (Example with Dimethyl Carbonate):

  • To a reaction vessel, add the substrate, dimethyl carbonate (often used in excess as both reagent and solvent), and a suitable catalyst (e.g., a base like K₂CO₃).

  • Heat the reaction mixture to the desired temperature (e.g., 90-180°C) with stirring for a specific duration.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by an appropriate workup procedure (e.g., filtration to remove the catalyst, extraction with an organic solvent, and washing with water).

  • Purify the crude product (e.g., by distillation or chromatography).

  • Characterize the purified product using NMR and MS to confirm its identity.

  • Calculate the reaction yield based on the amount of purified product obtained.

  • Determine the selectivity by analyzing the composition of the product mixture (e.g., mono-methylated vs. di-methylated products) using GC or HPLC.

Comparison: The same substrate is reacted with this compound under appropriate conditions (e.g., in a pressure reactor with a suitable base). The yield and selectivity are then determined using the same analytical techniques and compared with the results obtained with dimethyl carbonate.

Methylation_Comparison_Workflow cluster_reaction Methylation Reaction cluster_workup Workup & Purification cluster_analysis Analysis React_DMC React Substrate with Dimethyl Carbonate Isolate_Purify_DMC Isolate & Purify Product (DMC route) React_DMC->Isolate_Purify_DMC React_CH3F React Substrate with this compound Isolate_Purify_CH3F Isolate & Purify Product (CH3F route) React_CH3F->Isolate_Purify_CH3F Analyze_Yield_DMC Determine Yield (DMC route) Isolate_Purify_DMC->Analyze_Yield_DMC Analyze_Selectivity_DMC Determine Selectivity (DMC route) Isolate_Purify_DMC->Analyze_Selectivity_DMC Analyze_Yield_CH3F Determine Yield (CH3F route) Isolate_Purify_CH3F->Analyze_Yield_CH3F Analyze_Selectivity_CH3F Determine Selectivity (CH3F route) Isolate_Purify_CH3F->Analyze_Selectivity_CH3F end_node Compare Results Analyze_Yield_DMC->end_node Analyze_Selectivity_DMC->end_node Analyze_Yield_CH3F->end_node Analyze_Selectivity_CH3F->end_node start Select Substrate start->React_DMC start->React_CH3F

Workflow for Comparing

References

Safety Operating Guide

Proper Disposal of Fluoromethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of Fluoromethane

For researchers, scientists, and drug development professionals, the proper disposal of this compound (CH₃F), a flammable compressed gas, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is imperative to ensure the safety of personnel and compliance with regulatory standards. This guide provides a procedural framework for the safe and effective disposal of this compound.

Immediate Safety Precautions and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and in a safe environment. This compound is an extremely flammable gas that can displace oxygen and cause rapid suffocation.[1] Contact with the liquid form can cause frostbite.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Insulating gloves when handling cylinders; chemically resistant gloves may be required depending on the specific task.[3][4]

  • Protective Clothing: A lab coat or chemical-resistant apron. Flame-resistant clothing is recommended.[1]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably in a fume hood designed for flammable gases.[2][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Use only non-sparking tools.[1][4]

  • Properly ground all equipment to avoid static electricity.[1][4]

  • Cylinders should be securely chained or strapped in an upright position.[4]

  • Regularly check for leaks using a suitable gas detector.[2][5]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValue
Chemical Formula CH₃F[4]
Molecular Weight 34.03 g/mol [1]
Boiling Point -78.4 °C[2][5]
Melting Point -142 °C[5]
Vapor Pressure 379.97 kPa (at 25 °C)[2]
Solubility in Water 2295 mg/L[1][2]
ACGIH TWA 2.5 mg/m³ (as F)[3]
OSHA PEL (TWA) 2.5 mg/m³ (as F)[3]
Global Warming Potential (GWP) 92[2]

Step-by-Step Disposal Protocol

The standard and safest procedure for the disposal of this compound does not involve chemical neutralization by laboratory personnel. Due to its hazardous nature as a flammable compressed gas, this compound must be handled by licensed professionals. The following steps outline the correct logistical procedure for its disposal.

  • Cease Use and Secure the Cylinder:

    • Ensure the cylinder valve is securely closed.

    • Replace the valve outlet cap and the cylinder cap.[5]

    • Label the cylinder clearly as "EMPTY" or "TO BE DISPOSED OF."

  • Consult Institutional Environmental Health and Safety (EHS):

    • Contact your institution's EHS office to inform them of the need to dispose of a this compound cylinder.

    • Provide them with all necessary information, including the cylinder size, remaining pressure (if known), and any other relevant details.

    • Follow all institutional-specific procedures for hazardous waste disposal.

  • Return to Supplier (Preferred Method):

    • In most cases, the compressed gas cylinder, including any unused gas, should be returned to the supplier from which it was purchased.[6]

    • Contact the supplier to arrange for the return of the cylinder.

  • Arrange for Professional Waste Disposal:

    • If the cylinder cannot be returned to the supplier, contact a licensed hazardous waste disposal company.[3] Your EHS office can typically facilitate this.

    • These companies are equipped to handle and dispose of compressed gases in accordance with all federal, state, and local regulations.

    • Waste gas may be flared through a suitable burner with a flashback arrestor by the disposal company.[5]

  • Documentation and Transportation:

    • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and regulatory agencies.[6]

    • Transportation of compressed gas cylinders is regulated by the Department of Transportation (DOT) and must be handled by trained and certified personnel.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of a this compound cylinder.

start This compound Cylinder for Disposal is_returnable Can the cylinder be returned to the supplier? start->is_returnable return_to_supplier Contact supplier and arrange for return. is_returnable->return_to_supplier Yes contact_ehs Contact Institutional Environmental Health & Safety (EHS). is_returnable->contact_ehs No documentation Complete all required documentation (e.g., hazardous waste manifest). return_to_supplier->documentation professional_disposal Arrange for disposal through a licensed hazardous waste company. contact_ehs->professional_disposal professional_disposal->documentation transport Cylinder is transported by certified personnel for disposal. documentation->transport end_disposal Disposal Complete transport->end_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.